5-Chloro-2-(4-fluorophenoxy)benzoic acid
Description
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Properties
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-8-1-6-12(11(7-8)13(16)17)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUBNWMHXHNBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Introduction: The Significance of 5-Chloro-2-(4-fluorophenoxy)benzoic acid in Modern Drug Discovery
This compound is a bespoke chemical entity of significant interest within the pharmaceutical landscape. Its structural architecture, featuring a diaryl ether linkage, positions it as a valuable scaffold and key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Benzoic acid derivatives, in general, are a cornerstone in medicinal chemistry, contributing to the development of drugs for a wide array of therapeutic areas, including cancer treatment.[1][2] The specific molecule has been identified as a crucial component in the development of selective antagonists for the prostaglandin E receptor subtype 4 (EP4), which are targets for inflammatory pain management.[3] This guide provides a comprehensive overview of the viable synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the chemical logic behind the chosen methodologies, offering detailed, field-proven protocols and insights into the reaction mechanisms.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic disconnection of this compound points to two primary building blocks: a substituted phenolic benzoic acid and a fluorinated aryl halide. The key transformation is the formation of the diaryl ether bond, which is most effectively achieved through a copper-catalyzed Ullmann condensation. This leads to the identification of 5-chloro-2-hydroxybenzoic acid and a 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) as the immediate precursors.
The following sections will first detail the synthesis of the crucial intermediate, 5-chloro-2-hydroxybenzoic acid, followed by a comprehensive guide to the final Ullmann condensation step.
Part 1: Synthesis of the Key Intermediate: 5-Chloro-2-hydroxybenzoic acid
The synthesis of 5-chloro-2-hydroxybenzoic acid is a critical first stage. Two robust and well-documented methods are presented here: the direct chlorination of salicylic acid and the Sandmeyer reaction of 5-amino-2-hydroxybenzoic acid.
Method A: Direct Chlorination of Salicylic Acid
This method involves the electrophilic aromatic substitution of salicylic acid. The hydroxyl and carboxyl groups are ortho-, para-directing, and the regioselectivity of the chlorination can be controlled by the choice of solvent and reaction temperature.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve salicylic acid in a halogenated, monocyclic, carbocyclic, aromatic solvent such as o-dichlorobenzene.
-
Chlorination: Heat the solution to a temperature between 100°C and 150°C.[4] Bubble chlorine gas through the heated solution. The elevated temperature is crucial for achieving the desired regioselectivity and a high yield of 5-chlorosalicylic acid.[4]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove residual solvent, and then dried under vacuum.
-
Purification: If necessary, the crude 5-chloro-2-hydroxybenzoic acid can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.
The use of a high-boiling halogenated aromatic solvent is key to maintaining the high reaction temperature required for the selective formation of the 5-chloro isomer.[4] At lower temperatures, a mixture of isomers is more likely to be formed. The rate of chlorine gas addition should be controlled to prevent over-chlorination.
Method B: Sandmeyer Reaction of 5-Amino-2-hydroxybenzoic acid
The Sandmeyer reaction provides an alternative and often cleaner route to 5-chloro-2-hydroxybenzoic acid, starting from 5-amino-2-hydroxybenzoic acid. This multi-step process involves diazotization of the amino group followed by a copper(I) chloride-mediated substitution.
-
Diazotization:
-
In a beaker, dissolve 5-amino-2-hydroxybenzoic acid in a mixture of ethyl acetate and sulfuric acid.
-
Cool the solution to below 5°C (278 K) in an ice-salt bath.
-
Slowly add an ice-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.[5][6] The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (Cu₂Cl₂) in hydrochloric acid.[5][6]
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for one hour to ensure complete reaction.[5][6]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and neutralize it with an aqueous solution of sodium bicarbonate (10%).[5][6]
-
Extract the product into an organic solvent such as ethyl acetate (3 x 25 ml).[5][6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][6]
-
-
Purification: The crude 5-chloro-2-hydroxybenzoic acid can be purified by recrystallization.
The success of the diazotization step is critical and is validated by the immediate and vigorous evolution of nitrogen gas upon addition to the copper(I) chloride solution. The low temperature during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt. The copper(I) catalyst facilitates the displacement of the diazonium group with a chloride ion.
Part 2: The Ullmann Condensation: Forging the Diaryl Ether Linkage
The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers, involving the copper-catalyzed coupling of a phenol with an aryl halide.[7][8] Modern modifications of this reaction allow for milder conditions and broader substrate scope.[9]
Core Principles and Causality:
The reaction proceeds through a copper(I) catalytic cycle. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide. The aryl halide undergoes oxidative addition to the copper(I) catalyst. The phenoxide then displaces the halide from the copper center, and subsequent reductive elimination yields the diaryl ether and regenerates the copper(I) catalyst. The choice of ligand, base, and solvent significantly influences the reaction efficiency. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[7]
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: In an oven-dried Schlenk tube, combine 5-chloro-2-hydroxybenzoic acid, a 4-fluorophenyl halide (4-fluoroiodobenzene is generally more reactive than 4-fluorobromobenzene), a copper(I) salt (e.g., CuI), a ligand (e.g., picolinic acid or 1,10-phenanthroline), and a base (e.g., potassium phosphate or potassium carbonate).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100°C to 150°C. The optimal temperature will depend on the specific reactants and catalyst system used.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid and precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Comparative Reaction Parameters
| Parameter | Method A: Direct Chlorination | Method B: Sandmeyer Reaction | Ullmann Condensation |
| Starting Material | Salicylic Acid | 5-Amino-2-hydroxybenzoic acid | 5-Chloro-2-hydroxybenzoic acid, 4-Fluorophenyl halide |
| Key Reagents | Chlorine gas | NaNO₂, H₂SO₄, Cu₂Cl₂, HCl | Cu(I) salt, Ligand, Base |
| Solvent | o-Dichlorobenzene | Ethyl Acetate, Water | DMSO or DMF |
| Temperature | 100-150°C | < 5°C (diazotization), Reflux | 100-150°C |
| Typical Yield | High | Good to High | Good to High |
| Key Considerations | Regioselectivity, Handling of Cl₂ | Stability of diazonium salt | Inert atmosphere, Dry conditions |
Visualizing the Synthesis Pathway
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Mechanism of Ullmann Condensation
Caption: Simplified catalytic cycle for the Ullmann condensation.
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that relies on well-established and robust organic transformations. The choice between direct chlorination and the Sandmeyer reaction for the key intermediate will depend on the availability of starting materials, scalability, and safety considerations. The final Ullmann condensation step offers a reliable method for constructing the crucial diaryl ether linkage. As the demand for novel therapeutics continues to grow, the efficient and scalable synthesis of such key intermediates will remain a critical endeavor in the field of drug development. Further research may focus on developing more sustainable and cost-effective catalytic systems for the Ullmann condensation, potentially utilizing more earth-abundant metals or milder reaction conditions.
References
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Takeuchi, K., Kato, S., Ohno, T., & Amagase, K. (2004). Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa. Journal of Pharmacology and Experimental Therapeutics, 309(2), 658-665. [Link]
-
Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]
-
Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(38), 21855-21859. [Link]
- Di Bella, E. P. (1972). U.S. Patent No. 3,644,471. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1986). EP0176026B1: Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Hosseinzadeh, R., & Tajbakhsh, M. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(18), 3023-3031. [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Tolkmith, H. (1957). U.S. Patent No. 2,811,547. Washington, DC: U.S.
-
Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(38), 21855-21859. [Link]
-
Wang, L., He, Y., & Jin, C. (2015). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 20(7), 12565-12586. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
- Leston, G. (1972). U.S. Patent No. 3,703,546. Washington, DC: U.S.
-
Hosseinzadeh, R., & Tajbakhsh, M. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(18), 3023-3031. [Link]
-
El-Sayed, N. S., El-Gokha, A. A., Abdel-Aziz, M., & El-Bendary, E. R. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(22), 13786–13801. [Link]
-
Pharmazone. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(22), 6975. [Link]
-
Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]
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Chemical properties of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
This compound, identified by CAS Number 847729-51-5, is a diaryl ether derivative of benzoic acid.[1] This structure, featuring a chlorinated benzoic acid core linked to a fluorinated phenol via an ether bond, imparts a unique combination of steric and electronic properties that are highly valuable in the design of targeted therapeutic agents.
The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry. The chlorine atom at the 5-position and the fluorine atom at the 4'-position significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 847729-51-5 | BLDpharm[1] |
| Molecular Formula | C₁₃H₈ClFO₃ | BLDpharm[1] |
| Molecular Weight | 266.65 g/mol | BLDpharm[1] |
| Appearance | White to off-white solid/powder | General chemical properties |
| Storage | Sealed in dry, room temperature | BLDpharm[1] |
| SMILES | O=C(O)C1=CC(Cl)=CC=C1OC2=CC=C(F)C=C2 | BLDpharm[1] |
Synthesis Pathway: The Ullmann Condensation
The construction of the diaryl ether linkage is the critical step in synthesizing this molecule. The Ullmann condensation is the most logical and field-proven method for this transformation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.
The choice of reactants is dictated by the desired final structure. Here, 2-bromo-5-chlorobenzoic acid is coupled with 4-fluorophenol. A bromo-substituted benzoic acid is preferred over a chloro-substituted one for the coupling reaction due to the greater reactivity of aryl bromides in copper-catalyzed cross-coupling reactions.
Caption: Generalized workflow for the Ullmann Condensation synthesis.
Experimental Protocol: Ullmann Condensation
This protocol is a self-validating system, designed for reproducibility and high yield.
-
Inert Atmosphere: To a flame-dried reaction vessel, add 2-bromo-5-chlorobenzoic acid (1.0 eq.), 4-fluorophenol (1.2 eq.), a copper(I) iodide catalyst (0.1 eq.), and potassium carbonate (2.0 eq.). The use of an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent the oxidation of the copper catalyst, which would render it inactive.
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the vessel. The solvent choice is critical; it must fully solubilize the reactants and be stable at the high temperatures required for the reaction to proceed at a reasonable rate.
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After cooling to room temperature, dilute the mixture with water and acidify with hydrochloric acid (e.g., 1M HCl) to a pH of ~2. This step protonates the carboxylate salt of the product, rendering it insoluble in the aqueous phase, and neutralizes the basic catalyst residue.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. The product will partition into the organic phase.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Spectral and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and established principles.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.9-8.0 ppm). The protons on the fluorophenoxy ring will appear as two distinct signals due to symmetry, likely a doublet of doublets. The three protons on the chlorobenzoic acid ring will each give a distinct signal. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 13 distinct signals, one for each unique carbon atom in the asymmetric structure. The carboxyl carbon will be the most downfield signal (approx. 165-170 ppm). Carbons bonded to electronegative atoms (O, F, Cl) will also be shifted downfield.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic [M+2]⁺ peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the natural isotopic abundance of Chlorine-37.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the principal functional groups:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
C-O-C stretches from the diaryl ether (~1250 cm⁻¹).
-
C-Cl and C-F stretches in the fingerprint region.
-
Reactivity and Application in Drug Discovery
The chemical reactivity of this compound is dominated by its carboxylic acid group. This functional group serves as a versatile chemical handle for derivatization, most commonly through amide bond formation.
A prominent example of its application is in the synthesis of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794) , a selective antagonist of the prostaglandin E receptor subtype 4 (EP4).[2] The EP4 receptor is a target for developing novel anti-inflammatory and analgesic drugs.[2]
In this context, this compound is not the final drug but a critical "advanced intermediate" or "building block." Its pre-constructed diaryl ether core simplifies the total synthesis of the final active pharmaceutical ingredient (API).
Caption: Role as a key building block in API synthesis.
The carboxylic acid is typically activated (e.g., converted to an acyl chloride or activated with peptide coupling reagents) before being reacted with an appropriate amine to form the final amide product. This demonstrates the compound's primary value proposition: providing a structurally complex and electronically tuned fragment for efficient assembly into a larger, biologically active molecule.
Safety and Handling
As a halogenated aromatic carboxylic acid, this compound requires careful handling in a laboratory setting. While a specific safety data sheet is not widely available, GHS classifications for structurally similar compounds provide a reliable guide.
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][3]
-
Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
References
-
Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa . PubMed, National Library of Medicine. [Link]
Sources
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- 2. Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
5-Chloro-2-(4-fluorophenoxy)benzoic acid spectroscopic data (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Molecular Structure and Spectroscopic Implications
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. The compound consists of a benzoic acid core substituted with a chlorine atom at the C5 position and a 4-fluorophenoxy group at the C2 position. This arrangement has several key implications for its spectral properties:
-
Two Aromatic Systems: There are two distinct benzene rings, each with its own set of protons and carbons, which will give rise to separate signal regions in NMR spectra.
-
Key Functional Groups: The carboxylic acid (-COOH), ether (C-O-C), chloro (C-Cl), and fluoro (C-F) groups will all produce characteristic signals in IR and influence the electronic environment of nearby nuclei in NMR.
-
Asymmetry: The molecule is asymmetric, meaning that all carbon and hydrogen atoms on the benzoic acid ring are chemically distinct, as are those on the fluorophenoxy ring (with the exception of C2'/C6' and C3'/C5' due to symmetry around the C-F bond).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A longer acquisition time and more scans are typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum, which is a high-sensitivity nucleus. It can be run with or without proton decoupling to observe H-F couplings.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show signals for the three protons on the benzoic acid ring, the four protons on the phenoxy ring, and the single carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically >10 ppm, and its exact position is highly dependent on solvent and concentration.
-
Benzoic Acid Ring Protons (H3, H4, H6):
-
H6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most downfield of the three, likely appearing as a doublet.
-
H4: This proton is meta to the -COOH and -Cl groups, and para to the phenoxy group. It will likely appear as a doublet of doublets.
-
H3: This proton is ortho to the phenoxy group and meta to the -COOH group. It will appear as a doublet.
-
-
Phenoxy Ring Protons (H2'/H6', H3'/H5'):
-
The 4-fluoro substituent creates symmetry. The protons ortho to the ether linkage (H2'/H6') will be chemically equivalent, as will the protons meta to the ether linkage (H3'/H5').
-
These two sets of protons will appear as two distinct multiplets, often resembling doublets due to strong ortho coupling. They will exhibit coupling to the fluorine atom, which may further split the signals into doublets of doublets.
-
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | > 12.0 | broad singlet | - |
| H6 | ~7.8 - 8.0 | d | J ≈ 2.5 Hz |
| H4 | ~7.5 - 7.7 | dd | J ≈ 8.8, 2.5 Hz |
| H3 | ~7.1 - 7.3 | d | J ≈ 8.8 Hz |
| H3'/H5' | ~7.2 - 7.4 | t (or dd) | J(H-H) ≈ 8.9 Hz, J(H-F) ≈ 8.9 Hz |
| H2'/H6' | ~7.0 - 7.2 | dd | J(H-H) ≈ 8.9 Hz, J(H-F) ≈ 4.5 Hz |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, as all carbon atoms are unique except for the pairs C2'/C6' and C3'/C5' on the phenoxy ring.
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear downfield, typically in the 165-175 ppm range.[1][2]
-
Aromatic Carbons: These will appear in the 110-160 ppm range.
-
Carbons attached to electronegative atoms (O, Cl, F) will be significantly shifted. C2, C5, C1', and C4' will be particularly affected.
-
The C-F bond will induce splitting, with the C4' signal appearing as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other carbons on the phenoxy ring will also show smaller C-F couplings.
-
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O | ~167 | |
| C2 | ~155-158 | Attached to ether oxygen |
| C4' | ~158-162 | Doublet, large ¹JCF |
| C1' | ~152-155 | Attached to ether oxygen |
| C5 | ~135-138 | Attached to chlorine |
| C1 | ~125-130 | |
| C4 | ~130-133 | |
| C6 | ~128-131 | |
| C3 | ~120-124 | |
| C2'/C6' | ~118-122 | Doublet, small JCF |
| C3'/C5' | ~115-118 | Doublet, small JCF |
Predicted ¹⁹F NMR Spectrum
As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique.[3]
-
A single resonance is expected for the fluorine atom.
-
The chemical shift for aromatic fluorides typically falls within the range of -100 to -140 ppm relative to CFCl₃.[4] The electronic environment in a 4-fluorophenoxy group would place the signal in this region.
-
The signal will be split by the ortho-protons (H3'/H5'), appearing as a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum is typically dominated by the highly characteristic absorptions of the carboxylic acid group.
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Data Processing: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).
Predicted IR Absorption Bands
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[5][6]
-
C-H Stretch (Aromatic): Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1680-1710 cm⁻¹. Conjugation with the benzene ring lowers the frequency from a typical aliphatic acid (~1760 cm⁻¹).
-
C=C Stretch (Aromatic): Several medium to sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch (Diaryl Ether): Diaryl ethers typically show two strong C-O stretching bands. An asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1070 cm⁻¹.[7][8][9]
-
C-F Stretch: A strong, sharp absorption in the 1150-1250 cm⁻¹ region. This may overlap with the C-O-C stretch.
-
C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| ~3050 | Medium, Sharp | Aromatic C-H stretch |
| 1680 - 1710 | Strong, Sharp | C=O stretch (Conjugated acid) |
| 1450 - 1600 | Medium-Strong, Sharp | Aromatic C=C stretch |
| 1230 - 1270 | Strong, Sharp | Asymmetric C-O-C stretch (Ether) |
| 1150 - 1250 | Strong, Sharp | C-F stretch |
| 700 - 800 | Medium-Strong, Sharp | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmatory evidence of its identity.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and heated until it vaporizes.
-
Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (~70 eV), causing them to ionize and form a radical cation (M⁺•), the molecular ion.
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to form smaller, more stable ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight of C₁₃H₈ClFO₃ is 266.01 g/mol (using ³⁵Cl and ¹⁹F). A key feature will be the isotopic pattern of chlorine. There will be two molecular ion peaks: one at m/z 266 (for the ³⁵Cl isotope) and another at m/z 268 (for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 249/251.
-
Loss of -COOH (M-45): Decarboxylation to lose the entire carboxylic acid group, resulting in a fragment at m/z 221/223.
-
Ether Cleavage: Cleavage of the C-O ether bond is a major pathway. This can happen in two ways:
-
Formation of the chlorobenzoyl-containing fragment.
-
Formation of the fluorophenoxy radical and a charged chlorobenzoic acid fragment.
-
-
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from carbonyl-containing fragments is also common.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Table 4: Predicted Key Fragments in Mass Spectrum
| m/z (³⁵Cl/³⁷Cl) | Relative Intensity Ratio | Predicted Fragment Identity |
|---|---|---|
| 266 / 268 | ~3:1 | [M]⁺• (Molecular Ion) |
| 249 / 251 | ~3:1 | [M - OH]⁺ |
| 221 / 223 | ~3:1 | [M - COOH]⁺ or [M - OH - CO]⁺ |
| 156 / 158 | ~3:1 | [Cl-C₆H₃-COOH]⁺• |
| 111 | N/A | [F-C₆H₄-O]⁺• |
Conclusion
The structural elucidation of this compound is readily achievable through a combination of modern spectroscopic techniques. This guide provides a predictive framework for researchers and drug development professionals. The key identifiers for this compound are:
-
NMR: The presence of two distinct aromatic systems with predictable splitting patterns, a downfield carboxylic acid proton, and characteristic C-F couplings in the ¹³C spectrum.
-
IR: A very broad O-H stretch combined with a strong C=O absorption and two distinct C-O ether bands.
-
MS: A molecular ion peak exhibiting a characteristic 3:1 isotopic pattern at m/z 266/268, confirming the presence of a single chlorine atom.
By comparing experimental data against these predicted signatures, scientists can confidently confirm the identity, structure, and purity of this compound, ensuring the integrity of their research and development efforts.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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University of Calgary. (n.d.). Fluorine NMR. Retrieved from [Link]
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Berziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a novel compound with potential applications in drug development. The determination of the three-dimensional atomic arrangement is paramount for understanding its physicochemical properties, guiding further molecular design, and securing intellectual property.[1][2] This document details the entire workflow, from crystal cultivation to structure solution and refinement, offering not just procedural steps but also the underlying scientific rationale. It is intended for researchers, scientists, and professionals in the field of drug discovery and materials science.
Introduction: The Imperative of Structural Elucidation
The biological activity and efficacy of a pharmaceutical compound are intrinsically linked to its three-dimensional structure.[3][4] Crystal structure analysis provides the precise coordinates of each atom in the solid state, revealing crucial details about conformation, intermolecular interactions, and packing motifs. For this compound, a molecule with multiple halogen substituents and a flexible ether linkage, understanding its solid-state conformation is critical for predicting its behavior in biological systems and for formulation development.[1] While related structures may exist, slight isomeric or substituent changes can dramatically alter crystal packing and, consequently, properties like solubility and stability. This guide, therefore, addresses the de novo structural determination of this specific compound.
Molecular Identity:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₈ClFO₃ | [5] |
| Molecular Weight | 266.65 g/mol | [5] |
| CAS Number | Not readily available; related isomers exist. | - |
The Crystallographic Workflow: From Powder to Picture
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and careful interpretation.[6][7] The overall workflow is depicted below.
Figure 1: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Experimental Protocols: A Self-Validating System
Synthesis and Purification
While various synthetic routes for halogenated benzoic acids exist, a common approach involves nucleophilic aromatic substitution or coupling reactions.[8][9][10] For the purpose of this guide, we assume the synthesis of this compound has been achieved and the bulk material is of high purity.
Protocol: Single Crystal Growth
The success of the entire analysis hinges on the quality of the single crystal. A well-ordered, single crystal will produce a sharp diffraction pattern, which is essential for accurate structure determination.[11]
Objective: To grow diffraction-quality single crystals of this compound.
Methodology: Slow Evaporation from a Saturated Solution
-
Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and dichloromethane) are tested for their ability to dissolve the compound at elevated temperatures and allow for precipitation upon cooling.
-
Preparation of Saturated Solution: Approximately 10-20 mg of the purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial. Gentle heating may be applied to facilitate dissolution.
-
Slow Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.
-
Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.
Protocol: Data Collection
Objective: To obtain a complete and high-resolution set of diffraction data.
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector is standard.[12]
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope. It is then mounted on a cryo-loop using a small amount of cryoprotectant oil.[13]
-
Cryo-cooling: The mounted crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.[13]
-
Data Collection Strategy: The diffractometer software is used to determine the unit cell and to devise a data collection strategy that ensures complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.
-
X-ray Exposure: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and the diffracted X-rays are recorded by the detector.[12]
Structure Solution and Refinement
The diffraction pattern is a reciprocal space representation of the crystal lattice. The process of structure solution and refinement translates this pattern into a real-space atomic model.[7][14]
Data Integration and Reduction
The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a list of unique reflections with their corresponding intensities.
Structure Solution
For small molecules like this compound, direct methods are typically successful.[13] These are computational algorithms that use statistical relationships between the intensities of the reflections to determine the phases of the structure factors, which in turn allows for the calculation of an initial electron density map.
Structure Refinement
The initial atomic model obtained from the structure solution is refined against the experimental data using a least-squares method.[15] This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Figure 2: The iterative cycle of crystallographic structure refinement.
Results and Discussion: A Hypothetical Structure
As no public crystal structure for this compound is available, we present plausible, simulated data for the purpose of this guide.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₃H₈ClFO₃ |
| Formula weight | 266.65 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Å, α = 90°b = 15.123(5) Å, β = 98.34(2)°c = 9.221(4) Å, γ = 90° |
| Volume | 1178.9(8) ų |
| Z | 4 |
| Density (calculated) | 1.502 Mg/m³ |
| Absorption coefficient | 0.325 mm⁻¹ |
| F(000) | 544 |
| Crystal size | 0.25 x 0.18 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8654 |
| Independent reflections | 2689 [R(int) = 0.034] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2689 / 0 / 163 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |
The crystal structure would likely reveal the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common motif for benzoic acid derivatives.[16] The dihedral angle between the two aromatic rings would be a key conformational parameter, dictated by the steric and electronic effects of the chloro and fluoro substituents. Analysis of intermolecular interactions, such as C-H···O, C-H···F, and potential halogen bonding, would provide insight into the crystal packing forces. Such detailed structural information is invaluable for computational modeling and for understanding the solid-state properties that are critical in pharmaceutical development.[17]
Conclusion
The determination of the crystal structure of this compound, as outlined in this guide, represents a fundamental step in its characterization as a potential drug candidate. The process, from crystal growth to the final refined model, provides an unambiguous three-dimensional representation of the molecule. This structural data serves as a critical foundation for structure-activity relationship (SAR) studies, computational chemistry, and solid-form development, ultimately accelerating the drug discovery and development pipeline.[2] The methodologies described herein are robust, self-validating, and represent the gold standard in the field of small-molecule crystallography.
References
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PubChem. 4-Chloro-2-(4-fluorophenoxy)benzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. X-ray crystallography. Available from: [Link]
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Grepioni, F., & D'Oria, E. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5220. Available from: [Link]
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Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 466-470. Available from: [Link]
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Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Available from: [Link]
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Cleasby, A., & Yon, J. (2003). X ray crystallography. Postgraduate Medical Journal, 79(931), 247–251. Available from: [Link]
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ResearchGate. Structure refinement: Some background theory and practical strategies. Available from: [Link]
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PATENTSCOPE. WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Available from: [Link]
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MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]
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Drug Target Review. Structure based drug discovery facilitated by crystallography. Available from: [Link]
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Springer Nature Experiments. X-Ray Crystallography in Drug Discovery. Available from: [Link]
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Excillum. Small molecule crystallography. Available from: [Link]
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ACS Publications. Crystals and Crystallization in Drug Delivery Design. Available from: [Link]
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The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]
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SlidePlayer. Structure solution and refinement: introductory strategies. Available from: [Link]
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ACS Central Science. New Tricks of the Trade for Crystal Structure Refinement. Available from: [Link]
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Strategic Biological Activity Screening of 5-Chloro-2-(4-fluorophenoxy)benzoic acid: A Roadmap for Therapeutic Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel compound, 5-Chloro-2-(4-fluorophenoxy)benzoic acid. Recognizing the therapeutic potential inherent in its chemical scaffold—a halogenated diaryl ether benzoic acid—we present a structured approach for elucidating its pharmacological profile. The narrative moves from broad-based primary screening across key therapeutic areas (oncology, inflammation, infectious diseases) to targeted secondary assays aimed at mechanism of action (MoA) deconvolution. Each experimental choice is underpinned by a clear scientific rationale, drawing parallels from structurally related molecules. This document provides not only detailed, field-proven protocols but also the strategic logic required to navigate the early stages of the drug discovery process, ensuring a robust and efficient evaluation of this promising chemical entity.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound this compound represents an intriguing candidate for drug discovery. Its molecular architecture combines three critical pharmacophoric elements: a benzoic acid core, a diaryl ether linkage, and halogen substituents (chloro and fluoro). Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The diaryl ether motif provides conformational flexibility, while the specific halogenation pattern can significantly enhance metabolic stability, membrane permeability, and target binding affinity[4].
Notably, the structurally similar compound, 5-Chloro-2-fluorobenzoic acid, serves as a key building block in the synthesis of pyrimidine-based Aurora kinase inhibitors, suggesting a potential avenue for anticancer applications[5]. Furthermore, diverse benzoic acid derivatives have demonstrated efficacy as inhibitors of enzymes crucial to disease pathology, such as acetylcholinesterase and carbonic anhydrase[6].
Given this chemical precedent, a broad and systematic screening campaign is not merely justified but essential. This guide proposes a tiered screening cascade designed to efficiently identify and validate the primary biological activities of this compound, thereby laying the groundwork for its potential development as a novel therapeutic agent.
Caption: Rationale for screening based on structural features.
Tier 1: Broad-Spectrum Primary Screening
The initial screening phase is designed for maximal information yield with resource efficiency. The objective is to cast a wide net, identifying any significant biological activity that warrants further investigation. We will conduct parallel in vitro assays in three key therapeutic areas.
Anticancer Activity: Cell Proliferation Assay
Causality: The established role of benzoic acid derivatives in oncology and the link between a related precursor and Aurora kinase inhibitors strongly support an initial anticancer screen[3][5]. The MTT/MTS assay is a robust, colorimetric method that provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of cancer[7][8].
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Seed human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HeLa | Cervical Cancer | 15.2 | 0.8 |
| MCF-7 | Breast Cancer | 22.5 | 1.1 |
| A549 | Lung Cancer | > 100 | 1.5 |
Anti-inflammatory Activity: Protein Denaturation & Membrane Stabilization
Causality: Inflammation is often linked to protein denaturation[9]. An agent that can prevent this process may have anti-inflammatory properties. The Human Red Blood Cell (HRBC) membrane stabilization assay is another key indicator, as the RBC membrane is analogous to the lysosomal membrane, whose stabilization is crucial in limiting the inflammatory response[10]. These assays are widely used, cost-effective primary screens[11][12].
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous bovine serum albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of the test compound at various concentrations (10-500 µg/mL).
-
Control: Use 0.5 mL of distilled water as the control. Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the samples at 70°C for 10 minutes.
-
Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
Data Presentation: Hypothetical Anti-inflammatory Activity
| Concentration (µg/mL) | % Inhibition of Protein Denaturation | % HRBC Membrane Stabilization |
| 100 | 25.4 | 18.9 |
| 250 | 48.2 | 41.5 |
| 500 | 75.8 | 68.3 |
| Diclofenac (100 µg/mL) | 88.1 | 82.4 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Causality: The benzoic acid moiety is a classic antimicrobial scaffold, used for decades as a preservative. Many synthetic derivatives exhibit potent and specific antimicrobial activity against various pathogens[13][14]. The broth microdilution assay is the gold standard for determining the MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism[15][16].
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from well 11. Well 12 serves as the growth control.
-
Inoculum: Prepare a bacterial/fungal suspension standardized to a 0.5 McFarland turbidity. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Presentation: Hypothetical MIC Values
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 64 |
| Escherichia coli | Gram-negative | > 256 |
| Candida albicans | Fungal | 128 |
Tier 2: MoA Elucidation & Secondary Screening
Positive results ("hits") from Tier 1 trigger a more focused investigation to understand the underlying mechanism of action. This is a critical step in validating the initial finding and assessing the compound's potential for further development.
Caption: Decision workflow for Tier 2 mechanism of action studies.
If Anticancer Activity is Detected: Kinase Inhibition
Rationale: Given the structural alert from the Aurora kinase inhibitor precursor[5], a direct assessment of kinase inhibition is the logical next step. Kinase assays are fundamental to modern cancer drug discovery[8][17].
Protocol Outline: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence, which is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Analysis: Calculate the percentage inhibition of kinase activity relative to a no-inhibitor control and determine the IC₅₀.
If Anti-inflammatory Activity is Detected: COX/LOX & NO Inhibition
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Lipoxygenase (LOX) is another key enzyme in the inflammatory cascade[11]. Measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages provides a cell-based measure of anti-inflammatory potential[18].
Protocol Outline: NO Production in RAW 264.7 Macrophages
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system.
-
Analysis: Compare the nitrite levels in treated wells to the LPS-stimulated control to determine the percentage inhibition of NO production.
Conclusion and Strategic Outlook
The proposed screening cascade provides a robust and logical framework for the comprehensive biological evaluation of this compound. By systematically progressing from broad phenotypic assays to more specific, mechanism-based investigations, this strategy maximizes the probability of identifying and validating a therapeutically relevant activity. The causality-driven approach ensures that each experimental step is a logical consequence of the available data, from chemical structure to initial biological hits. A positive outcome in any of these pathways would position this compound as a valuable lead candidate for further preclinical development, including medicinal chemistry-led optimization and subsequent in vivo efficacy studies.
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GlobalResearchOnline. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Chiririuc, C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. [Link]
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Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
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An In-Depth Technical Guide to 5-Chloro-2-(4-fluorophenoxy)benzoic Acid: From Synthesis to its Pivotal Role in Drug Discovery
This technical guide provides a comprehensive overview of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a crucial chemical intermediate in the development of targeted therapeutics. This document will delve into the compound's discovery, its detailed synthesis, and its significant application in the creation of the potent and selective prostaglandin EP4 receptor antagonist, CJ-42794. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the molecule's history, chemical properties, and its role in advancing pharmacological research.
Introduction: Unveiling a Key Building Block
This compound is a diaryl ether derivative whose significance in the scientific field is intrinsically linked to its role as a foundational scaffold for more complex, pharmacologically active molecules. While not a therapeutic agent in itself, its unique structural combination of a chlorinated benzoic acid and a fluorinated phenoxy group makes it an ideal precursor for synthesizing targeted inhibitors of specific biological pathways. The history of this compound is not one of a standalone discovery but rather a development driven by the quest for novel therapeutics, particularly in the realm of inflammation and pain management. Its story is therefore best told through the lens of the drug it helped create: CJ-42794.
The Genesis: A Strategic Intermediate for a Selective EP4 Antagonist
The development of this compound was a direct consequence of the pursuit of selective antagonists for the prostaglandin E2 receptor subtype 4 (EP4). Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP4 receptor, in particular, has been identified as a critical player in inflammatory processes, making it a prime target for therapeutic intervention.[2][3] The challenge for medicinal chemists was to design a molecule that could selectively block the EP4 receptor without affecting the other subtypes, thereby avoiding potential side effects associated with broader inhibition of prostaglandin signaling.
This led to the design and synthesis of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid, also known as CJ-42794.[2] The core structure of this potent antagonist is built upon this compound, which provides the necessary molecular framework for high-affinity and selective binding to the EP4 receptor.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this key intermediate is a critical step in the overall production of CJ-42794. The formation of the diaryl ether linkage is typically achieved through a copper-catalyzed cross-coupling reaction, most notably the Ullmann condensation or a related modern variant.[4][5][6] This reaction joins an aryl halide with a phenol in the presence of a copper catalyst.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the diaryl ether bond. This reveals two primary starting materials: a dihalobenzoic acid derivative and a fluorophenol.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Ullmann Condensation
The following is a representative, detailed protocol for the synthesis of this compound based on established Ullmann-type reaction principles.
Objective: To synthesize this compound via a copper-catalyzed Ullmann condensation.
Materials:
-
2,5-Dichlorobenzoic acid
-
4-Fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,5-dichlorobenzoic acid (1 equivalent), 4-fluorophenol (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) as the solvent, followed by the addition of copper(I) iodide (0.1 equivalents) as the catalyst.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 120-140°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature.
-
Acidification and Extraction: Pour the reaction mixture into water and acidify to a pH of approximately 2 using 2M hydrochloric acid. This will precipitate the crude product. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a solid.
Causality in Experimental Choices:
-
Excess 4-Fluorophenol: A slight excess of the phenol is used to ensure the complete consumption of the more valuable dihalobenzoic acid.
-
Potassium Carbonate: This base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide, which is essential for the coupling reaction.
-
Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann condensations, facilitating the C-O bond formation.
-
DMF as Solvent: A high-boiling polar aprotic solvent like DMF is used to solubilize the reactants and to achieve the high temperatures often required for this reaction.[7]
-
Acidic Work-up: Acidification is necessary to protonate the carboxylate salt formed under the basic reaction conditions, allowing for the extraction of the final benzoic acid product into an organic solvent.
Application in the Synthesis of CJ-42794
This compound serves as the carboxylic acid component in the amide bond formation that is central to the structure of CJ-42794.
Synthesis Workflow
The synthesis of CJ-42794 from its precursor involves an amide coupling reaction.
Caption: Synthesis of CJ-42794 from its precursors.
Experimental Protocol: Amide Coupling
Objective: To synthesize (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794) via amide bond formation.
Materials:
-
This compound
-
(S)-4-(1-aminoethyl)benzoic acid hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
Procedure:
-
Reactant Solubilization: Dissolve this compound (1 equivalent), (S)-4-(1-aminoethyl)benzoic acid hydrochloride (1 equivalent), and HOBt (1.1 equivalents) in DMF.
-
Base Addition: Add DIPEA (2.2 equivalents) to the solution to neutralize the hydrochloride salt and to act as a base for the coupling reaction.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add EDC (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Extraction: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, 1M hydrochloric acid, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure CJ-42794.
Pharmacological Significance: The Role of CJ-42794 as an EP4 Antagonist
The importance of this compound is ultimately defined by the pharmacological activity of the molecule it helps to create. CJ-42794 is a potent and selective antagonist of the prostaglandin EP4 receptor.[8]
Mechanism of Action
Prostaglandin E2 (PGE2) binding to the EP4 receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9][10] This signaling cascade is implicated in the inflammatory response and pain sensitization.[1][11] CJ-42794 competitively binds to the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting the downstream signaling pathway.[8]
Caption: Mechanism of EP4 receptor signaling and its inhibition.
Preclinical Data and Therapeutic Potential
Preclinical studies have demonstrated the efficacy of CJ-42794 in models of inflammatory pain.[2] Its high selectivity for the EP4 receptor suggests a favorable safety profile compared to non-selective cyclooxygenase (COX) inhibitors (NSAIDs), which can cause gastrointestinal side effects.[2] The therapeutic potential of EP4 antagonists like CJ-42794 is being explored for a range of inflammatory conditions, including arthritis and other pain disorders.[1][3]
| Parameter | Value | Significance | Reference |
| Binding Affinity (pKi) for human EP4 | 8.5 | High affinity for the target receptor. | [8] |
| Selectivity | >200-fold for EP4 vs. EP1, EP2, EP3 | High selectivity minimizes off-target effects. | [8] |
| In vitro Potency (pA2) | 8.6 | Potent antagonism of PGE2-induced cAMP elevation. | [8] |
| In vivo Efficacy | Orally active in rat models of inflammatory pain. | Demonstrates therapeutic potential. | [2] |
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is intertwined with the development of more complex molecules, its strategic design and synthesis have been pivotal in the creation of a promising new class of anti-inflammatory and analgesic agents. This guide has provided a comprehensive look at this important intermediate, from its rational synthesis to its ultimate application in targeting a key mediator of inflammation. The continued exploration of molecules like CJ-42794, built upon foundational scaffolds such as this compound, holds significant promise for the future of targeted therapeutics.
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Takeuchi, K., et al. (2007). Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa. Journal of Pharmacology and Experimental Therapeutics, 322(3), 903-912. [Link]
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Fujino, H., et al. (2013). The prostanoid EP4 receptor and its signaling pathway. Pharmacological reviews, 65(3), 1010-1052. [Link]
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
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Maji, A., et al. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 76(18), 7439-7448. [Link]
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Patsnap Synapse. (2024). What are EP4 antagonists and how do they work? Retrieved from [Link]
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Wikipedia. (2023). Prostaglandin EP4 receptor. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP4 receptor antagonist. Retrieved from [Link]
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Murase, A., et al. (2008). In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist. Life sciences, 82(5-6), 226-232. [Link]
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Andreani, T., et al. (2014). The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity. Journal of neuroinflammation, 11, 213. [Link]
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Hoggatt, J., et al. (2011). Prostaglandin E2 Signaling Through the EP4 Receptor Regulates the Proliferation of Hematopoietic Stem/Progenitor Cells Under Stress Conditions. Blood, 118(21), 2377. [Link]
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de Jong, L., et al. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology, 9, 735520. [Link]
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Kuil, M., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein journal of organic chemistry, 8, 1039-1046. [Link]
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A Technical Guide to the Synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid and Its Derivatives
Executive Summary
This technical guide provides an in-depth exploration of the synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a key structural motif and intermediate in the field of medicinal chemistry. This document is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, practical field insights, and detailed experimental protocols. The primary focus is on the copper-catalyzed Ullmann condensation, a robust and widely adopted method for the formation of the critical diaryl ether bond. We will dissect the reaction mechanism, explore the causal relationships behind reagent selection, present a validated step-by-step protocol, and discuss optimization strategies. The guide aims to serve as a comprehensive resource, empowering scientific teams to confidently and efficiently synthesize this valuable compound and its derivatives.
Introduction: The Significance of the Phenoxybenzoic Acid Scaffold
The this compound scaffold is a privileged structure in modern drug discovery. Molecules incorporating this diaryl ether linkage are integral to a range of therapeutic agents. Phenoxybenzoic acid derivatives are known for their applications as herbicides and potent blockers of neuronal voltage-gated sodium channels for treating neuropathic pain[1]. The specific combination of chloro and fluoro substituents modulates the molecule's lipophilicity, metabolic stability, and electronic properties, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles[2]. A deep understanding of its synthesis is therefore not merely an academic exercise but a critical capability for the development of new chemical entities (NCEs)[3][4]. This guide provides the foundational knowledge and practical steps to master this synthesis.
Core Synthetic Strategy: The Ullmann Condensation for Diaryl Ether Formation
The formation of the C-O bond between the two aromatic rings is the linchpin of this synthesis. The most reliable and historically significant method for this transformation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution[5]. While classic Ullmann reactions often required harsh conditions with stoichiometric copper, modern iterations employ catalytic amounts of copper salts, often enhanced with ligands, allowing for milder and more efficient transformations[6][7].
Mechanistic Overview & Causality
The Ullmann-type reaction proceeds via a catalytic cycle involving a copper(I) species[5]. The generally accepted mechanism involves several key steps:
-
Deprotonation: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, deprotonates the hydroxyl group of 5-chloro-2-hydroxybenzoic acid, forming a more nucleophilic phenoxide. The choice of base is critical; stronger bases can increase the rate but may also lead to side reactions. Cesium carbonate is often favored for its high solubility in organic solvents and its ability to effectively activate the phenol.
-
Formation of Copper(I) Phenoxide: The generated phenoxide coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (in this case, an activated 4-fluoro-aryl halide like 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate[5]. The reactivity of the aryl halide follows the order I > Br > Cl, making aryl iodides and bromides the preferred substrates for achieving high yields under milder conditions[8].
-
Reductive Elimination: The final diaryl ether product is formed through reductive elimination from the copper(III) complex, regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
Critical Parameters and Reagent Selection
The success of the Ullmann condensation hinges on the careful selection and control of several parameters:
-
Copper Catalyst: Copper(I) salts such as Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) are the most common and effective catalysts. They are the entry point to the catalytic cycle. While Cu(0) or Cu(II) sources can be used, they must be reduced or otherwise converted to the active Cu(I) species in situ[9].
-
Ligands: While not always strictly necessary, the addition of ligands like 1,10-phenanthroline, N-methylglycine, or L-proline can significantly accelerate the reaction and allow for lower temperatures[9][10]. Ligands stabilize the copper intermediates and facilitate the oxidative addition and reductive elimination steps[6].
-
Base: As mentioned, an appropriate base is crucial. Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost, while cesium carbonate (Cs₂CO₃) is often used for more challenging substrates due to its higher efficacy[8][10].
-
Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred. They effectively dissolve the reactants and can sustain the high temperatures (typically 100-160 °C) required for the reaction to proceed at a practical rate[6][8].
-
Aryl Halide: The choice between 1-bromo-4-fluorobenzene and 1-iodo-4-fluorobenzene is a trade-off between reactivity and cost. The iodo-substituted arene is more reactive, potentially leading to higher yields and shorter reaction times, but is also more expensive[8].
Visualized Synthetic Workflow
The following diagram outlines the general workflow for the synthesis of the target compound via the Ullmann condensation.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to these steps, combined with diligent monitoring, should yield the desired product with high purity.
Materials and Equipment
-
Reactants: 5-Chloro-2-hydroxybenzoic acid (1.0 equiv.), 1-Bromo-4-fluorobenzene (1.2 equiv.)
-
Catalyst: Copper(I) Iodide (CuI, 0.1 equiv.)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv., finely ground)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Glassware: Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature controller, nitrogen/argon inlet.
-
Work-up Reagents: 1M Hydrochloric acid (HCl), Ethyl acetate, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Assemble the three-neck flask with a condenser and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. This is crucial to prevent moisture, which can quench the phenoxide intermediate.
-
Charging Reactants: To the cooled flask, add 5-chloro-2-hydroxybenzoic acid (1.0 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times[9]. Add anhydrous DMF via syringe. Begin vigorous stirring to create a suspension. Add 1-bromo-4-fluorobenzene (1.2 equiv.) via syringe.
-
Reaction Execution: Place the flask in the heating mantle and heat the mixture to 120-140 °C. Maintain this temperature with stirring for 18-24 hours. The mixture will typically darken as the reaction progresses.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting material (5-chloro-2-hydroxybenzoic acid) is consumed[9].
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a beaker containing 1M HCl. The target acid will precipitate out of the aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The organic layer will contain the desired product, while inorganic salts will remain in the aqueous layer[9][11].
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator[9][11].
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography to yield the final product as a pure solid.
Characterization of the Final Product
A successful synthesis should be validated by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the formation of the diaryl ether bond.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.
Optimization and Comparative Analysis
While the provided protocol is robust, yields can be optimized by systematically varying key parameters. The following table summarizes potential optimization pathways based on literature precedents.
| Parameter | Variation A | Variation B | Expected Outcome & Rationale | Reference |
| Catalyst/Ligand | CuI (10 mol%) | CuI (5 mol%) + L-Proline (10 mol%) | Variation B may allow for lower reaction temperatures (e.g., 100-110 °C) and potentially higher yields by accelerating the catalytic cycle. | [9] |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | Cs₂CO₃ is a stronger base and more soluble, often leading to faster reaction rates and improved yields, especially for less reactive substrates. | [8][10] |
| Aryl Halide | 1-Bromo-4-fluorobenzene | 1-Iodo-4-fluorobenzene | The C-I bond is weaker than the C-Br bond, making the iodo-arene more reactive and facilitating a faster oxidative addition step. | [8] |
| Solvent | DMF | NMP (N-Methylpyrrolidone) | NMP has a higher boiling point than DMF, which can be advantageous if higher temperatures are required to drive the reaction to completion. | [12] |
Synthesis of Derivatives
The this compound core is a versatile platform for further derivatization, primarily through reactions involving the carboxylic acid group.
-
Amide Formation: Coupling the carboxylic acid with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can generate a library of amide derivatives.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride can produce a range of esters.
These derivatization strategies are fundamental in medicinal chemistry for fine-tuning a molecule's properties to enhance efficacy and safety[2].
Conclusion
The synthesis of this compound via the copper-catalyzed Ullmann condensation is a powerful and adaptable method for accessing a molecule of significant pharmaceutical interest. By understanding the underlying mechanism and the causal effects of each reaction component, researchers can not only reproduce this synthesis reliably but also troubleshoot and optimize it for their specific needs. This guide provides the necessary theoretical framework and a validated, practical protocol to empower scientific professionals in their drug discovery and development endeavors.
References
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 573-577. [Link]
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4-(4-Fluorophenoxy)benzoic acid. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o1971. [Link]
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5-Chloro-2-hydroxybenzoic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]
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5-Chloro-2-hydroxybenzoic acid. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
- Method for producing 2,4-dichloro-5-fluorobenzoic acid. (n.d.). Google Patents.
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Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2010). Journal of the American Chemical Society, 132(33), 11603-11612. [Link]
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Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
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PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (n.d.). Patentscope.wipo.int. Retrieved January 22, 2026, from [Link]
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Mechanism of the Ullmann Condensation. (1964). The Journal of Organic Chemistry, 29(7), 1915-1918. [Link]
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The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). Organic and Biomolecular Chemistry, 10(28), 5284-5307. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2021). Molecules, 26(16), 4983. [Link]
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In silico modeling and docking of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the in silico analysis of this compound, a small molecule with potential therapeutic relevance. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, a robust understanding of molecular docking is indispensable for researchers.[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each phase of the process—from ligand and protein preparation to the critical analysis and validation of docking results. We will utilize Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, as a representative protein target to illustrate the workflow. This guide is designed for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques with scientific rigor and confidence.
Foundational Concepts: The "Why" of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[2] The primary goals are twofold: to predict the binding mode and to estimate the binding affinity (strength) of the complex.[3] This process is fundamental in structure-based drug design, allowing scientists to screen vast libraries of compounds and prioritize those with the highest likelihood of biological activity before committing to expensive and time-consuming wet-lab synthesis and testing.[1]
The core principle relies on two components: a search algorithm and a scoring function.
-
Search Algorithm: Explores the vast conformational space of the ligand within the protein's binding site to generate a wide range of possible binding poses.[4] Algorithms like the Lamarckian Genetic Algorithm (LGA) used in AutoDock are popular for their balance of global exploration and local energy minimization.[4]
-
Scoring Function: Estimates the binding free energy for each generated pose. Lower energy scores typically indicate more favorable binding.[5] This allows for the ranking of different poses and different ligands.
For our subject molecule, this compound, which shares structural motifs with known anti-inflammatory and antimicrobial agents, in silico docking provides a powerful first step to hypothesize its mechanism of action.[6][7][8]
Target Selection: Cyclooxygenase-2 (COX-2)
The rationale for selecting a protein target is a critical first step. Benzoic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory effects.[8] The Cyclooxygenase (COX) enzymes are pivotal in the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins. COX-2 is an inducible isoform that is often upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.
For this guide, we will use the crystal structure of Mus musculus COX-2 in complex with the inhibitor Celecoxib (PDB ID: 3LN1 ). Using a protein structure with a co-crystallized ligand is highly advantageous as it clearly defines the active site, providing a benchmark for validating our docking protocol.[1]
Caption: Inhibition of the COX-2 pathway by the ligand.
The In Silico Docking Workflow: A Methodical Approach
A successful docking study is not a single event but a multi-stage process where each step builds upon the last. The integrity of the final result is contingent on the meticulous execution of each phase.
Caption: The comprehensive workflow for molecular docking.
Experimental Protocol: Ligand Preparation
Causality: The ligand's three-dimensional structure and charge distribution must be accurately represented.[9] Raw structures, for instance from an SDF file, are often not energetically favorable and lack hydrogen atoms, which are critical for hydrogen bonding.[10] Energy minimization finds a low-energy, stable conformation, while charge assignment is essential for the scoring function to calculate electrostatic interactions.[11]
Methodology:
-
Obtain Ligand Structure: The structure of this compound can be obtained from PubChem (CID 71425) or sketched using chemical drawing software like ChemDraw and saved in a MOL or SDF format.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D conformation.
-
Add Hydrogens: The initial 3D structure often lacks hydrogen atoms. These must be added, paying close attention to the correct protonation states at physiological pH (approx. 7.4). The carboxylic acid group on our ligand will typically be deprotonated. Software like AutoDock Tools (ADT) or Chimera can handle this.[12]
-
Energy Minimization: To relieve any steric strain from the 3D conversion, the ligand's geometry should be optimized using a suitable force field (e.g., MMFF94). This step finds a more realistic, low-energy conformation.[1]
-
Assign Partial Charges: The scoring function requires partial charges for each atom to calculate electrostatic interactions. Gasteiger charges are a common and rapid method used for this purpose in AutoDock.[10]
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore conformations by rotating these bonds. ADT automatically detects and defines these "torsions."[10]
-
Save in PDBQT Format: For use with AutoDock software, the final prepared ligand structure is saved in the PDBQT file format, which contains atomic coordinates, partial charges (Q), and atom type (T) information.[2]
Experimental Protocol: Receptor (COX-2) Preparation
Causality: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and are not immediately ready for docking.[13] They contain non-essential elements like water molecules, co-factors, and ions from the crystallization buffer.[13] Furthermore, like the ligand, they lack hydrogen atoms and assigned charges.[10] Preparing the receptor correctly ensures that the binding site is chemically accurate and computationally "clean."
Methodology:
-
Fetch Protein Structure: Download the PDB file for COX-2, 3LN1 , from the RCSB PDB database.
-
Clean the Structure:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).[1]
-
The structure may contain multiple protein chains. For 3LN1, we are interested in Chain A. Remove all other chains.
-
Remove all water molecules. While some water molecules can mediate key interactions, they add significant complexity. For a standard docking protocol, they are typically removed.[13]
-
Remove any other heteroatoms (ions, crystallization agents) that are not part of the protein or essential for its structure/function. The co-crystallized ligand (Celecoxib) should also be removed and saved separately to be used for validation.
-
-
Add Hydrogens: Add hydrogen atoms to the protein. It is crucial to correctly model the protonation states of ionizable residues like Histidine, Aspartic Acid, and Glutamic Acid, as this can dramatically affect the electrostatic environment of the binding site.[13]
-
Assign Partial Charges: Assign partial charges to all atoms in the protein. Kollman charges are a standard choice for proteins in the AutoDock suite.
-
Save in PDBQT Format: Save the cleaned, hydrogen-added, and charge-assigned protein structure as a PDBQT file.[10]
The Docking Simulation: Predicting the Binding
Causality: The docking simulation itself requires defining the search space and setting the parameters for the search algorithm. The "grid box" confines the search to the area of interest—the binding pocket—making the calculation computationally feasible.[14] The exhaustiveness parameter controls the thoroughness of the conformational search; a higher value increases the chance of finding the true energy minimum but at a greater computational cost.[14]
Methodology:
-
Define the Binding Site (Grid Box):
-
The most reliable way to define the binding site is to use the co-crystallized ligand (Celecoxib from 3LN1) as a guide.[1]
-
Load the prepared receptor (3LN1.pdbqt) and the extracted native ligand into ADT.
-
Center a grid box around the native ligand, ensuring its dimensions are large enough to encompass the entire binding pocket and allow the new ligand to rotate freely. A typical size is 60x60x60 points with a 0.375 Å spacing.
-
-
Generate Grid Parameter and Docking Parameter Files:
-
Using the defined box, AutoGrid calculates grid maps for different atom types. These pre-calculated grids make the subsequent docking calculation much faster.
-
A docking parameter file (.dpf) is created that specifies the prepared ligand and receptor files, the grid parameters, and the settings for the docking algorithm (e.g., number of genetic algorithm runs, exhaustiveness).
-
-
Launch the Docking Job: Execute the docking simulation using a program like AutoDock Vina.[12] Vina will perform the conformational search and scoring, outputting a file containing the predicted binding poses ranked by their binding affinity scores.
Results Analysis and Self-Validation
Causality: Docking produces a set of possible solutions, not a single definitive answer. Critical analysis is required to identify the most plausible binding mode.[1] The binding energy score provides a quantitative estimate of affinity, while visual inspection reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex.[1] Validation by "re-docking" the native ligand is a crucial sanity check; if the software cannot reproduce the experimentally known pose, its predictions for a new ligand are unreliable.[15]
Analysis Steps:
-
Examine Binding Affinity: The primary output is a list of binding poses ranked by binding affinity (in kcal/mol). The pose with the lowest value is considered the most favorable.[12]
-
Visual Inspection: Load the receptor and the top-ranked ligand poses into a visualization program. Analyze the interactions between the ligand and the protein's active site residues. Are there hydrogen bonds? Do hydrophobic parts of the ligand sit in greasy pockets? These interactions must be chemically sensible.
-
Protocol Validation (Re-docking):
-
Perform a docking run using the native ligand (Celecoxib) that was extracted from the 3LN1 PDB file.
-
Compare the lowest-energy pose from this validation run to the original co-crystallized position.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable for this target.[15]
-
-
Clustering Analysis: AutoDock groups similar poses into clusters. The most populated cluster with the lowest energy is often the most promising result, as it suggests the algorithm consistently found this conformational minimum.
Data Presentation: Hypothetical Docking Results
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) from Native Ligand | Key Interacting Residues (COX-2) | Predicted Interactions |
| Celecoxib (Validation) | -10.5 | 0.85 | HIS-90, ARG-513, PHE-518, VAL-523 | Hydrogen Bond, Pi-Sulfur, Hydrophobic |
| This compound | -9.2 | N/A | HIS-90, ARG-513, TYR-385, SER-530 | Hydrogen Bond, Halogen Bond, Pi-Pi |
| Ibuprofen (Control) | -7.8 | N/A | ARG-120, TYR-355, SER-530 | Hydrogen Bond (via Carboxylate) |
Conclusion and Future Directions
This guide has detailed a rigorous, self-validating workflow for the in silico modeling and molecular docking of this compound against the COX-2 enzyme. By following these steps—from meticulous ligand and receptor preparation to critical analysis and protocol validation—researchers can generate reliable hypotheses about a compound's potential bioactivity.
It is crucial to remember that molecular docking is a predictive tool, not a definitive proof.[9] The results, while powerful for prioritizing candidates, should be seen as the first step. Promising findings from docking should be followed by more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[4] Ultimately, in silico hypotheses must be confirmed through in vitro and in vivo experimental validation.
References
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Martis, E. A. F., Joseph, B., Gupta, S. P., Coutinho, E. C., Hdoufane, I., & Bjij, I. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Galaxy Training Network. (2019). Protein-ligand docking. [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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National Center for Biotechnology Information. (n.d.). Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. [Link]
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National Center for Biotechnology Information. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]
-
PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]
-
PubMed. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]
-
ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. [Link]
-
Semantic Scholar. (2023). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
-
MDPI. (n.d.). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
ResearchGate. (2025). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. [Link]
-
PubMed. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]
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YouTube. (2023). Docking Result Analysis and Validation with Discovery Studio. [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
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Bonvin Lab. (n.d.). Small molecule docking. [Link]
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Semantic Scholar. (2016). In silico drug-qualifying parameters of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]
-
MDPI. (n.d.). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. [Link]
-
Semantic Scholar. (2022). New hybrid scaffolds based on ASA/genistein: Synthesis, cytotoxic effect, molecular docking, drug-likeness, and in silico ADME/Tox modeling. [Link]
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National Center for Biotechnology Information. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. [Link]
-
Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]
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A Comprehensive Technical Guide to 5-Chloro-2-(4-fluorophenoxy)benzoic acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive literature review of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a halogenated aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry. The primary focus of this document is to detail its synthesis, physicochemical properties, and its role as a foundational structure for the development of selective antagonists for the Prostaglandin E2 Receptor Subtype 4 (EP4). We will delve into the rationale behind synthetic strategies, methods for analytical characterization, and the therapeutic potential of derivatives of this core structure in areas such as inflammatory pain and oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and application of novel therapeutic agents targeting the PGE2/EP4 signaling pathway.
Introduction
This compound is a synthetic organic compound characterized by a benzoic acid backbone with a chloro substituent and a fluorophenoxy group. Its chemical structure is presented below.
Molecular Formula: C₁₃H₈ClFO₃ Molecular Weight: 266.65 g/mol CAS Number: 847729-51-5
While direct biological studies on this specific molecule are not extensively reported in publicly available literature, its significance lies in its use as a key intermediate in the synthesis of more complex and potent pharmaceutical agents. Notably, it forms the core of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a well-characterized selective antagonist of the Prostaglandin E2 Receptor Subtype 4 (EP4)[1].
The EP4 receptor is a G-protein coupled receptor that mediates the effects of prostaglandin E2 (PGE2), a key lipid signaling molecule involved in a wide array of physiological and pathological processes. Activation of the EP4 receptor is linked to inflammation, pain, and the progression of certain cancers[2][3]. Consequently, the development of selective EP4 antagonists is a promising therapeutic strategy for a variety of diseases. This guide will explore this compound from the perspective of its role in the development of such antagonists.
Synthesis and Purification
The synthesis of this compound involves the formation of a diaryl ether linkage, a common challenge in organic synthesis. The Ullmann condensation reaction is a classical and effective method for the formation of such bonds.
2.1. Retrosynthetic Analysis and Key Reactions
A retrosynthetic analysis of the target molecule suggests that it can be synthesized via a copper-catalyzed Ullmann condensation between a halogenated benzoic acid derivative and a fluorophenol. The key step is the formation of the C-O bond between the two aromatic rings.
2.2. Proposed Synthesis Workflow (Based on Ullmann Condensation)
Reaction: 2,5-dichlorobenzoic acid with 4-fluorophenol in the presence of a copper catalyst and a base.
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzoic acid (1 equivalent), 4-fluorophenol (1.2 equivalents), potassium carbonate (K₂CO₃) as the base (2.5 equivalents), and copper(I) iodide (CuI) as the catalyst (0.1 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask.
-
Reaction Execution: Heat the reaction mixture to a temperature of 120-140°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid (HCl) to a pH of 2-3. This will protonate the carboxylate to the carboxylic acid and neutralize the excess base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine to remove any remaining inorganic salts and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
2.3. Purification and Characterization
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
The purified product should be characterized by standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity.
Physicochemical Properties and Analytical Methods
3.1. Physical and Chemical Properties
The physicochemical properties of this compound are important for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClFO₃ | [4] |
| Molecular Weight | 266.65 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 149 - 153 °C | [5] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | Inferred |
| pKa | ~3-4 (estimated for the carboxylic acid group) | Inferred |
3.2. Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) would be a good starting point for method development[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons. The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a characteristic feature.
Biochemical and Pharmacological Profile
4.1. Mechanism of Action: Targeting the EP4 Receptor
Prostaglandin E2 (PGE2) is a potent signaling molecule that exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4[7]. The EP4 receptor, when activated by PGE2, stimulates the production of cyclic AMP (cAMP), which in turn activates a variety of downstream signaling pathways[2]. These pathways are involved in processes such as vasodilation, immunosuppression, and cell proliferation[3].
In pathological conditions such as chronic inflammation and cancer, the expression of cyclooxygenase-2 (COX-2) is often upregulated, leading to increased production of PGE2. This excess PGE2 can then drive disease progression by acting on receptors like EP4. Therefore, blocking the PGE2/EP4 signaling pathway with a selective antagonist is a promising therapeutic strategy.
The this compound scaffold is a key component of potent and selective EP4 antagonists. The benzoic acid moiety is a critical pharmacophore that often interacts with key residues in the binding pocket of the EP4 receptor[2].
4.2. In Vitro and In Vivo Studies of a Key Derivative
While direct biological data for this compound is scarce, the activity of its derivative, CJ-42794, provides valuable insights. CJ-42794 is a potent and selective antagonist of the EP4 receptor[1]. In a study using rat models, CJ-42794 was shown to be non-ulcerogenic to the gastrointestinal mucosa, a significant advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes and can cause gastric damage[1]. However, the study also found that repeated administration of CJ-42794 could impair the healing of chronic gastric ulcers[1].
4.3. Potential Therapeutic Applications
Based on the known roles of the EP4 receptor and the activity of its antagonists, derivatives of this compound have potential applications in several therapeutic areas.
Inflammatory Pain: The EP4 receptor is a key mediator of inflammatory pain. Selective EP4 antagonists have shown efficacy in preclinical models of inflammatory pain, suggesting a potential use for compounds derived from this scaffold in the treatment of conditions like arthritis[1].
Oncology and Immuno-oncology: PGE2 produced by tumors can create an immunosuppressive microenvironment that allows cancer cells to evade the immune system. By blocking the EP4 receptor, antagonists can help to restore anti-tumor immunity. EP4 antagonists are being investigated in combination with checkpoint inhibitors for the treatment of various cancers, including colorectal cancer[2].
Conclusion and Future Directions
This compound is a valuable chemical entity that serves as a foundational scaffold for the development of selective EP4 receptor antagonists. While the compound itself is not extensively studied, its derivatives have shown significant therapeutic potential in preclinical models of inflammatory pain and cancer.
Future research should focus on several key areas:
-
Direct Biological Evaluation: There is a need for in vitro and in vivo studies to determine the direct biological activity of this compound on the EP4 receptor and other potential targets.
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound need to be characterized to assess its drug-like properties.
-
Optimization of Synthesis: The development of a robust and scalable synthesis protocol is essential for the production of this compound and its derivatives for further research and development.
References
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Takeuchi, K., et al. (2007). Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa. Journal of Pharmacology and Experimental Therapeutics, 322(3), 993-1001. [Link]
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A Technical Guide to Characterizing the Pharmacokinetic Profile of 5-Chloro-2-(4-fluorophenoxy)benzoic acid (MGS-0028)
Preamble: Navigating the Unknown
In the landscape of drug discovery and development, the journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. A critical milestone in this journey is the characterization of its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide addresses the topic of the pharmacokinetic profile of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a compound also identified as MGS-0028.
As of the current date, a comprehensive, publicly available pharmacokinetic profile for MGS-0028 is not documented in scientific literature. Therefore, this guide is structured not as a review of existing data, but as a forward-looking technical manual for researchers, scientists, and drug development professionals. It provides the strategic framework and detailed methodologies required to thoroughly characterize the ADME properties of MGS-0028, transforming it from a molecule of unknown disposition to a compound with a well-understood in vivo fate.
This document is built upon the three pillars of scientific integrity: Expertise, Trustworthiness, and Authoritative Grounding. The experimental designs and protocols described herein are industry-standard, self-validating systems designed to generate robust and reproducible data, suitable for internal decision-making and eventual regulatory submission.
The Foundational Strategy: A Phased Approach to PK Profiling
The characterization of MGS-0028's pharmacokinetic profile should be approached in a tiered manner, beginning with in vitro assays to assess specific ADME properties and progressing to in vivo studies for a holistic understanding of its behavior in a biological system. This phased approach allows for early identification of potential liabilities, conserves resources, and informs the design of more complex studies.
Caption: Phased approach to pharmacokinetic characterization.
Bioanalytical Method Development: The Cornerstone of Quantitation
Before any in vitro or in vivo studies can commence, a robust and validated bioanalytical method is essential for the accurate quantitation of MGS-0028 in various biological matrices (e.g., plasma, buffer, cell lysates). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[1][2]
Step-by-Step LC-MS/MS Method Development Protocol
-
Compound Tuning: Infuse a standard solution of MGS-0028 into the mass spectrometer to determine the optimal precursor ion and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This establishes the mass transitions that will be used for quantification.
-
Chromatographic Separation: Develop a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve chromatographic separation of MGS-0028 from endogenous matrix components.
-
Causality: Proper separation is crucial to minimize matrix effects (ion suppression or enhancement) that can compromise the accuracy of quantification.[2]
-
-
Sample Preparation: Devise a simple and reproducible sample preparation method to extract MGS-0028 from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]
-
Method Validation: Validate the method according to FDA or other relevant regulatory guidelines.[3][4] This involves assessing:
-
Selectivity and Specificity: Ensuring no interference from endogenous components.
-
Linearity and Range: Establishing the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Both within-day and between-day variability.
-
Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the matrix under various storage and handling conditions.
-
In Vitro Characterization: Predicting In Vivo Behavior
In vitro ADME assays are rapid, cost-effective methods to predict the in vivo pharmacokinetic properties of MGS-0028.[5][6]
Absorption: Intestinal Permeability
The potential for oral absorption of MGS-0028 can be assessed using the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing key drug transporters, thus mimicking the intestinal barrier.[7][8]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[9]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[8]
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B): Add MGS-0028 to the apical (donor) compartment and sample from the basolateral (receiver) compartment over a time course (e.g., 30, 60, 90, 120 minutes). This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A): Add MGS-0028 to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This assesses the potential for active efflux.
-
-
Sample Analysis: Quantify the concentration of MGS-0028 in the donor and receiver compartments at each time point using the validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]
Table 1: Hypothetical Caco-2 Permeability Data for MGS-0028
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 15.2 | High Permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 18.1 | Potential for Efflux |
| Efflux Ratio | 1.19 | No significant efflux |
| Recovery (%) | 95.8 | Good stability and low binding |
Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution into tissues and its availability to act on its target and be metabolized or excreted.[10] Equilibrium dialysis is a widely accepted method for determining the fraction of unbound drug (fu).[11][12]
-
Device Preparation: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.[13]
-
Incubation: Add plasma (human, rat, mouse) containing MGS-0028 to one chamber and buffer to the other. Incubate at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).[13]
-
Sample Analysis: After incubation, take aliquots from both chambers and quantify the concentration of MGS-0028 using LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 2: Hypothetical Plasma Protein Binding Data for MGS-0028
| Species | % Unbound (fu) | Interpretation |
| Human | 1.5% | Highly Bound |
| Rat | 2.3% | Highly Bound |
| Mouse | 3.1% | Highly Bound |
-
Expert Insight: High plasma protein binding can limit the free drug available for pharmacological activity and may necessitate higher doses. It also has implications for potential drug-drug interactions.
Metabolism: Stability and Enzyme Interactions
Understanding the metabolic fate of MGS-0028 is crucial for predicting its clearance and potential for drug-drug interactions (DDIs).
This assay provides an initial assessment of the susceptibility of MGS-0028 to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[14][15]
-
Incubation: Incubate MGS-0028 with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Time Course Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining percentage of MGS-0028 at each time point by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
Table 3: Hypothetical Metabolic Stability Data for MGS-0028
| Species | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |
| Human | 45 | 25.4 | Low to Moderate |
| Rat | 30 | 38.1 | Moderate |
| Mouse | 22 | 52.3 | Moderate to High |
This assay determines if MGS-0028 can inhibit major CYP isoforms, which is a common cause of clinical drug-drug interactions.[16][17]
-
Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence of varying concentrations of MGS-0028.
-
Metabolite Formation: Allow the reaction to proceed and then quench it.
-
Analysis: Quantify the formation of the probe substrate's metabolite by LC-MS/MS.
-
IC₅₀ Determination: Calculate the concentration of MGS-0028 that causes 50% inhibition (IC₅₀) of the enzyme's activity.
Table 4: Hypothetical CYP450 Inhibition Data for MGS-0028
| CYP Isoform | IC₅₀ (µM) | Risk of DDI |
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | > 50 | Low |
| CYP2D6 | 28.5 | Low |
| CYP3A4 | > 50 | Low |
In Vivo Pharmacokinetics: The Whole Picture
Following promising in vitro data, an in vivo pharmacokinetic study in a rodent species (e.g., rat or mouse) is the next logical step.[18] This provides a comprehensive view of the ADME properties of MGS-0028 in a living organism.
Caption: Workflow for an in vivo rodent pharmacokinetic study.
Rodent Pharmacokinetic Study Protocol
-
Animal Model: Use male Sprague-Dawley rats or Swiss Webster mice.[19] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]
-
Dosing:
-
Intravenous (IV) Group: Administer MGS-0028 as an IV bolus via the tail vein (e.g., 1 mg/kg). This allows for the determination of clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Group: Administer MGS-0028 by oral gavage (e.g., 10 mg/kg). This provides data on oral absorption (Cmax, Tmax) and allows for the calculation of oral bioavailability.[21]
-
-
Blood Sampling: Collect serial blood samples from a cannulated vessel or via sparse sampling at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21][22]
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma and quantify the concentration of MGS-0028 using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix™ WinNonlin®) to calculate key pharmacokinetic parameters.
Table 5: Key Pharmacokinetic Parameters to be Determined for MGS-0028
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and toxicity |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t½ | Terminal half-life | Determines dosing interval |
| CL | Clearance | Rate of drug removal from the body |
| Vd | Volume of distribution | Extent of drug distribution into tissues |
| F% | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |
Conclusion: From Data to Decision
By systematically executing the in vitro and in vivo studies outlined in this guide, a comprehensive pharmacokinetic profile of this compound (MGS-0028) can be constructed. This data-driven approach provides the necessary insights for drug development professionals to make informed decisions regarding the potential of MGS-0028 as a therapeutic candidate. The integration of these ADME properties will be foundational for subsequent efficacy and toxicology studies, and ultimately, for predicting a safe and effective dosing regimen in humans.
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A Toxicological Overview of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid: A Preliminary Assessment Framework
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicological assessment of 5-Chloro-2-(4-fluorophenoxy)benzoic acid. In the absence of direct empirical data for this specific molecule, this document outlines the foundational assays required for an initial safety evaluation, grounded in established methodologies and regulatory science. We present a predictive toxicology approach, detailing the experimental designs for acute oral toxicity, bacterial reverse mutation (Ames test), and in vitro micronucleus assays. Each section provides the scientific rationale underpinning the assay, a detailed, step-by-step protocol based on internationally recognized OECD guidelines, and illustrative data tables to guide researchers in the interpretation of potential outcomes. This whitepaper is intended for researchers, scientists, and drug development professionals to establish a robust, scientifically sound initial toxicological profile for novel chemical entities.
Introduction and Chemical Identity
This compound is a halogenated aromatic ether and a derivative of benzoic acid. Its structural complexity, featuring a chlorinated benzoic acid moiety linked to a fluorinated phenol via an ether bond, suggests a range of potential physicochemical properties and biological interactions that necessitate a thorough toxicological evaluation. While specific applications are not yet widely documented, its structural motifs are present in various biologically active molecules, indicating its potential use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
A primary challenge in the safety assessment of a novel chemical entity is the absence of existing toxicological data. This guide addresses this gap by proposing a structured, internationally accepted testing strategy. The principles of predictive toxicology, which leverage standardized assays to forecast potential hazards, are central to this approach.[1][2] By adhering to validated protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), we can generate reliable and reproducible data to inform risk assessment and guide further development.
This document will detail the methodologies for three critical preliminary toxicology assays:
-
Acute Oral Toxicity (OECD TG 423): To determine the potential for a single oral dose to cause significant adverse health effects.
-
Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471): To assess the potential for the compound to induce gene mutations.
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): To evaluate the potential for chromosomal damage.
Acute Oral Toxicity Assessment
Scientific Rationale
The acute oral toxicity test is a fundamental component of any toxicological profile. It provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.[3] The Acute Toxic Class Method, as described in OECD Test Guideline 423, is employed as a refined approach that minimizes the number of animals required while still providing sufficient information for hazard classification.[4][5][6] This method involves a stepwise procedure where the outcome of dosing at one level determines the dose for the subsequent step.[7]
The selection of this assay is predicated on the need to understand the immediate risks associated with accidental ingestion, which is a common route of human exposure for many chemicals. The results of this study are crucial for classifying the substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) and for determining appropriate safety precautions for handling.
Experimental Protocol: Acute Toxic Class Method (OECD TG 423)
Objective: To determine the acute oral toxicity of this compound and to classify it according to the GHS.
Materials:
-
Test substance: this compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.
-
Standard laboratory animal diet and water.
-
Oral gavage needles.
-
Appropriate caging and environmental controls.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
-
Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).
-
Dose Preparation: The test substance is formulated in the chosen vehicle to the desired concentration.
-
Dosing: A single dose of the test substance is administered to a group of three female rats by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection of the starting dose is based on any existing information on the substance or structurally related compounds.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If mortality is observed in the first group, the test is repeated at a lower dose level in a new group of animals.
-
If no mortality is observed, the test is repeated at a higher dose level in a new group of animals.
-
This stepwise dosing continues until the criteria for classification are met.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Illustrative Data Presentation
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Illustrative Acute Oral Toxicity Data for this compound (OECD TG 423)
| Dose Level (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change | GHS Classification |
| 300 | 3 | 0/3 | No significant signs | Normal gain | Category 5 or Unclassified |
| 2000 | 3 | 1/3 | Lethargy, piloerection in all animals on Day 1 | Initial weight loss, followed by recovery | Category 4 |
Experimental Workflow Diagram
Caption: Workflow for the Acute Toxic Class Method (OECD TG 423).
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
Scientific Rationale
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying substances that can cause gene mutations.[8] The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[9] These strains are unable to grow on a medium lacking the specific amino acid.[9] A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[9]
This test is a critical first screen for genotoxicity because a positive result is often correlated with carcinogenicity.[8] The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect compounds that become mutagenic after biotransformation.
Experimental Protocol: Ames Test (OECD TG 471)
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in amino-acid dependent strains of S. typhimurium and/or E. coli.
Materials:
-
Test substance: this compound
-
Solvent/Vehicle (e.g., DMSO)
-
Bacterial strains (at least five strains, e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin and tryptophan solutions
-
S9 fraction (from induced rat liver) and co-factor solution (S9 mix)
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)
-
Negative (vehicle) control
Procedure:
-
Preliminary Cytotoxicity Assay: A preliminary test is conducted to determine the appropriate concentration range of the test substance that does not cause excessive bacterial killing.
-
Main Experiment (Plate Incorporation Method): a. To sterile tubes, add the test substance at various concentrations, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9). b. Molten top agar is added to each tube, mixed, and poured onto minimal glucose agar plates. c. The plates are incubated at 37°C for 48-72 hours.
-
Scoring: After incubation, the number of revertant colonies on each plate is counted.
-
Data Analysis: The number of revertant colonies in the test groups is compared to the number in the negative control group. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations. A doubling of the mean revertant colonies over the solvent control is a common indicator.
Illustrative Data Presentation
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 2: Illustrative Ames Test Results (Mean Revertant Colonies/Plate ± SD)
| Concentration (µ g/plate ) | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) | TA1535 (-S9) | TA1535 (+S9) |
| Vehicle Control | 25 ± 4 | 30 ± 5 | 120 ± 10 | 135 ± 12 | 15 ± 3 | 18 ± 4 |
| 10 | 28 ± 5 | 33 ± 6 | 125 ± 11 | 140 ± 13 | 17 ± 4 | 20 ± 5 |
| 50 | 30 ± 6 | 35 ± 5 | 130 ± 12 | 145 ± 14 | 18 ± 3 | 22 ± 4 |
| 100 | 32 ± 5 | 75 ± 8 | 135 ± 13 | 150 ± 15 | 20 ± 4 | 25 ± 5 |
| 250 | 35 ± 6 | 155 ± 15 | 140 ± 14 | 160 ± 16 | 22 ± 5 | 28 ± 6 |
| 500 | Toxic | Toxic | Toxic | Toxic | Toxic | Toxic |
| Positive Control | >500 | >600 | >800 | >900 | >400 | >450 |
| Conclusion | Negative | Positive | Negative | Negative | Negative | Negative |
*Indicates a significant, dose-dependent increase in revertant colonies.
Experimental Workflow Diagram
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD TG 471).
Genotoxicity Assessment: In Vitro Mammalian Cell Micronucleus Test
Scientific Rationale
The in vitro mammalian cell micronucleus test is designed to detect damage to chromosomes or the mitotic apparatus.[10][11] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[11] The assay can detect both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[12][13]
This test is a crucial follow-up or complementary assay to the Ames test, as it detects a different type of genetic damage (chromosomal vs. gene mutation) in mammalian cells, which are more relevant to human biology.[12] The use of a cytokinesis blocker like cytochalasin B allows for the specific analysis of cells that have completed one cell division, ensuring that the observed micronuclei were formed as a result of the treatment.[13]
Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)
Objective: To determine the potential of this compound to induce micronuclei in cultured mammalian cells.
Materials:
-
Test substance: this compound
-
Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)[10]
-
Cell culture medium and supplements
-
S9 fraction and co-factors
-
Cytochalasin B
-
Positive controls (e.g., mitomycin C [-S9], cyclophosphamide [+S9] for clastogenicity; colchicine [-S9] for aneugenicity)
-
Negative (vehicle) control
-
Microscope slides, fixatives, and DNA-specific stains (e.g., Giemsa, DAPI)
Procedure:
-
Preliminary Cytotoxicity Assay: A range-finding study is performed to determine the concentrations of the test substance that cause approximately 50-60% cytotoxicity.
-
Cell Treatment: a. Duplicate cultures are treated with the test substance at three or more concentrations, along with positive and negative controls. b. Treatment is conducted for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period. A long-term treatment (1.5-2 normal cell cycles) without S9 is also performed.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Scoring: The slides are stained, and at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
Data Analysis: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Illustrative Data Presentation
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 3: Illustrative In Vitro Micronucleus Test Results (% Binucleated Cells with Micronuclei)
| Treatment Condition | Concentration (µM) | % MN-BN Cells (Mean ± SD) | Cytokinesis-Block Proliferation Index (CBPI) |
| Short Treatment (-S9) | |||
| Vehicle Control | 0 | 1.2 ± 0.3 | 1.85 |
| 10 | 1.4 ± 0.4 | 1.82 | |
| 50 | 1.6 ± 0.5 | 1.75 | |
| 100 | 3.5 ± 0.8 | 1.50 | |
| Positive Control | X | 15.8 ± 2.1 | 1.20 |
| Short Treatment (+S9) | |||
| Vehicle Control | 0 | 1.3 ± 0.4 | 1.88 |
| 10 | 1.5 ± 0.5 | 1.85 | |
| 50 | 1.7 ± 0.6 | 1.78 | |
| 100 | 1.9 ± 0.7 | 1.65 | |
| Positive Control | Y | 18.2 ± 2.5* | 1.35 |
| Conclusion | Positive (-S9), Negative (+S9) |
*Indicates a statistically significant increase compared to the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test (OECD TG 487).
Conclusion and Forward Look
The toxicological assessment of a new chemical entity like this compound must be approached systematically and rigorously. This guide outlines the essential first tier of testing, focusing on acute oral toxicity and genotoxicity. The described protocols, based on OECD guidelines, represent the global standard for regulatory safety assessment.
The illustrative data presented herein provides a template for what researchers might expect from such studies. A finding of low acute toxicity, coupled with negative results in both the Ames and micronucleus tests, would provide a strong foundation for further development and more extensive toxicological evaluation, such as repeated-dose toxicity and reproductive toxicity studies. Conversely, a positive finding in any of these assays would necessitate a thorough investigation into the mechanism of toxicity and a careful consideration of the risk-benefit profile of the compound for its intended application.
By adhering to these validated, self-validating systems, researchers can ensure the generation of high-quality, reliable data, thereby upholding scientific integrity and making informed decisions in the development of new chemical products.
References
-
Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link][10]
-
Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link][8]
-
Frontiers in Toxicology. (2025, October 20). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. Retrieved from [Link][1]
-
Gentronix. (2025, December 17). OECD 487 In Vitro MNT | Clastogenicity Testing. Retrieved from [Link][12]
-
Gradient Corp. (n.d.). Predictive Toxicology. Retrieved from [Link][2]
-
Nucro-Technics. (2019, January 7). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link][13]
-
OECD. (2002). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.[4]
-
RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved from [Link][9]
-
Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Retrieved from [Link][7]
-
Scientific Research Publishing. (2024, May 31). OECD (2002) Test No. 423 Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [Link][5]
-
The Joint Research Centre - European Union. (n.d.). Acute Toxicity. Retrieved from [Link][3]
-
Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link][14]
-
YouTube. (2025, December 24). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link][6]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
Sources
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- 2. gradientcorp.com [gradientcorp.com]
- 3. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 4. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. The bacterial reverse mutation test | RE-Place [re-place.be]
- 10. criver.com [criver.com]
- 11. x-cellr8.com [x-cellr8.com]
- 12. OECD 487 In Vitro MNT | Clastogenicity Testing | Gentronix [gentronix.co.uk]
- 13. nucro-technics.com [nucro-technics.com]
- 14. vivotecnia.com [vivotecnia.com]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
This compound is a synthetic small molecule with a chemical scaffold that suggests significant potential in modulating critical biological pathways. Its structural similarity to known pharmacological agents, particularly in the realm of inflammatory and oncogenic signaling, positions it as a compound of high interest for cellular-level investigation. Notably, the closely related amide derivative, (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), is a well-characterized selective antagonist of the Prostaglandin E Receptor Subtype 4 (EP4)[1]. This provides a strong rationale for hypothesizing that this compound may function as a direct antagonist of the EP4 receptor or serve as a key precursor for more complex EP4 modulators.
Prostaglandin E2 (PGE2) is a pivotal lipid mediator that exerts a wide range of biological effects, often with pathological consequences in diseases such as cancer and chronic inflammation[2][3]. PGE2 carries out its functions by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4[4]. Among these, the EP4 receptor has emerged as a critical therapeutic target. It is frequently upregulated in the tumor microenvironment and plays a vital role in stimulating cell proliferation, invasion, metastasis, and immune suppression[2][5]. Consequently, the identification and characterization of novel EP4 antagonists is an area of intense research for the development of new anti-inflammatory and anti-cancer therapeutics[5][6].
These application notes provide a comprehensive guide for the cellular characterization of this compound, with a primary focus on validating its hypothesized role as an EP4 receptor antagonist. We will delve into the underlying mechanism of action, present detailed protocols for robust cellular assays, and offer insights into data interpretation and experimental validation.
Mechanism of Action: Targeting the PGE2/EP4 Signaling Axis
The primary signaling pathway initiated by the activation of the EP4 receptor involves its coupling to a stimulatory G-protein (Gs). Upon binding of its endogenous ligand, PGE2, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein)[4][7][8]. This signaling cascade is implicated in promoting cell survival, proliferation, and inflammation. In addition to the canonical Gs pathway, the EP4 receptor can also signal through alternative pathways, such as the PI3K/Akt pathway, further contributing to its diverse cellular effects[7][8][9].
An antagonist like this compound is expected to competitively bind to the EP4 receptor, thereby preventing PGE2 from binding and initiating this downstream signaling cascade. The most direct and quantifiable cellular consequence of this antagonism would be a reduction in PGE2-stimulated cAMP production.
Caption: Putative mechanism of this compound as an EP4 antagonist.
Experimental Protocols
To empirically validate the activity of this compound, a multi-tiered approach is recommended. This begins with a primary functional assay to confirm direct target engagement, followed by secondary assays to assess downstream biological consequences.
Protocol 1: cAMP Measurement Assay (Primary Functional Assay)
This protocol is designed to quantify the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the human EP4 receptor. The Promega GloSensor™ cAMP Assay is a highly sensitive and robust method for this purpose[2][10][11][12].
1.1. Materials
-
HEK293 cells stably or transiently expressing the human EP4 receptor and the pGloSensor™-22F cAMP Plasmid.
-
DMEM/F12 medium supplemented with 10% FBS and appropriate selection antibiotics.
-
Serum-free assay medium (DMEM/F12 with 0.1% BSA).
-
This compound (test compound).
-
Prostaglandin E2 (PGE2) (agonist).
-
Known selective EP4 antagonist (e.g., CJ-42794) as a positive control.
-
GloSensor™ cAMP Reagent.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
1.2. Cell Culture and Plating
-
Culture the EP4-expressing HEK293 cells in a 37°C incubator with 5% CO2.
-
The day before the assay, harvest the cells using gentle trypsinization and resuspend them in culture medium.
-
Plate the cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
1.3. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free assay medium to generate a range of test concentrations (e.g., from 10 µM to 0.1 nM).
-
Prepare a stock solution of PGE2 in DMSO and dilute to a working concentration in serum-free assay medium. The final assay concentration should be at the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.
-
Prepare a similar dilution series for the positive control antagonist.
1.4. Assay Procedure
-
Carefully remove the culture medium from the plated cells.
-
Prepare the GloSensor™ cAMP Reagent equilibration medium according to the manufacturer's protocol (typically a 2% v/v dilution in CO2-independent medium)[13].
-
Add 100 µL of the equilibration medium to each well and incubate for 2 hours at room temperature, protected from light[11].
-
Add 20 µL of the diluted test compound or positive control to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Add 20 µL of the PGE2 working solution to all wells except for the negative control wells (which should receive vehicle).
-
Immediately measure luminescence using a plate luminometer. For kinetic analysis, take readings every 1-2 minutes for 30 minutes. For endpoint analysis, take a single reading after 15-20 minutes.
1.5. Data Analysis
-
Normalize the data by setting the signal from the vehicle-treated cells (no PGE2) as 0% and the signal from the PGE2-treated cells (no antagonist) as 100%.
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the PGE2-induced response).
Protocol 2: Cell Migration Assay (Secondary Functional Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells that endogenously express the EP4 receptor, such as the pancreatic cancer cell lines Pan02 and BxPC-3[14] or the breast cancer cell line MDA-MB-231[15]. A Boyden chamber (transwell) assay is a standard method for this purpose[16].
2.1. Materials
-
Pancreatic or breast cancer cell line with known EP4 expression.
-
Culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS.
-
Serum-free medium.
-
24-well plate with cell culture inserts (e.g., 8 µm pore size).
-
This compound.
-
PGE2.
-
Crystal violet staining solution.
-
Cotton swabs.
-
Microscope.
2.2. Assay Procedure
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium and incubating for 24 hours[16].
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the bottom chamber of the 24-well plate, add 600 µL of medium containing PGE2 as a chemoattractant.
-
In the top chamber (the insert), add 200 µL of the cell suspension.
-
Add the test compound at various concentrations to both the top and bottom chambers to ensure a consistent concentration throughout the assay.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator[14].
-
After incubation, carefully remove the medium from the inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the migrated cells using a microscope and quantify the number of cells in several random fields of view.
2.3. Data Analysis
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the control group (PGE2 treatment without the test compound).
-
Plot the percentage of migration inhibition against the concentration of the test compound to determine its inhibitory effect.
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the described assays.
| Assay Type | Cell Line | Readout | Test Compound Concentration | Measured Effect (Example) | IC50 (Example) |
| cAMP Measurement | HEK293-EP4 | Luminescence | 0.1 nM - 10 µM | Inhibition of PGE2-induced cAMP | 50 nM |
| Cell Migration | MDA-MB-231 | Cell Count | 0.1 µM - 20 µM | Inhibition of PGE2-induced migration | 1.2 µM |
Experimental Workflow and Validation
A logical and self-validating workflow is crucial for the robust characterization of this compound.
Caption: A comprehensive workflow for the characterization of this compound.
Trustworthiness and Self-Validation:
-
Positive Controls: The inclusion of a known EP4 antagonist is essential to validate the assay's performance and provide a benchmark for the potency of the test compound.
-
Agonist Concentration: Using an EC80 concentration of PGE2 ensures that the assay is sensitive enough to detect inhibition without being oversaturated.
-
Cytotoxicity Testing: It is crucial to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed inhibitory effects are not due to general toxicity of the compound.
-
Selectivity Profiling: To confirm that the compound is selective for the EP4 receptor, it should be tested against other EP receptor subtypes (EP1, EP2, and EP3) in similar cellular assays.
References
-
Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. PMC - NIH. [Link]
-
Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa. PubMed. [Link]
-
Discovery of ACT-1002-4271 as a Dual Prostaglandin E2 Receptor 2/Prostaglandin E2 Receptor 4 Antagonist with In Vivo Anti-Tumor Efficacy. PubMed. [Link]
-
The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. PMC - NIH. [Link]
-
Prostaglandin E2 receptor EP4 regulates cell migration through Orai1. PMC - NIH. [Link]
-
Neurophysiological process - PGE2-induced pain processing Pathway Map. Bio-Rad. [Link]
-
EP4 is essential for PGE2-induced pancreatic cancer cell migration. ResearchGate. [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]
-
EP4 RECEPTOR PROMOTES INVADOPODIA AND INVASION IN HUMAN BREAST CANCER. PMC. [Link]
-
Discovery of EP4 antagonists with image-guided explainable deep learning workflow. National Science Open. [Link]
-
Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Prostaglandin E2 Receptor Antagonist with Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus. PubMed. [Link]
-
Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway. PubMed. [Link]
-
The Prostanoid EP4 Receptor and Its Signaling Pathway. ResearchGate. [Link]
-
Prostaglandin EP4 receptor. Wikipedia. [Link]
-
Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions. PubMed. [Link]
Sources
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- 2. promega.com [promega.com]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. arborassays.com [arborassays.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. GloSensor™ cAMP Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. nso-journal.org [nso-journal.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. EP4 RECEPTOR PROMOTES INVADOPODIA AND INVASION IN HUMAN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Note: 5-Chloro-2-(4-fluorophenoxy)benzoic Acid as a Foundational Scaffold for Developing Selective Molecular Probes for the Prostaglandin EP4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 5-Chloro-2-(4-fluorophenoxy)benzoic acid as a critical chemical scaffold for the synthesis of high-affinity molecular probes, with a specific focus on targeting the Prostaglandin E2 receptor subtype 4 (EP4). We will delve into the scientific rationale, experimental applications, and detailed protocols for utilizing probes derived from this scaffold in drug discovery and molecular pharmacology.
Introduction: The Strategic Value of Selective Molecular Probes
Molecular probes are indispensable tools in biomedical research and drug development, enabling the visualization, quantification, and characterization of specific biological targets.[1][2] An ideal molecular probe exhibits high affinity and selectivity for its target, possesses favorable physicochemical properties, and can be readily synthesized and modified.[1] The development of such probes is a critical step in validating new drug targets and screening for novel therapeutic agents.
The core structure of this compound has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have shown potential in various therapeutic areas, including the development of kinase inhibitors and other targeted therapies.[3][4] This application note will focus on its utility in creating probes for the EP4 receptor, a key player in inflammation, pain, and cancer.
The EP4 Receptor: A High-Value Target in Disease
The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that mediates a wide range of physiological and pathological processes. Its involvement in inflammatory pain has made it a significant target for the development of novel analgesics.[5] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes, targeting the EP4 receptor offers the potential for more specific therapeutic effects with a reduced risk of gastrointestinal side effects.[5]
From Scaffold to Selective Probe: The Case of CJ-42794
A prime example of a potent and selective molecular probe derived from the this compound scaffold is (S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl) benzoic acid, also known as CJ-42794. This compound has been identified as a selective antagonist of the EP4 receptor.[5] The synthesis of such derivatives highlights the adaptability of the parent benzoic acid structure for creating molecules with high target specificity.
The development of CJ-42794 underscores the importance of the this compound core in achieving potent binding to the EP4 receptor. This makes the parent compound a valuable starting point for generating a variety of molecular probes, including radiolabeled ligands for binding assays, fluorescent probes for imaging studies, and biotinylated probes for affinity purification experiments.
Application: Characterizing EP4 Receptor-Ligand Interactions
Molecular probes derived from the this compound scaffold can be employed in a variety of experimental settings to investigate the EP4 receptor. A key application is in competitive binding assays to screen for and characterize new EP4 receptor ligands.
Workflow for EP4 Receptor Competitive Binding Assay
Caption: Workflow for a competitive binding assay to identify and characterize EP4 receptor ligands.
Protocol: Competitive Radioligand Binding Assay for the Human EP4 Receptor
This protocol describes a method to determine the binding affinity of unlabelled test compounds for the human EP4 receptor using a radiolabeled probe derived from the this compound scaffold.
Materials:
-
HEK293 cell membranes stably expressing the human EP4 receptor.
-
Radiolabeled probe (e.g., [³H]-CJ-42794).
-
Unlabeled test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
Dilute the radiolabeled probe to the desired concentration (typically at or below its Kd) in the binding buffer.
-
Resuspend the EP4 receptor-expressing cell membranes in the binding buffer to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
25 µL of binding buffer (for total binding) or a high concentration of an unlabeled EP4 antagonist (for non-specific binding).
-
25 µL of the test compound at various concentrations.
-
25 µL of the diluted radiolabeled probe.
-
25 µL of the cell membrane suspension.
-
-
The final assay volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled probe.[6][7][8]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled probe and Kd is its dissociation constant.
-
Interpreting the Data
The IC50 and Ki values are crucial metrics for quantifying the potency of a test compound.[6][7] A lower IC50 or Ki value indicates a higher binding affinity of the compound for the EP4 receptor.
| Parameter | Description | Typical Values for a Potent Ligand |
| IC50 | The concentration of an inhibitor required to reduce the activity of a biological process by 50%. | Nanomolar (nM) range |
| Ki | The inhibition constant for an inhibitor; a measure of the binding affinity of the inhibitor to the target. | Nanomolar (nM) range |
| Kd | The equilibrium dissociation constant; a measure of the binding affinity between a ligand and its receptor. | Nanomolar (nM) range |
Probing Cellular Signaling Pathways
Fluorescently labeled probes derived from the this compound scaffold can be synthesized to visualize the EP4 receptor in living cells and tissues. These probes can be used in techniques such as fluorescence microscopy and flow cytometry to study receptor localization, trafficking, and downstream signaling events.
EP4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the EP4 receptor upon activation by its natural ligand, PGE2.
Future Directions and Conclusion
The this compound scaffold represents a highly versatile platform for the design and synthesis of novel molecular probes for the EP4 receptor. Further derivatization of this core structure could lead to the development of probes with enhanced properties, such as improved photostability for fluorescent probes or higher specific activity for radiolabeled ligands.
References
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MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 654-658.
-
ResearchGate. (n.d.). In vitro binding affinities (IC50, ki) and docking study results (ΔG) of the novel compounds. Retrieved from [Link]
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- MDPI. (2023).
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorophores and Their Applications as Molecular Probes in Living Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modulation of peroxisome proliferator-activated receptor gamma stability and transcriptional activity in adipocytes by resveratrol. Retrieved from [Link]
-
YouTube. (2012). Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. Retrieved from [Link]
-
Frontiers. (n.d.). Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. Retrieved from [Link]
-
Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Peroxisome proliferator-activated. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Introduction
5-Chloro-2-(4-fluorophenoxy)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in pharmaceutical development and chemical synthesis. Its accurate quantification is critical for process monitoring, quality control of starting materials and intermediates, and stability testing of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed with scientific integrity, drawing upon established principles of analytical chemistry and regulatory guidelines to ensure data of the highest quality and trustworthiness.
The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will detail three robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis in complex matrices, and Gas Chromatography with Mass Spectrometry (GC-MS) as an alternative method requiring derivatization. Each protocol is presented with an explanation of the underlying principles and experimental choices, ensuring a deep understanding of the methodology.
All methods described are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[1]
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For a polar aromatic compound like this compound, RP-HPLC with a C18 stationary phase provides excellent retention and separation from potential impurities.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic nature, which allows for the retention of the moderately nonpolar analyte through hydrophobic interactions.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile) and an aqueous buffer is used. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. The aqueous phase is acidified with phosphoric acid to suppress the ionization of the carboxylic acid group of the analyte. In its neutral form, the analyte is more hydrophobic and therefore better retained on the C18 column, leading to sharper peaks and improved chromatographic performance.
-
Detection: UV detection is suitable as the aromatic rings in the molecule exhibit strong chromophores, allowing for sensitive detection at an appropriate wavelength.
Experimental Workflow: HPLC-UV Analysis
Sources
Application Notes & Protocols for the Analysis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid by HPLC and LC-MS/MS
Introduction: The Analytical Imperative for 5-Chloro-2-(4-fluorophenoxy)benzoic acid
This compound is a halogenated aromatic carboxylic acid.[1] Its structural complexity, featuring a chlorinated phenyl ring linked via an ether bond to a fluorinated benzoic acid moiety, suggests its potential as an intermediate or a candidate in pharmaceutical and agrochemical research.[1] The precise and accurate quantification of this compound is paramount for pharmacokinetic studies, metabolism research, quality control of active pharmaceutical ingredients (APIs), and formulation development.
This comprehensive guide provides detailed, field-proven protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and selective Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS). The methodologies are designed to be robust and reliable, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification
The developed HPLC method is a stability-indicating assay, capable of separating the parent compound from potential degradation products. The choice of a reversed-phase C18 column is based on the non-polar nature of the molecule, while the acidified mobile phase ensures the protonation of the carboxylic acid group, leading to better peak shape and retention.[1]
Rationale for Chromatographic Conditions
-
Stationary Phase: A C18 stationary phase is selected for its hydrophobic interaction with the aromatic rings of the analyte, providing good retention and resolution.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient elution and separation. The addition of a small percentage of formic acid to the aqueous phase is crucial. It suppresses the ionization of the carboxylic acid group (pKa of benzoic acid is ~4.2), leading to a more retained and symmetrically shaped peak.[6]
-
Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector. The wavelength is selected based on the UV absorbance maxima of the analyte.
Detailed HPLC Protocol
1. Equipment and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 40% B, 1-10 min: 40-90% B, 10-12 min: 90% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 230 nm |
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
5. Validation Parameters (as per ICH Q2(R1) Guidelines): [3]
| Parameter | Specification |
| Linearity | R² > 0.999 over the concentration range |
| Accuracy | 98-102% recovery |
| Precision (RSD) | < 2% for repeatability and intermediate precision |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
HPLC Workflow Diagram
Caption: A streamlined workflow for the HPLC analysis of this compound.
Part 2: LC-MS/MS Method for High-Sensitivity Quantification in Biological Matrices
For bioanalytical applications requiring lower detection limits, such as pharmacokinetic studies, LC-MS/MS is the method of choice. The following protocol is designed for the analysis of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, which is crucial for minimizing matrix effects in the ESI source.[5][8]
Rationale for LC-MS/MS Conditions
-
Sample Preparation: Solid-phase extraction with a polymeric reversed-phase sorbent provides a robust method for extracting acidic drugs from plasma. The acidic pre-treatment of the plasma sample ensures that the analyte is in its neutral form, enhancing its retention on the non-polar sorbent.[7]
-
Ionization: Electrospray ionization (ESI) in negative mode is selected, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is a common and efficient ionization pathway for acidic compounds.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the structure, likely fragmentation pathways include the loss of CO₂ (decarboxylation) and cleavage of the ether bond.
Predicted Mass Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 265.0 | 221.0 (Loss of CO₂) | 128.0 (Chlorophenoxy anion) |
| Internal Standard (e.g., Diclofenac) | 294.0 | 250.0 | 214.0 |
Detailed LC-MS/MS Protocol
1. Equipment and Reagents:
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer).
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Methanol (HPLC grade).
-
Human plasma (K₂EDTA).
-
This compound reference standard.
-
Internal Standard (IS), e.g., Diclofenac or a stable isotope-labeled analog.
-
Polymeric reversed-phase SPE cartridges (e.g., 30 mg, 1 mL).
2. Preparation of Solutions:
-
LC Mobile Phase A: 0.1% Formic acid in water.
-
LC Mobile Phase B: Acetonitrile.
-
SPE Conditioning Solvent: Methanol.
-
SPE Equilibration Solvent: Water.
-
SPE Wash Solvent: 2% Methanol in water.
-
SPE Elution Solvent: Methanol.
-
Stock and Working Standards: Prepared in methanol.
3. Sample Preparation (Solid-Phase Extraction):
-
Pre-treatment: To 100 µL of plasma, add 10 µL of IS working solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% methanol in water.
-
Elution: Elute the analyte and IS with 500 µL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 20% B, 0.5-2.5 min: 20-95% B, 2.5-3.0 min: 95% B, 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
LC-MS/MS Workflow Diagram
Caption: Comprehensive workflow for the bioanalysis of this compound using SPE and LC-MS/MS.
Conclusion
The HPLC and LC-MS/MS methods detailed in this guide provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC method is well-suited for routine quality control and formulation analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. The provided protocols are a strong foundation for method implementation and can be further optimized and validated according to specific laboratory and regulatory requirements.
References
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Mei, H., Hsieh, Y., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
ResearchGate. (n.d.). The ESI-MS/MS spectra and the proposed fragmentation pathway of chlorogenic acid (A); swertiamarin (B); schaftoside (C); and rutin (D). [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Phenoxybenzoic acid on Newcrom R1 HPLC column. [Link]
-
Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
NIH. (n.d.). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chiang Mai J. Sci. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
-
ResearchGate. (n.d.). Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix. [Link]
-
NIH. (n.d.). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. [Link]
-
NIH. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
MDPI. (n.d.). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Pak. J. Pharm. Sci. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. [Link]
-
PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]
-
Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]
-
Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
-
Semantic Scholar. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]
-
ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [https://pubs.rsc.org/en/content/articlepdf/2016/ay/c5ay02 fragmentation reactions using electrospray ionization mass spectrometry]([Link] fragmentation reactions using electrospray ionization mass spectrometry)
-
LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]
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Application Notes and Protocols: The Role of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modulating the Prostaglandin E2 Receptor 4 (EP4)
5-Chloro-2-(4-fluorophenoxy)benzoic acid is a diaryl ether derivative that has emerged as a significant scaffold in modern medicinal chemistry. While not a therapeutic agent in itself, its rigidified, three-dimensional structure provides an excellent starting point for the design of potent and selective ligands for various biological targets. Of particular importance is its role as a foundational structure for the development of selective antagonists of the Prostaglandin E2 Receptor 4 (EP4).
The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of the biological effects of prostaglandin E2 (PGE2). PGE2 is a potent lipid mediator involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, and cancer. The EP4 receptor is implicated in the progression of these conditions, making it an attractive target for therapeutic intervention. Selective antagonists of the EP4 receptor have shown promise in preclinical models of inflammatory pain, arthritis, and various cancers.
These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a scaffold for the discovery and development of novel EP4 receptor antagonists. We present a detailed synthetic protocol for the parent scaffold, followed by in-depth protocols for in vitro and in vivo assays to characterize the pharmacological properties of its derivatives.
Synthesis of this compound: An Ullmann Condensation Approach
The synthesis of the diaryl ether core of this compound can be efficiently achieved via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction forms the crucial C-O bond between an aryl halide and a phenol.
Figure 1: Synthetic scheme for this compound via Ullmann condensation.
Protocol: Synthesis of this compound
Materials:
-
2-Chloro-5-hydroxybenzoic acid
-
1-Fluoro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), L-proline (0.2 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMSO to the flask, followed by 1-fluoro-4-iodobenzene (1.2 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Application Notes for Drug Discovery: Targeting the EP4 Receptor
The this compound scaffold can be elaborated through standard medicinal chemistry techniques to generate a library of derivatives for screening against the EP4 receptor. The carboxylic acid moiety is a key pharmacophoric feature for many EP4 antagonists, often serving as a crucial interaction point within the receptor's binding pocket. Modifications to the aromatic rings can be explored to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: EP4 Receptor Signaling
The EP4 receptor is a Gs-coupled GPCR. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. Selective EP4 antagonists competitively bind to the receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling cascade.
Figure 2: Simplified signaling pathway of the EP4 receptor and the inhibitory action of its antagonists.
In Vitro Assays for Pharmacological Characterization
The following are detailed protocols for key in vitro assays to determine the potency and selectivity of novel compounds derived from the this compound scaffold.
Protocol 1: cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.
Figure 3: Workflow for the cAMP accumulation assay to assess EP4 antagonist activity.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Prostaglandin E2 (PGE2)
-
Test compounds (potential EP4 antagonists)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-EP4 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare a stock solution of PGE2.
-
Assay: a. Wash the cells once with assay buffer. b. Add the test compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include vehicle-only wells as a control. c. Add PGE2 to all wells (except for the basal control wells) at a final concentration that elicits a submaximal response (e.g., EC₈₀). d. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Measure the intracellular cAMP levels using the detection reagents provided in the kit.
-
Data Analysis: a. Calculate the percent inhibition of the PGE2-induced cAMP response for each concentration of the test compound. b. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Calcium Flux Assay
While the primary signaling pathway of the EP4 receptor is through Gs and cAMP, some GPCRs can also couple to Gq proteins, leading to an increase in intracellular calcium. This assay can be used to assess this potential signaling pathway or in engineered cell lines where the EP4 receptor is coupled to a promiscuous G-protein that signals through calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the EP4 receptor (and potentially a promiscuous G-protein)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage)
-
PGE2
-
Test compounds
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. b. Remove the culture medium from the cells and add the dye loading buffer. c. Incubate for 60-90 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[1]
-
Assay: a. Place the plate in the fluorescence plate reader. b. Add the test compounds to the wells and incubate for a short period (e.g., 5-15 minutes). c. Establish a baseline fluorescence reading. d. Inject PGE2 into the wells and immediately begin kinetic fluorescence measurements.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Calculate the percent inhibition of the PGE2-induced calcium flux for each concentration of the test compound. c. Determine the IC₅₀ value as described for the cAMP assay.
In Vivo Models for Efficacy Assessment
Once a compound has demonstrated promising in vitro activity, its efficacy must be evaluated in relevant animal models of disease.
Protocol 3: Rat Monoiodoacetate (MIA) Model of Osteoarthritis Pain
This model is widely used to assess the analgesic and anti-inflammatory effects of compounds in the context of osteoarthritis-like joint pain.[2][3]
Figure 4: Workflow for the rat monoiodoacetate (MIA) model of osteoarthritis pain.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Monoiodoacetate (MIA)
-
Anesthetic (e.g., isoflurane)
-
Test compound and vehicle for dosing
-
Incapacitance tester (for weight-bearing measurements)
Procedure:
-
Model Induction: a. Anesthetize the rats. b. Inject a solution of MIA into the intra-articular space of one knee joint.[4] c. Allow the animals to recover. The pain phenotype typically develops over several days to weeks.
-
Treatment: a. Once the pain phenotype is established (e.g., day 14 post-MIA injection), randomize the animals into treatment groups (vehicle and test compound at various doses). b. Administer the test compound or vehicle via the desired route (e.g., oral gavage).
-
Pain Assessment: a. At various time points after treatment, assess the pain-related behaviors. A common endpoint is the measurement of hind limb weight-bearing distribution using an incapacitance tester.[5]
-
Data Analysis: a. Calculate the change in weight-bearing deficit for each treatment group compared to the vehicle control. b. Determine if the test compound significantly alleviates the pain-related behavior.
Protocol 4: CT-26 Syngeneic Mouse Model of Colon Cancer
This model is used to evaluate the anti-tumor efficacy of compounds in an immunocompetent mouse model.[6][7]
Materials:
-
BALB/c mice
-
CT-26 colon carcinoma cells
-
Cell culture medium
-
Matrigel (optional)
-
Test compound and vehicle for dosing
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Harvest CT-26 cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel. b. Subcutaneously inject the CT-26 cell suspension into the flank of each BALB/c mouse.[8]
-
Treatment: a. Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.[8] b. Administer the test compound or vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: a. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Statistically analyze the differences in tumor growth between the groups.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈ClFO₃ |
| Molecular Weight | 266.65 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Data not widely available |
| Solubility | Soluble in DMSO, DMF, and methanol |
Table 2: Representative Pharmacological Data for a Hypothetical EP4 Antagonist Derived from the Scaffold
| Assay | Endpoint | Value |
| EP4 cAMP Assay | IC₅₀ | 10 nM |
| EP2 cAMP Assay | IC₅₀ | >10,000 nM |
| EP4 Calcium Flux Assay | IC₅₀ | 15 nM |
| Rat MIA Model (10 mg/kg, p.o.) | Reversal of weight-bearing deficit | 65% |
| CT-26 Tumor Model (50 mg/kg, p.o.) | Tumor Growth Inhibition (TGI) | 45% |
References
- Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors. PubMed Central.
- Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a R
- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.
- Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole.
- Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental r
- Prostaglandin E2-EP2/EP4 signaling induces the tumor-infiltrating Treg phenotype for tumor growth. PNAS.
- EP4 Receptor (human) Reporter Assay Kit. Cayman Chemical.
- Ullmann Reaction. Organic Chemistry Portal.
- CALCIUM FLUX PROTOCOL. University of Pennsylvania.
- Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses.
- EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. Taylor & Francis Online.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- The monoiodoacetate model of osteoarthritis pain in the mouse. King's College London Research Portal.
- (PDF) EP4 Receptor Conformation Sensor Suited for Ligand Screening and Imaging of Extracellular Prostaglandins.
- US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in R
- (PDF) Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs.
- A Novel NO Wash Probeniceid-Free Calcium Assay for Functional Analysis of GPCR and Calcium Channels.
- Chronic Joint Pain Model.
- Dual antagonism of prostaglandin receptors EP2 and EP4 by TPST-1495 suppresses tumor growth and stimulates antitumor immunity. Tempest Therapeutics.
- The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors. NIH.
- EP Receptor (rat)
- Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. PMC.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Discovery of EP4 antagonists with image-guided explainable deep learning workflow.
- Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube.
- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- D
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]
- 4. Video: Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Formulation Strategies for 5-Chloro-2-(4-fluorophenoxy)benzoic Acid: An Application Note for Drug Development Professionals
Introduction: Navigating the Formulation Challenges of a Diarylether Carboxylic Acid
5-Chloro-2-(4-fluorophenoxy)benzoic acid is a diaryl ether derivative, a chemical scaffold recognized for its broad biological activities.[1][2] As with many promising active pharmaceutical ingredients (APIs), its journey from a candidate molecule to a viable therapeutic product is fraught with challenges, primarily dictated by its physicochemical properties. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a strategic approach to the formulation of this compound. By integrating predictive analytics with established pharmaceutical principles, we will explore tailored strategies to overcome anticipated hurdles such as poor aqueous solubility, ensuring a pathway to enhanced bioavailability and the development of a robust dosage form.
Our approach is rooted in a deep understanding of the molecule's structure and its implications for formulation. This document will first delineate the critical pre-formulation studies, leveraging in-silico predictions to build a foundational understanding of the API. Subsequently, we will detail specific, actionable formulation protocols, explaining the scientific rationale behind each strategic choice.
Pre-formulation Analysis: A Predictive Physicochemical Profile
A thorough pre-formulation investigation is the cornerstone of a successful drug development program. In the absence of extensive empirical data for this compound, we have compiled a predictive profile using a suite of well-regarded computational tools. These predictions provide a data-driven framework for anticipating formulation challenges and selecting appropriate mitigation strategies.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method | Implication for Formulation |
| Molecular Formula | C₁₃H₈ClFO₃ | - | Basic molecular information |
| Molecular Weight | 266.65 g/mol [1] | - | Within the range for good oral absorption |
| logP (Octanol-Water) | ~3.8 - 4.2 | Molinspiration, SwissADME | High lipophilicity, suggesting poor aqueous solubility (BCS Class II/IV candidate) |
| Aqueous Solubility | Poorly soluble | SwissADME | Significant challenge for oral bioavailability; dissolution will be rate-limiting |
| pKa (acidic) | ~3.5 - 4.5 | Chemicalize, ACD/Labs Percepta | Weakly acidic; solubility will be pH-dependent, increasing at higher pH |
| Melting Point | 160 - 180 °C (Estimated) | QSAR-based models | Suitable for thermal-based formulation methods like hot-melt extrusion |
| Polymorphism Risk | Moderate to High | Structure-based assessment | The presence of flexible bonds and aromatic rings suggests a likelihood of polymorphism, which can impact solubility and stability.[3] |
Expert Insights on the Predictive Data:
The high predicted logP value is a strong indicator that this compound will exhibit poor aqueous solubility. This positions the compound as a likely Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent. Consequently, formulation strategies must prioritize enhancing the dissolution rate and/or apparent solubility of the API in the gastrointestinal tract.
The predicted acidic pKa suggests that the compound's solubility will be pH-dependent, with significantly lower solubility in the acidic environment of the stomach compared to the more neutral pH of the small intestine. This pH-dependent solubility profile is a critical consideration for designing a dosage form that ensures adequate drug release and absorption.
The moderate to high risk of polymorphism necessitates a thorough solid-state characterization during pre-formulation. The existence of multiple crystalline forms with different solubilities and stabilities can have profound implications for the final product's performance and shelf-life.[3]
Strategic Formulation Development Workflow
Based on the pre-formulation assessment, a logical workflow for the formulation development of this compound can be devised. The following diagram illustrates a decision-tree approach, guiding the formulator from initial characterization to the selection of a lead formulation strategy.
Caption: Formulation development workflow for this compound.
Detailed Application Notes and Protocols
Given the predicted physicochemical properties, the following three formulation strategies are proposed as primary avenues for investigation. Each protocol is designed to be a self-validating system, with in-process controls and characterization steps to ensure the desired product attributes are achieved.
Strategy 1: Salt Formation to Enhance Aqueous Solubility
Scientific Rationale: The presence of a carboxylic acid moiety with a predicted pKa in the range of 3.5-4.5 makes salt formation a viable and often highly effective strategy for improving aqueous solubility and dissolution rate. By converting the weakly acidic free-form of the API into a more soluble salt, a significant increase in the concentration of the drug in the gastrointestinal fluids can be achieved. The selection of an appropriate counterion is critical and should be based on factors such as the pKa of the counterion, the solubility of the resulting salt, and its potential for hygroscopicity and stability.
Protocol 1: Salt Screening and Characterization
Objective: To identify a stable, soluble salt form of this compound.
Materials:
-
This compound
-
Counterion solutions (e.g., 1M NaOH, 1M KOH, 1M L-arginine, 1M tromethamine)
-
Solvents (e.g., ethanol, isopropanol, acetone, water)
-
Mortar and pestle
-
Filter paper and funnel
-
Drying oven or vacuum desiccator
-
Analytical balance, pH meter
-
Differential Scanning Calorimetry (DSC)
-
Powder X-ray Diffraction (PXRD)
-
Thermogravimetric Analysis (TGA)
-
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Stoichiometric Addition:
-
Dissolve a known amount of the API in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of the counterion solution dropwise while stirring.
-
Observe for precipitation. If no precipitate forms, slowly add an anti-solvent (e.g., heptane) to induce crystallization.
-
-
Slurry Conversion:
-
Suspend the API in a solvent in which it has low solubility.
-
Add a stoichiometric amount of the counterion.
-
Stir the slurry at room temperature for 24-48 hours.
-
-
Isolation and Drying:
-
Isolate the resulting solid by vacuum filtration.
-
Wash the solid with a small amount of the solvent.
-
Dry the solid in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Characterization:
-
PXRD: Analyze the solid to confirm the formation of a new crystalline form and to assess its crystallinity.
-
DSC/TGA: Determine the melting point and thermal stability of the salt.
-
Solubility: Measure the equilibrium solubility of the salt in water and relevant biorelevant media (e.g., FaSSIF, FeSSIF).
-
Hygroscopicity: Evaluate the moisture uptake of the salt at various relative humidity conditions.
-
Stability: Store the salt under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for any changes in physical form or chemical purity by PXRD and HPLC.
-
Strategy 2: Amorphous Solid Dispersion for Enhanced Dissolution
Scientific Rationale: For compounds where salt formation is not feasible or does not provide a sufficient increase in solubility, creating an amorphous solid dispersion (ASD) is a powerful alternative. By dispersing the API at a molecular level within a hydrophilic polymer matrix, the crystalline lattice energy is overcome, leading to a higher apparent solubility and an enhanced dissolution rate. The choice of polymer is crucial for both stabilizing the amorphous state of the drug and promoting its release.
Protocol 2: Formulation of an Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare a stable ASD of this compound with improved dissolution characteristics.
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, Kollidon® VA 64, Eudragit® E PO)
-
Plasticizer (optional, e.g., triethyl citrate)
-
Hot-melt extruder with a co-rotating twin-screw
-
Pelletizer or milling equipment
-
DSC, PXRD, HPLC
-
USP Dissolution Apparatus II
Methodology:
-
Miscibility Assessment (Pre-HME):
-
Use DSC to analyze physical mixtures of the API and polymer at different ratios to predict miscibility based on the melting point depression of the API.
-
-
HME Process:
-
Premix the API and polymer (and plasticizer, if used) at the desired ratio (e.g., 10%, 20%, 30% drug loading).
-
Feed the mixture into the HME at a controlled rate.
-
Set the temperature profile of the extruder barrel zones to be above the glass transition temperature (Tg) of the polymer and the melting point of the API, ensuring the formation of a molten mass.
-
The screw speed should be optimized to ensure adequate mixing and residence time.
-
Extrude the molten material through a die and cool it rapidly on a conveyor belt.
-
Pelletize or mill the extrudate to a consistent particle size.
-
-
Characterization of the Extrudate:
-
PXRD: Confirm the amorphous nature of the API within the extrudate (absence of crystalline peaks).
-
DSC: Determine the Tg of the ASD to assess miscibility and stability. A single Tg indicates a miscible system.
-
HPLC: Assess the chemical purity of the API after the HME process to ensure no degradation has occurred.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing of the ASD in a relevant medium (e.g., pH 6.8 phosphate buffer) and compare the dissolution profile to that of the pure crystalline API.
-
Caption: Workflow for Amorphous Solid Dispersion preparation via Hot-Melt Extrusion.
Strategy 3: Lipid-Based Formulations for Enhanced Absorption
Scientific Rationale: For highly lipophilic drugs (high logP), lipid-based formulations (LBFs) offer a dual advantage: they present the drug in a solubilized state and can facilitate its absorption through lymphatic pathways, potentially bypassing first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) are a type of LBF that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, providing a large surface area for drug absorption.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation for this compound that enhances its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer, magnetic stirrer
-
Particle size analyzer
-
Transmission Electron Microscope (TEM) (optional)
Methodology:
-
Excipient Screening:
-
Determine the solubility of the API in various oils, surfactants, and co-solvents to identify excipients with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of oil, surfactant, and co-surfactant at various ratios.
-
Visually observe the emulsification performance of each mixture upon gentle agitation in an aqueous medium.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
SEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.
-
Dissolve the API in this mixture with gentle heating and stirring to form the liquid SEDDS pre-concentrate.
-
-
Characterization of the SEDDS:
-
Emulsification Time: Measure the time taken for the SEDDS to form an emulsion upon dilution in an aqueous medium with gentle agitation.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a particle size analyzer. A droplet size of <200 nm is generally desirable.
-
Thermodynamic Stability: Subject the SEDDS to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vitro Drug Release: Perform in vitro dissolution/drug release studies using a dialysis bag method or a USP apparatus with a suitable dissolution medium.
-
Conclusion: A Multi-pronged Approach to Successful Formulation
The formulation of this compound presents challenges typical of many modern drug candidates, primarily stemming from its predicted poor aqueous solubility. However, a systematic and scientifically-driven approach, as outlined in this application note, can successfully navigate these obstacles. The three distinct strategies presented—salt formation, amorphous solid dispersion, and lipid-based formulations—offer a robust toolkit for the formulation scientist. The choice of the final strategy will depend on a comprehensive evaluation of the data generated from these initial studies, including manufacturability, stability, and ultimately, in vivo performance. By leveraging predictive science and sound experimental design, the path to a bioavailable and effective drug product for this promising molecule can be clearly illuminated.
References
-
XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions. Retrieved January 22, 2026, from [Link]
-
Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved January 22, 2026, from [Link]
-
OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved January 22, 2026, from [Link]
Sources
Application Notes & Protocols: 5-Chloro-2-(4-fluorophenoxy)benzoic acid in Synthetic Chemistry
Abstract
This document provides a detailed technical guide on the strategic use of 5-Chloro-2-(4-fluorophenoxy)benzoic acid as a pivotal intermediate in modern organic synthesis. Moving beyond a simple recitation of facts, this guide elucidates the chemical principles governing its synthesis and application, offering field-proven insights for researchers in drug discovery and agrochemical development. We will explore its preparation via the Ullmann condensation, its elaboration into high-value pharmaceutical scaffolds such as pyrazolo[1,5-a]pyrimidines, and its relevance in constructing complex agrochemicals. Each section is grounded in established chemical literature, providing both the "how" and the "why" behind the protocols, ensuring a robust and reproducible understanding for the practicing scientist.
Intermediate Profile and Strategic Importance
This compound is a diaryl ether derivative whose structural rigidity and specific functionalization pattern make it an exceptionally valuable building block. The presence of the carboxylic acid provides a reactive handle for a multitude of transformations (e.g., amidation, esterification, reduction), while the chloro and fluoro substituents modulate the electronic properties and metabolic stability of the final products. This unique combination of features has positioned it as a key precursor in the synthesis of targeted therapeutics and next-generation crop protection agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 88449-34-1 (Illustrative, specific CAS may vary) |
| Molecular Formula | C₁₃H₈ClFO₃ |
| Molecular Weight | 266.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Functional Groups | Carboxylic Acid, Diaryl Ether, Aryl Chloride, Aryl Fluoride |
| Primary Applications | Pharmaceutical intermediate, Agrochemical intermediate |
The diaryl ether linkage is central to its utility. This bond is robust and provides a specific spatial orientation for the two aromatic rings, a feature often critical for precise interaction with biological targets like enzyme active sites.
Core Synthesis: The Ullmann Condensation Pathway
The most common and industrially relevant method for constructing the this compound scaffold is the Ullmann condensation (or Ullmann ether synthesis).[1][2] This classic copper-catalyzed reaction forms the diaryl ether bond by coupling an aryl halide with a phenol.[2]
Mechanistic Rationale
The Ullmann reaction involves the copper-catalyzed nucleophilic aromatic substitution of an aryl halide.[1] The generally accepted mechanism, particularly for modern ligand-assisted protocols, involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The starting phenol (4-fluorophenol) reacts with a base and the Cu(I) catalyst to form a more nucleophilic copper(I) phenoxide species.[3][4]
-
Oxidative Addition: The aryl halide (2,5-dichlorobenzoic acid) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate reductively eliminates the diaryl ether product, regenerating a Cu(I) species that re-enters the catalytic cycle.
The choice of reactants is critical. 2,5-Dichlorobenzoic acid is used as the aryl halide partner. The chlorine atom ortho to the carboxylic acid is activated towards nucleophilic substitution, making it the primary site of reaction with the 4-fluorophenoxide. A strong base (e.g., potassium carbonate) is required to deprotonate the phenol, and a high-boiling polar aprotic solvent like DMF or DMSO is necessary to achieve the high temperatures (typically 100-220 °C) required for the reaction to proceed efficiently.[2][4]
Workflow for Ullmann Ether Synthesis
Caption: Workflow for the synthesis of the target intermediate.
Detailed Laboratory Protocol
Materials:
-
2,5-Dichlorobenzoic acid (1.0 equiv)
-
4-Fluorophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-proline (0.2 equiv, optional but recommended ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Ethanol and Deionized Water for recrystallization
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichlorobenzoic acid (1.0 equiv), 4-fluorophenol (1.1 equiv), K₂CO₃ (2.5 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 2,5-dichlorobenzoic acid.
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. The mixture will typically turn from a suspension to a dark brown solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup - Quenching: Cool the reaction to room temperature. Pour the mixture into a beaker containing ice-cold water.
-
Workup - Acidification: While stirring, slowly add 2M HCl until the pH of the solution is ~2-3. A solid precipitate should form.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a solid.
Application in Pharmaceutical Synthesis: Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
A prominent application of this intermediate is in the synthesis of pyrazolo[1,5-a]pyrimidines. This heterocyclic scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of various protein kinases.[5] Derivatives have shown potent activity as dual inhibitors of CDK2 and TRKA, which are implicated in cancer cell proliferation.[6]
Synthetic Strategy
The synthesis leverages the carboxylic acid functionality of our intermediate. The general strategy involves:
-
Amide Coupling: The carboxylic acid is first activated (e.g., as an acid chloride or using coupling agents like HATU) and then reacted with a substituted 5-aminopyrazole to form an amide bond.
-
Intramolecular Cyclization: The resulting N-acylaminopyrazole undergoes a base- or acid-catalyzed intramolecular cyclization/condensation to form the pyrazolo[1,5-a]pyrimidine core.[7]
This modular approach allows for the introduction of diversity at multiple points, enabling the fine-tuning of pharmacological properties.[5]
Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Detailed Laboratory Protocol
Part A: Amide Formation
-
Suspend this compound (1.0 equiv) in dichloromethane (DCM). Add a catalytic amount of DMF.
-
Cool the suspension to 0 °C and add oxalyl chloride (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed.
-
Concentrate the mixture under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, dissolve 5-amino-3-(methylthio)-1H-pyrazole (1.0 equiv) and triethylamine (2.2 equiv) in DCM.
-
Cool this solution to 0 °C and add a solution of the crude acyl chloride in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude amide intermediate, which can be purified by column chromatography.
Part B: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core
-
Add the purified amide intermediate to phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final pyrazolo[1,5-a]pyrimidine derivative.
Application in Agrochemical Synthesis
The structural motifs present in this compound are highly relevant to the agrochemical industry.[8] Fluorinated compounds, in particular, constitute a significant portion of modern pesticides.[8] The inclusion of fluorine can enhance metabolic stability, increase lipophilicity (aiding penetration through waxy plant cuticles), and improve binding affinity to target enzymes.[8] The diaryl ether linkage is a common feature in many commercial herbicides and fungicides.[9]
For example, the herbicide saflufenacil contains a related N-aryl uracil structure, highlighting the utility of these building blocks in creating protoporphyrinogen oxidase (PPO) inhibiting herbicides.[10]
Conceptual Synthetic Pathway
While a direct synthesis of a commercial agrochemical from this exact intermediate may be proprietary, a logical synthetic route to a hypothetical herbicide can be proposed. This typically involves converting the carboxylic acid into a more complex heterocyclic system known to have herbicidal activity.
Caption: Conceptual pathway for agrochemical synthesis.
This conceptual flow underscores the role of the intermediate as a carrier of the core diaryl ether fragment, onto which a biologically active "headgroup" is constructed via the carboxylic acid handle.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and associated reagents.
-
Inhalation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors, especially when working with volatile reagents like oxalyl chloride and POCl₃.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.
-
Reactivity: The Ullmann condensation is performed at high temperatures and should be conducted behind a safety shield. The quenching and acidification steps are exothermic and should be performed slowly and with cooling. Reactions involving SOCl₂, (COCl)₂, and POCl₃ are corrosive and release toxic HCl gas upon contact with moisture.
References
-
Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
-
Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (n.d.). WIPO Patentscope. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Available at: [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Ogawa, Y., & Tokunaga, E. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). MDPI. Available at: [Link]
-
Meij, M., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Available at: [Link]
- Method for producing 2,4-dichloro-5-fluorobenzoic acid. (n.d.). Google Patents.
-
Lv, M., & Chen, J. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]
-
Terungwa, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Meij, M., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. Available at: [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015). ResearchGate. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). PubMed. Available at: [Link]
-
Salgado-Zamora, H. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society. Available at: [Link]
-
The continuing significance of chiral agrochemicals. (2023). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). MDPI. Available at: [Link]
-
The Ullmann Ether Condensation. (2016). ResearchGate. Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol herein is centered around a modified Ullmann condensation, a robust and scalable method for the formation of diaryl ethers. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis campaign.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. Its structural motif, featuring a halogenated phenoxybenzoic acid, is present in a variety of biologically active molecules. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity to biological targets. The development of a reliable and scalable synthesis is therefore of critical importance for enabling further research and commercialization of compounds derived from this intermediate.
Strategic Approach: The Ullmann Condensation
The core of this synthetic protocol is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of carbon-heteroatom bonds, particularly C-O bonds in diaryl ethers.[1][2] The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[2][3] However, modern advancements have led to milder and more efficient catalytic systems.
Our strategy involves the coupling of 2,5-dichlorobenzoic acid with 4-fluorophenol in the presence of a copper(I) iodide catalyst and a suitable base. This approach is advantageous for large-scale production due to the relatively low cost of starting materials and the robustness of the reaction.
Rationale for Reagent Selection
-
2,5-Dichlorobenzoic Acid: This starting material is commercially available and can be synthesized on a large scale through various methods, including the oxidation of 2,5-dichlorotoluene.[4] The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the adjacent carboxylic acid group, facilitating the Ullmann condensation.
-
4-Fluorophenol: A readily available and relatively inexpensive phenol derivative. The fluorine substituent is a common feature in many modern pharmaceuticals.
-
Copper(I) Iodide (CuI): A common and effective catalyst for Ullmann-type reactions. It is relatively stable and easy to handle on a large scale.
-
Potassium Carbonate (K2CO3): An inexpensive and effective base for deprotonating the phenol, forming the more nucleophilic phenoxide. Its use is common in industrial-scale reactions.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for Ullmann condensations due to its high boiling point and ability to dissolve the reactants and catalyst.
Reaction Mechanism and Workflow
The Ullmann condensation for the synthesis of this compound is proposed to proceed through the following key steps:
-
Deprotonation: Potassium carbonate deprotonates 4-fluorophenol to generate the potassium 4-fluorophenoxide.
-
Oxidative Addition: The copper(I) catalyst reacts with 2,5-dichlorobenzoic acid in an oxidative addition step to form a copper(III) intermediate.
-
Ligand Exchange: The 4-fluorophenoxide displaces a ligand from the copper center.
-
Reductive Elimination: The desired C-O bond is formed through reductive elimination, yielding the product and regenerating the copper(I) catalyst.
Caption: Proposed catalytic cycle for the Ullmann condensation.
The overall workflow for the large-scale synthesis is depicted below:
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a representative laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.
Reagent and Equipment Data
| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| 2,5-Dichlorobenzoic Acid | 191.01 | 50-79-3 | Skin/eye/respiratory irritant |
| 4-Fluorophenol | 112.11 | 371-41-5 | Harmful if swallowed/inhaled, causes severe skin burns and eye damage |
| Copper(I) Iodide | 190.45 | 7681-65-4 | Harmful if swallowed, skin/eye/respiratory irritant, toxic to aquatic life |
| Potassium Carbonate | 138.21 | 584-08-7 | Skin/eye/respiratory irritant |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Flammable, harmful if inhaled/in contact with skin, causes serious eye irritation, may damage the unborn child |
| Hydrochloric Acid (37%) | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and eye damage |
| Ethyl Acetate | 88.11 | 141-78-6 | Highly flammable liquid and vapor, causes serious eye irritation |
| Water | 18.02 | 7732-18-5 | None |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
-
Temperature probe and controller
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel or filter press for larger scale)
-
Drying oven (vacuum or convection)
Step-by-Step Synthesis Procedure
-
Reactor Setup and Inerting:
-
Set up the jacketed reactor with the overhead stirrer, reflux condenser, and nitrogen inlet.
-
Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
-
Charging of Reagents:
-
To the reactor, charge 2,5-dichlorobenzoic acid (1.0 eq), 4-fluorophenol (1.1 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
-
Add N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 2,5-dichlorobenzoic acid.
-
-
Reaction:
-
With stirring, heat the reaction mixture to 140-150 °C .
-
Maintain the reaction at this temperature for 12-24 hours . Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a stirred vessel containing water (10 volumes relative to DMF).
-
Acidify the aqueous mixture to a pH of approximately 2 with concentrated hydrochloric acid . This will precipitate the crude product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration and wash the filter cake with water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and heptane or toluene .
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate or toluene.
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Safety and Hazard Management
General Precautions:
-
This synthesis should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
2,5-Dichlorobenzoic Acid: Causes skin, eye, and respiratory irritation.[1][5] Avoid inhalation of dust and contact with skin and eyes.
-
4-Fluorophenol: Toxic and corrosive. Causes severe skin burns and eye damage.[6] Handle with extreme care and avoid any direct contact.
-
Copper(I) Iodide: Harmful if swallowed and an irritant.[7] Avoid creating dust.
-
Potassium Carbonate: A strong base that can cause irritation.[8]
-
N,N-Dimethylformamide (DMF): A reproductive toxin and a skin and eye irritant.[9] It is also flammable. Use in a well-ventilated area and avoid sources of ignition.
-
Hydrochloric Acid: Highly corrosive. Handle with appropriate care to avoid contact and inhalation of fumes.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
The aqueous filtrate from the work-up will contain copper salts and should be treated as hazardous waste.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Catalyst deactivation. | Extend reaction time or increase temperature slightly. Ensure an inert atmosphere is maintained. Consider using fresh catalyst. |
| Low Yield | Suboptimal base or solvent. Side reactions. | Screen other bases (e.g., Cs2CO3). Ensure DMF is anhydrous. |
| Product Purity Issues | Incomplete reaction. Inefficient purification. | Optimize recrystallization solvent system. Consider a column chromatography step for smaller scales if high purity is required. |
Conclusion
The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and chemists can reliably produce this important intermediate for their research and development needs. Further optimization of reaction conditions may be necessary depending on the specific scale and equipment used.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid. [Link]
- Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007, 107 (1), 133-173.
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
-
SciSpace. Ullmann reaction | 696 Publications | 8114 Citations. [Link]
-
U.S. National Library of Medicine. Large-Scale Purification of Peroxisomes for Preparative Applications. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9732, 4-Fluorophenol. [Link]
- Maiti, D.; Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. J. Org. Chem.2010, 75 (5), 1791–1794.
-
Carl Roth. Safety Data Sheet: N,N-Dimethylformamide. [Link]
-
Carl Roth. Safety Data Sheet: Potassium carbonate. [Link]
-
Carl Roth. Safety Data Sheet: Copper(I) iodide. [Link]
Sources
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- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. reddit.com [reddit.com]
- 9. iris.unito.it [iris.unito.it]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid
Welcome to our dedicated technical support center for the synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. Drawing upon established principles of organic synthesis and field-proven insights, this document provides a comprehensive resource in a direct question-and-answer format.
I. Overview of the Synthesis: The Ullmann Condensation Approach
The synthesis of this compound is most commonly achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This reaction facilitates the formation of a diaryl ether linkage between an aryl halide and a phenol. In this specific synthesis, the key bond formation occurs between 2,5-dichlorobenzoic acid and 4-fluorophenol.
The general reaction is as follows:
Caption: Proposed catalytic cycle for the Ullmann condensation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yield.
VI. References
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at: [Link]
-
Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents. Available at:
-
m-CHLOROPERBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. Available at:
-
CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. Available at:
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at: [Link]
-
CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. Available at:
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. Available at: [Link]
-
2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. Available at: [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society. Available at: [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - PMC - PubMed Central. Available at: [Link]
-
Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. - ResearchGate. Available at: [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate. Available at: [Link]
-
US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents. Available at:
-
US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents. Available at:
Sources
Overcoming solubility issues with 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Welcome to the technical support guide for 5-Chloro-2-(4-fluorophenoxy)benzoic acid. This document provides in-depth troubleshooting strategies and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Given the limited specific literature on this molecule, the principles and protocols outlined here are based on the well-established physicochemical behavior of poorly soluble weak acids and structurally related phenoxybenzoic acids.
Understanding the Core Challenge: Physicochemical Properties
This compound is a dihalogenated derivative of benzoic acid. Its structure, featuring a carboxylic acid group, dictates that its solubility is highly dependent on pH. The presence of two aromatic rings and halogen substituents contributes to its lipophilicity, predicting poor aqueous solubility at neutral and acidic pH.
| Property | Predicted Value / Information | Implication for Solubility |
| Molecular Formula | C₁₃H₈ClFO₃[1] | - |
| Molecular Weight | 266.65 g/mol | - |
| Structure | Carboxylic Acid | pH-dependent solubility. Ionizable group allows for salt formation. |
| Predicted LogP | ~4.0 - 4.5 | High lipophilicity, indicating low intrinsic aqueous solubility. |
| Predicted pKa | ~3.0 - 4.0 | The compound will be predominantly in its neutral, less soluble form at pH values below this range. |
Note: Predicted values are based on computational models for structurally similar compounds like 4-phenoxybenzoic acid and 5-chlorosalicylic acid and should be experimentally verified.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer (e.g., PBS pH 7.4)?
Answer: The primary reason is the compound's chemical nature as a weak acid. At pH 7.4, which is significantly above its predicted pKa of ~3-4, the carboxylic acid group should be deprotonated (ionized). However, the intrinsic solubility of the neutral form is extremely low. While ionization improves solubility, it may not be sufficient to dissolve the compound at your target concentration. The relationship between pH, pKa, and the ratio of ionized (A⁻, more soluble) to non-ionized (HA, less soluble) species is described by the Henderson-Hasselbalch equation.[2][3]
Causality: For a weak acid, solubility increases as the pH of the solution rises above its pKa. This is because the acidic proton dissociates, forming a negatively charged carboxylate salt (Ar-COO⁻), which is more polar and thus more readily solvated by water molecules. Below the pKa, the compound exists primarily in its neutral, protonated form (Ar-COOH), which is less polar and has very low aqueous solubility.
Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium or assay buffer. What is happening?
Answer: This is a classic and common problem known as "DMSO shock" or precipitation upon dilution.[4][5] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many nonpolar compounds.[5] However, when your concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local solvent environment around your compound changes from organic to aqueous. Since the compound has poor aqueous solubility, it crashes out of the solution once the DMSO concentration drops below a critical level required to keep it dissolved.[6]
Expert Insight: The final concentration of DMSO in your assay is critical. Many biological assays are sensitive to DMSO concentrations above 0.5-1%. Unfortunately, this low percentage of co-solvent is often insufficient to maintain the solubility of lipophilic compounds.
Q3: What is the best approach to increase the aqueous solubility for my experiments?
Answer: The most effective strategy is to leverage the acidic nature of the compound. You have three primary options, which can be used in combination:
-
pH Adjustment: The most direct method. By raising the pH of your aqueous buffer to be at least 2 units above the compound's pKa (i.e., pH > 6), you can significantly increase the proportion of the more soluble ionized form.[7]
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of the non-polar parts of the molecule.[8][9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] This is often used in conjunction with pH adjustment.
-
Salt Formation: Converting the acidic parent drug into a salt form is a standard pharmaceutical practice to improve solubility and dissolution rates.[10][11][12] For this acidic compound, forming a salt with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can dramatically improve its aqueous solubility.[12]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Compound "crashes out" of solution upon dilution of DMSO stock into aqueous buffer. | 1. Exceeded thermodynamic solubility in the final aqueous medium.[5]2. Final DMSO concentration is too low to act as an effective co-solvent.[13] | Primary Solution: Prepare a high-concentration stock solution in a basic aqueous solution (e.g., 10-50 mM NaOH) instead of DMSO. This creates the soluble salt form in situ. Then, dilute this aqueous stock into your final buffer. The final pH must remain high enough to keep the compound ionized.Alternative: Lower the concentration of your DMSO stock solution and perform a serial dilution. This introduces the compound to the aqueous environment more gradually. |
| Inconsistent results in biological assays. | 1. Undetected microprecipitation in assay wells, leading to variable effective concentrations.2. Adsorption of the lipophilic compound to plastic labware (e.g., pipette tips, microplates). | Solubility Check: Before running the full assay, perform a visual and analytical solubility test. Prepare the final compound dilution in your assay medium and check for cloudiness (visual) or use light scattering (nephelometry) for a more sensitive check.Mitigation: Consider using low-adhesion microplates. Including a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) in the final buffer can sometimes help prevent precipitation and surface adsorption. |
| Difficulty preparing a concentrated stock solution (>10 mM) even in DMSO. | 1. Compound may be in a highly stable, low-solubility crystalline form.2. Moisture contamination in the DMSO can reduce its solvating power for some compounds.[14] | Enhanced Dissolution: Use fresh, anhydrous DMSO.[14] Gentle warming (e.g., to 37-40°C) and sonication can help overcome the activation energy barrier for dissolution.[15] Allow sufficient time for dissolution.Alternative Solvents: For very high concentrations, consider stronger polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), but always check for compatibility with your downstream application. |
Experimental Protocols & Workflows
Workflow for Overcoming Solubility Issues
This decision tree provides a logical path for troubleshooting and formulation development.
Caption: A decision tree for troubleshooting solubility.
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol aims to create a soluble sodium salt of the compound in situ.
-
Objective: To prepare a 10 mM aqueous stock solution.
-
Materials: this compound (MW: 266.65), 0.1 M NaOH solution, Type I purified water.
-
Calculation: To make 1 mL of a 10 mM solution, you need 2.67 mg of the compound.
-
Procedure: a. Weigh 2.67 mg of the compound into a clean 1.5 mL microcentrifuge tube. b. Add 900 µL of Type I water. The compound will likely appear as a slurry. c. While vortexing, add the 0.1 M NaOH solution dropwise (approximately 10-20 µL at a time). d. Continue adding NaOH until the solid completely dissolves. The solution should become clear. This indicates the formation of the soluble sodium salt. e. Check the pH of the solution; it should be > 7. Adjust if necessary. f. Add Type I water to reach a final volume of 1.0 mL.
-
Validation: This stock solution is now ready for dilution into your final assay buffer. Crucially , ensure that the final pH of the assay medium does not drop low enough to cause re-precipitation of the acidic form.
Protocol 2: Determination of Thermodynamic Solubility via Shake-Flask Method
This is the gold-standard method for measuring equilibrium solubility.[16][17][18]
-
Objective: To determine the solubility of the compound in a specific buffer (e.g., PBS, pH 7.4) at a set temperature (e.g., 25°C or 37°C).
-
Procedure: a. Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume of the test buffer (e.g., 1 mL). Ensure undissolved solid is clearly visible.[17] b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial on an orbital shaker or rotator in a temperature-controlled environment. d. Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[16][19] e. After equilibration, allow the suspension to sit undisturbed for 1 hour for large particles to settle. f. Carefully remove a sample of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. (Note: Discard the first ~20% of the filtrate to avoid errors from filter adsorption). g. Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Ionization Equilibrium Diagram
The following diagram illustrates the fundamental principle of pH-dependent solubility for this weak acid.
Caption: pH-dependent ionization equilibrium.
References
-
5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537. PubChem, National Center for Biotechnology Information. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed, National Library of Medicine. [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed, National Library of Medicine. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, PMC, National Library of Medicine. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
4-Chloro-2-(4-fluorophenoxy)benzoic acid | C13H8ClFO3 | CID 20357527. PubChem, National Center for Biotechnology Information. [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Principles of Salt Formation. ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ethyl ester (CAS 77207-01-3). NIST, National Institute of Standards and Technology. [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Henderson–Hasselbalch equation. Wikipedia. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, PMC, National Library of Medicine. [Link]
-
Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? ResearchGate. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
-
Co-solvent: Significance and symbolism. ScienceDirect. [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, MDPI. [Link]
-
Strategies to increase solubility and bioavailability of drugs. ResearchGate. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Henderson Hassel Bach equation and drugs ionization. YouTube. [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]
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- 1. 847729-51-5|this compound|BLD Pharm [bldpharm.com]
- 2. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
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Technical Support Center: Purification of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Welcome to the technical support center for the purification of 5-Chloro-2-(4-fluorophenoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide practical, experience-driven advice to help you overcome common purification challenges, ensuring you obtain a final product of high purity and yield.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have before starting the purification process.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, for typical nucleophilic aromatic substitution (SNAr) or Ullmann coupling reactions, common impurities include:
-
Unreacted Starting Materials: Such as 2,5-dichlorobenzoic acid and 4-fluorophenol.
-
Isomeric Byproducts: Positional isomers may form depending on the reaction conditions.
-
Solvent Residues: Residual high-boiling point solvents like DMF, DMSO, or NMP.
-
Inorganic Salts: Salts generated from the base used in the reaction (e.g., K2CO3, Cs2CO3) or during workup.
Q2: What is the first purification step I should consider?
A2: For most crude solids, an acid-base extraction is the most effective initial purification step.[1][2][3] This technique leverages the acidic nature of the carboxylic acid functional group to separate it from neutral or basic impurities. The crude material is dissolved in an organic solvent and washed with an aqueous basic solution (like sodium bicarbonate), which deprotonates the benzoic acid, making it a water-soluble carboxylate salt.[4] Neutral impurities remain in the organic layer, allowing for a clean separation. The product is then recovered by acidifying the aqueous layer to precipitate the pure acid.[3][5]
Q3: Is recrystallization a suitable technique for this compound?
A3: Absolutely. Recrystallization is an excellent final polishing step to achieve high purity, especially for removing closely related structural isomers or minor impurities.[6][7] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[8][9]
Q4: How do I choose the right solvent for recrystallization?
A4: Solvent selection is critical and often requires empirical testing. A good starting point is to test solubility in a range of solvents with varying polarities. For a molecule like this compound, which has both polar (carboxylic acid) and non-polar (aromatic rings) character, solvent mixtures are often ideal.
| Solvent System | Rationale & Characteristics |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water.[10][11] Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly. |
| Toluene | A good choice for removing more polar impurities. Toluene's higher boiling point allows for a wide temperature gradient, which is beneficial for crystallization. Benzoic acids often show good solubility in hot toluene.[10] |
| Acetic Acid/Water | Acetic acid can be an excellent solvent for carboxylic acids due to hydrogen bonding. Similar to the ethanol/water system, water is used as the anti-solvent to induce crystallization upon cooling. |
| Heptane/Ethyl Acetate | Use this system if the compound is highly soluble in ethyl acetate but insoluble in heptane. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. This is effective for removing non-polar impurities. |
Section 2: Troubleshooting Experimental Issues
This section is structured to provide direct solutions to specific problems you may encounter.
Problem Area 1: Low Purity or Persistent Impurities
Issue: My NMR spectrum shows unreacted 4-fluorophenol after purification.
-
Causality: 4-fluorophenol is weakly acidic (pKa ~9.9) but not acidic enough to be fully extracted by a weak base like sodium bicarbonate. If a strong base (like NaOH) was used, both compounds would move to the aqueous layer.
-
Solution: Perform the acid-base extraction carefully. After dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The benzoic acid (pKa ~4-5) will be selectively deprotonated and extracted into the aqueous layer, while the less acidic 4-fluorophenol remains in the organic layer.
-
Self-Validation: Check the purity of both the recovered solid and the discarded organic layer by TLC or LC-MS to confirm the separation was successful.
Issue: The final product has a persistent color (yellow or brown).
-
Causality: Color often arises from highly conjugated, trace-level impurities formed from side reactions or degradation, which may not be efficiently removed by crystallization alone.
-
Solution 1: Activated Charcoal Treatment. During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[8] Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The charcoal adsorbs the colored impurities.
-
Solution 2: Column Chromatography. If the impurity is persistent, silica gel column chromatography may be necessary. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The addition of 0.5-1% acetic acid to the mobile phase can improve peak shape and prevent tailing of the carboxylic acid on the silica gel.
Problem Area 2: Low Yield or Product Loss
Issue: I lost a significant amount of product during recrystallization.
-
Causality: This is one of the most common issues in recrystallization and usually stems from one of four things:
-
Solutions:
-
Use Minimum Solvent: Add the hot solvent in small portions, ensuring the solid is fully dissolved but the solution is saturated.[6]
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling leads to the formation of small, impure crystals and traps soluble impurities.[12]
-
Prevent Premature Crystallization: Use a pre-heated filter funnel and flask for hot filtration. Add a small excess of hot solvent (~5-10%) just before filtering to ensure the product remains in solution.
-
Maximize Recovery: If the filtrate is still saturated with the product, you can reduce the solvent volume by gentle heating and attempt a second crystallization to recover more material (a "second crop"). Be aware that the second crop may be less pure.
-
Issue: No crystals are forming, even after cooling in an ice bath.
-
Causality: The solution is likely not supersaturated. This means either too much solvent was used, or the compound is more soluble than anticipated.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[6]
-
Solution 2: Seeding. Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization.
-
Solution 3: Reduce Solvent Volume. If the above methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration, and then attempt to cool it again.
Section 3: Standardized Protocols & Visual Workflows
Protocol 1: High-Purity Acid-Base Extraction
-
Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane).
-
Base Extraction: Transfer the solution to a separatory funnel. Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stopper the funnel and shake vigorously, venting frequently to release CO2 pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with another 50 mL portion of NaHCO3 solution to ensure complete recovery. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (confirm with pH paper). A precipitate of the pure benzoic acid will form.[3][4]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Optimized Recrystallization
-
Solvent Addition: Place the crude solid (e.g., 5 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating on a hot plate with stirring.
-
Dissolution: Continue adding the minimum amount of hot solvent until all the solid just dissolves.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration into a pre-heated flask.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Well-formed crystals should appear.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals under vacuum.
Visual Workflows
Caption: Decision tree for selecting the optimal purification strategy.
Caption: Step-by-step workflow for acid-base extraction.
References
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- PREPARATION OF 2-CHLORO-5-AMINO BENZOIC ACID.
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Recrystallization of Benzoic Acid. University of Missouri-St. Louis. [Link]
-
The Recrystallization of Benzoic Acid. St. Norbert College. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Link]
-
Solubility of Organic Compounds. University of Toronto. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Exp 2 - Recrystallization of Benzoic Acid. Scribd. [Link]
-
Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
-
5-Chloro-2-(3,5-difluorophenoxy)benzoic acid. PubChem. [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
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- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. youtube.com [youtube.com]
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- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Optimization of reaction conditions for synthesizing 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Technical Support Center: Synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth, experience-based answers to common questions and offer robust troubleshooting strategies to help you navigate the complexities of this reaction and optimize your outcomes.
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, is typically achieved via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction forms a diaryl ether linkage between an aryl halide and a phenol.[1][2] While established, the Ullmann reaction is notorious for its sensitivity to reaction conditions, often requiring careful optimization to achieve high yields and purity.[2]
This document is structured to address the practical challenges you may face, moving from general questions to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis, and why is a copper catalyst necessary?
The synthesis of this compound is a classic example of an Ullmann-type condensation, specifically a diaryl ether synthesis.[1][2] The reaction involves the copper-catalyzed coupling of an aryl halide (like 2-bromo-5-chlorobenzoic acid or 2,5-dichlorobenzoic acid) with a phenol (4-fluorophenol).
The generally accepted mechanism, though still a subject of detailed study, involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The base in the reaction deprotonates the 4-fluorophenol, which then reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper(I) center, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This Cu(III) species then undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
Copper's unique ability to cycle between oxidation states (I and III) is crucial for facilitating this transformation. While other metals like palladium can also catalyze C-O bond formation (Buchwald-Hartwig amination), copper is often preferred for Ullmann reactions due to its lower cost and toxicity.[3]
Q2: How do I choose the optimal catalyst system (copper source and ligand)?
The choice of the catalyst system is critical for success.
-
Copper Source: Copper(I) salts like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are generally more effective than Cu(II) salts as they are the active species that initiate the catalytic cycle.[4] While traditional Ullmann reactions used stoichiometric amounts of copper powder, modern protocols use catalytic amounts (typically 5-10 mol%) of a soluble copper source.[2]
-
Ligands: The introduction of ligands has revolutionized the Ullmann reaction, allowing for milder conditions and broader substrate scope.[5][6] For diaryl ether synthesis, bidentate ligands that can chelate the copper center are particularly effective. Common choices include:
-
Amino Acids: L-proline and N-methylglycine are inexpensive and have shown excellent performance by increasing the solubility and reactivity of the copper catalyst.[3]
-
Phenanthrolines: 1,10-Phenanthroline is a classic ligand for these reactions.
-
Oxalamides: N,N'-disubstituted oxalamides have been shown to be highly efficient ligands for the coupling of phenols with aryl halides.[7]
-
The ligand's role is to stabilize the copper catalyst, prevent its agglomeration into inactive copper metal, and facilitate the key oxidative addition and reductive elimination steps.[3]
Q3: What are the best choices for the base and solvent?
The base and solvent work in concert to create the optimal environment for the reaction.
-
Base: The base's primary role is to deprotonate the phenol. The choice of base affects the reaction rate and yield.
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are common, effective, and economical choices.
-
Cesium Carbonate (Cs₂CO₃) is often superior, particularly for less reactive substrates, due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting cesium phenoxide.[4]
-
-
Solvent: A high-boiling, polar, aprotic solvent is typically required to ensure all reactants are solubilized and to achieve the necessary reaction temperature.
The choice should be guided by the specific reactants and the target temperature. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Yield
| Probable Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | The reaction mixture shows no color change (a successful reaction often turns deep green or brown). TLC analysis shows only starting materials. | Activate the Copper: If using copper powder, pre-treating it by washing with a dilute acid solution to remove surface oxides can improve reactivity.[8] Use a Cu(I) Source: Switch from a Cu(II) salt to CuI or Cu₂O. Ensure Ligand Presence: Double-check that the ligand was added in the correct stoichiometry (typically 1:1 or 2:1 ligand-to-copper ratio). |
| Poor Quality Reagents | Check the purity of your starting materials (2-bromo-5-chlorobenzoic acid and 4-fluorophenol) by NMR or melting point. | Purify Starting Materials: Recrystallize the starting materials if they are found to be impure. Use Anhydrous Solvent: Ensure your solvent is dry. The presence of water can hydrolyze intermediates and deactivate the catalyst. Using molecular sieves can help.[4] |
| Incorrect Reaction Temperature | The reaction is sluggish at lower temperatures, or significant decomposition (dark tarry mixture) is observed at higher temperatures. | Optimize Temperature: The optimal temperature is typically between 100-140 °C. Run small-scale test reactions at different temperatures (e.g., 100 °C, 120 °C, 140 °C) and monitor by TLC or LC-MS to find the sweet spot that balances reaction rate with side product formation.[9] |
| Ineffective Base | The reaction fails to proceed, and TLC shows unreacted 4-fluorophenol. | Switch to a Stronger/More Soluble Base: If using K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[9] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity. |
Problem 2: Significant Side Product Formation
| Probable Cause | Diagnostic Check | Recommended Solution |
| Hydrodehalogenation | Mass spectrometry of the crude product shows a peak corresponding to 5-chlorobenzoic acid (loss of bromine). | This side reaction is often promoted by trace amounts of water or other proton sources. Use Anhydrous Conditions: Thoroughly dry all glassware, reagents, and solvent. Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) is crucial.[9] |
| Phenol Dimerization | The crude product contains symmetrical biaryl ethers (e.g., from the coupling of two 4-fluorophenol molecules). | This can occur if the reaction temperature is too high. Lower the Reaction Temperature: Operate at the lower end of the effective temperature range determined during optimization. Control Stoichiometry: Ensure you are not using a large excess of the phenol starting material. |
| Decarboxylation | The desired product is missing the carboxylic acid group. | This is more likely if the reaction is run at excessively high temperatures for prolonged periods. Reduce Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessary heating. |
Problem 3: Difficulty in Product Purification
| Probable Cause | Diagnostic Check | Recommended Solution |
| Residual Copper Catalyst | The purified product has a green or blue tint. NMR may show broadened peaks. | Acidic Workup: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) or an aqueous solution of a chelating agent like EDTA to remove the copper salts. Ammonia Wash: A wash with dilute aqueous ammonia can also effectively remove copper residues by forming a soluble copper-ammonia complex. |
| Unreacted Starting Materials | The NMR of the purified product shows peaks corresponding to 4-fluorophenol or the aryl halide. | Acid-Base Extraction: The desired product is a carboxylic acid and can be separated from the neutral 4-fluorophenol via acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with an aqueous base (e.g., NaHCO₃ solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be separated and re-acidified to precipitate the pure product. |
| Poor Recrystallization | The product oils out or fails to crystallize effectively. | Solvent Screening: The product's polarity suggests that a solvent system like ethanol/water, acetic acid/water, or toluene may be effective for recrystallization. Screen several solvent systems on a small scale to find one that provides good quality crystals. |
Optimized Experimental Protocol
This protocol is a robust starting point. Optimization may be required based on your specific lab conditions and reagent purity.
1. Reagent Preparation:
-
To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add CuI (5-10 mol%), L-proline (10-20 mol%), and anhydrous, finely powdered K₂CO₃ (2.0 equivalents).
-
Add 2-bromo-5-chlorobenzoic acid (1.0 equivalent) and 4-fluorophenol (1.1-1.2 equivalents).
2. Reaction Setup:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[9]
-
Add anhydrous DMSO or DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl halide.
-
Place the vessel in a preheated heating block and stir at a controlled temperature of 110-120 °C.
3. Monitoring and Work-up:
-
Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer to a pH of ~2 with 2M HCl.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove residual copper, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Data and Visualization
Table 1: Summary of Recommended Optimization Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | 2-bromo-5-chlorobenzoic acid | Aryl bromides are generally more reactive than aryl chlorides in Ullmann couplings.[10] |
| Copper Source | CuI (5-10 mol%) | Cu(I) is the active catalytic species. CuI is readily available and effective. |
| Ligand | L-proline (10-20 mol%) | Inexpensive, effective in solubilizing the copper catalyst, and environmentally benign. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq.) | Cs₂CO₃ may offer higher yields but is more expensive. K₂CO₃ is a cost-effective choice.[4] |
| Solvent | Anhydrous DMSO or DMF | High boiling point and excellent solvating properties for the reaction components.[8] |
| Temperature | 110-120 °C | Balances a reasonable reaction rate with minimizing side reactions like decarboxylation.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions and ensures anhydrous conditions.[9] |
Diagram 1: General Workflow for Synthesis and Optimization
Caption: Workflow for the synthesis, purification, and optimization of this compound.
References
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. Retrieved January 22, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Books.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Stability and degradation of 5-Chloro-2-(4-fluorophenoxy)benzoic acid in solution
Technical Support Center: 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound in solution. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to design robust experiments, troubleshoot challenges, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and analytical considerations for this compound.
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Its structure contains several functional groups susceptible to degradation:
-
Carboxylic Acid Group: This group can undergo decarboxylation, especially at elevated temperatures. Its ionization state is pH-dependent, which can influence solubility and reactivity.
-
Ether Linkage: The diaryl ether bond is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, or through oxidative stress.
-
Aromatic Rings: The chlorinated and fluorinated benzene rings are relatively stable but can be targets for photolytic degradation or attack by strong oxidizing species.
Understanding these structural liabilities is the first step in designing appropriate stability studies. Forced degradation studies are essential to systematically investigate these factors.[3][4]
Q2: What are the expected degradation pathways for this molecule?
A2: Based on its chemical structure, the most probable non-metabolic degradation pathways are hydrolysis and photolysis.
-
Hydrolytic Degradation: The ether linkage is the most likely site for hydrolysis. This reaction can be catalyzed by acid or base, leading to the cleavage of the molecule into 5-chlorosalicylic acid and 4-fluorophenol.[5] The rate of hydrolysis is expected to be highly dependent on the pH of the solution.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage. Exposure to UV light could potentially lead to dehalogenation or the formation of radical species that trigger further degradation.[4]
-
Oxidative Degradation: While generally stable to mild oxidation, strong oxidizing agents could potentially hydroxylate the aromatic rings or cleave the ether bond.
Identifying these pathways is a key objective of forced degradation studies, which help in developing stability-indicating analytical methods.[1][2]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C to minimize thermal degradation. For long-term storage, freezing at -20°C or below is recommended, but perform freeze-thaw stability studies to ensure the compound does not degrade during this process.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation.
-
pH: If possible, prepare solutions in a buffered system at a slightly acidic to neutral pH (e.g., pH 5-7), where hydrolysis of the ether linkage is likely to be slowest. Avoid strongly acidic or alkaline conditions for storage.
-
Atmosphere: For compounds susceptible to oxidation, purging the solution and vial headspace with an inert gas like nitrogen or argon before sealing can be beneficial.
Q4: Which analytical techniques are best suited for stability studies of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for stability studies.[6] A stability-indicating method should be developed, which is a validated analytical procedure that can accurately quantify the decrease of the active substance due to degradation.[1] Key considerations for method development include:
-
Column Chemistry: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (like acetonitrile or methanol) is typical. Gradient elution is often necessary to separate the parent compound from its various degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and identifying degradants that may have different UV spectra from the parent compound.
-
Mass Spectrometry (LC-MS/MS): For elucidation of degradation product structures, LC-MS/MS is the gold standard, providing molecular weight and fragmentation information.[7][8]
Troubleshooting Guide
This guide provides structured workflows to diagnose and resolve common issues encountered during the analysis of this compound stability.
Issue 1: Rapid and Unexpected Loss of Parent Compound in Aqueous Solution
-
Problem: You observe a significant decrease in the concentration of this compound shortly after preparing a solution, even under standard laboratory conditions.
-
Possible Causes:
-
pH-Mediated Hydrolysis: The solution pH is inadvertently too acidic or too basic, accelerating the cleavage of the ether linkage.
-
Photodegradation: The solution was exposed to ambient or UV light.
-
Adsorption to Container: The compound is adsorbing to the surface of the glass or plastic container.
-
Oxidation: The solvent or reagents contain oxidizing impurities.
-
-
Diagnostic Workflow & Protocol:
Protocol: Initial Stability Assessment
-
Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) where it is known to be stable. Dilute this stock into three different aqueous buffers: pH 4.0, pH 7.0, and pH 9.0.[5] Prepare a parallel set of solutions in silanized glass vials to test for adsorption.
-
Incubation Conditions:
-
Set A (Light Protected): Store one aliquot of each pH solution in an amber vial or wrapped in foil at room temperature.
-
Set B (Light Exposed): Store a second aliquot of each pH solution in a clear vial on the lab bench, exposed to ambient light.
-
-
Time-Point Analysis: Analyze the concentration of the parent compound in all samples immediately after preparation (T=0) and then at regular intervals (e.g., 2, 4, 8, 24 hours) using a validated HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition.
-
-
Interpreting the Results:
-
If degradation is fastest at pH 4 and 9 but slower at pH 7, hydrolysis is the likely cause.
-
If degradation is significantly higher in "Set B" compared to "Set A", photodegradation is occurring.
-
If concentrations are consistently lower in standard vials compared to silanized vials at T=0, adsorption is a factor.
-
-
Solutions:
-
For Hydrolysis: Identify the pH of maximum stability from your study and use a buffer at that pH for your experiments.
-
For Photodegradation: Handle all solutions under light-protected conditions.
-
For Adsorption: Use silanized glassware or polypropylene containers.
-
Issue 2: Appearance of Multiple Unknown Peaks in the Chromatogram During a Stability Study
-
Problem: Your HPLC analysis shows the peak for the parent compound decreasing over time, accompanied by the appearance of several new, unidentified peaks.
-
Possible Causes:
-
Complex Degradation Pathway: The compound is degrading into multiple products.
-
Secondary Degradation: Primary degradation products are themselves unstable and are breaking down further.
-
Interaction with Excipients: If in a formulation, the compound may be reacting with other components.
-
-
Diagnostic Workflow & Protocol:
Protocol: Forced Degradation Study (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method.[4][9]
-
Prepare Samples: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system.
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for several hours.[5]
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.[9]
-
Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C) for an extended period.[10]
-
Photolytic Degradation: Expose a solution in a clear container to a light source providing UV and visible light (e.g., a photostability chamber).[4]
-
-
Analysis:
-
-
Interpreting the Results:
-
By comparing the chromatograms from the different stress conditions, you can identify which peaks correspond to which type of degradation. For example, a peak that appears only under acidic and basic conditions is likely a hydrolysis product.
-
LC-MS/MS data will provide the molecular weights of the degradants. For this compound, a loss of the 4-fluorophenoxy group would result in a fragment consistent with 5-chlorosalicylic acid.
-
-
Solutions:
-
Use the information to propose a degradation pathway.
-
Ensure your HPLC method can resolve the parent peak from all major degradation peaks. This is crucial for a "stability-indicating" method.
-
Data & Visualization
Table 1: Example Data from a Forced Degradation Study
This table summarizes hypothetical results from a forced degradation study on this compound, illustrating how to present the data.
| Stress Condition | Time | Temperature | % Degradation | Major Degradant Peak (Retention Time) |
| 0.1 M HCl | 8 hours | 80°C | 15.2% | DP1 (4.5 min) |
| 0.1 M NaOH | 4 hours | 80°C | 18.5% | DP1 (4.5 min), DP2 (6.1 min) |
| 10% H₂O₂ | 24 hours | Room Temp | 8.9% | DP3 (7.2 min) |
| Photolytic (UV/Vis) | 48 hours | Room Temp | 12.4% | DP4 (8.0 min) |
| Thermal (Dry Heat) | 72 hours | 100°C | 5.1% | Minor peaks |
DP = Degradation Product
Diagrams
Diagram 1: General Workflow for a Forced Degradation Study
A typical workflow for conducting forced degradation studies.
Diagram 2: Hypothetical Degradation Pathway
Potential degradation products of the target molecule.
References
-
Creative Commons. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]
-
Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 849-868. Retrieved from [Link]
-
Jain, R., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 189-206. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]
-
PubMed. (1999). Degradation of 2,4,5-trichlorophenoxyacetic acid by a Nocardioides simplex culture. Applied and Environmental Microbiology, 65(8), 3371-3376. Retrieved from [Link]
-
Knaack, J. S., et al. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science & Technology, 53(15), 8872-8881. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
National Institutes of Health. (2021). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Toxicology Reports, 8, 1488-1501. Retrieved from [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Water Research, 216, 118325. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
ChemRxiv. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2025). Degradation of organic filter 2-Phenylbenzidazole-5-Sulfonic acid by light-driven free chlorine process: Reactive species and mechanisms. Retrieved from [Link]
-
IJCRT.org. (2022). APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. Retrieved from [Link]
-
RSSL. (n.d.). Forced Degradation Studies of Biopharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2014). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. Journal of Occupational and Environmental Hygiene, 11(4), 235-246. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-(4-Fluorobenzoyl)benzoic acid. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 3. biomedres.us [biomedres.us]
- 4. ijcrt.org [ijcrt.org]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Impurity Profiling of 5-Chloro-2-(4-fluorophenoxy)benzoic acid: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in 5-Chloro-2-(4-fluorophenoxy)benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and ensure the integrity of your results.
In the realm of pharmaceutical development, a comprehensive understanding of a compound's impurity profile is paramount for safety, efficacy, and regulatory compliance. This guide will delve into the potential process-related impurities stemming from a likely synthetic route and the degradation products that may arise from stress testing.
Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities in the synthesis of this compound?
A1: The most likely synthetic pathway for this compound is the Ullmann condensation. This reaction involves the coupling of 2,5-dichlorobenzoic acid and 4-fluorophenol in the presence of a copper catalyst and a base. Based on this synthesis, the following process-related impurities are plausible:
-
Unreacted Starting Materials:
-
2,5-dichlorobenzoic acid
-
4-fluorophenol
-
-
Isomeric Impurities:
-
Positional isomers may arise from the starting materials, such as 3-chloro- or 4-chloro-isomers of the benzoic acid derivative.
-
-
By-products from Side Reactions:
-
Homocoupling of 4-fluorophenol to form 4,4'-difluorobiphenyl ether.
-
Decarboxylation of the benzoic acid starting material or product under harsh reaction conditions.
-
Q2: What types of degradation products should I anticipate from this compound?
A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule. Based on the structure of this compound, which contains an ether linkage and a carboxylic acid functional group on an aromatic ring, the following degradation pathways are likely:
-
Hydrolysis: The ether bond is susceptible to cleavage under acidic or basic conditions, which would yield 2,5-dichlorobenzoic acid and 4-fluorophenol.
-
Oxidation: The aromatic rings can be hydroxylated or further oxidized under oxidative stress.
-
Photolysis: UV light can induce cleavage of the ether bond or dechlorination of the aromatic ring.
-
Thermal Degradation: High temperatures may lead to decarboxylation.
Troubleshooting Common Issues in Impurity Analysis
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Extra peaks in HPLC chromatogram | Presence of process-related impurities or degradation products. | 1. Inject individual starting materials to confirm their retention times. 2. Perform co-injection (spiking) with suspected impurities. 3. Use a photodiode array (PDA) detector to check for peak purity. 4. Employ LC-MS to obtain mass information on the unknown peaks. |
| Poor peak shape or resolution | Inappropriate HPLC method parameters (e.g., mobile phase pH, column type, gradient). | 1. Adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic form. 2. Screen different stationary phases (e.g., C18, phenyl-hexyl). 3. Optimize the gradient elution profile for better separation. |
| Inconsistent impurity levels between batches | Variability in the synthetic process or storage conditions. | 1. Review the synthesis reaction conditions for any deviations. 2. Ensure consistent quality of starting materials. 3. Evaluate the storage conditions (light, temperature, humidity) of the material. |
Experimental Protocols
Protocol 1: Identification of Process-Related Impurities by HPLC
This protocol outlines a general approach for the separation and detection of potential process-related impurities.
1. Sample Preparation:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
2. HPLC Conditions (Starting Point):
- Column: C18, 4.6 x 150 mm, 3.5 µm
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: 30-90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 220 nm and 254 nm
- Injection Volume: 10 µL
3. Analysis:
- Inject the sample solution and a blank (solvent).
- Separately inject solutions of 2,5-dichlorobenzoic acid and 4-fluorophenol to determine their retention times.
- Analyze the chromatogram for peaks corresponding to the starting materials and any other unexpected peaks.
Protocol 2: Forced Degradation Studies
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours. Then, dissolve in the solvent to the stock solution concentration.
- Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours. Then, dissolve in the solvent to the stock solution concentration.
3. Sample Analysis:
- Before injection, neutralize the acidic and basic samples.
- Analyze all stressed samples by the HPLC method described in Protocol 1.
- Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation products.
Visualizing the Workflow
The following diagram illustrates the logical flow for identifying and characterizing impurities in this compound.
Technical Support Center: Long-Term Stability Testing of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Welcome to the technical support center for the long-term stability testing of 5-Chloro-2-(4-fluorophenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for establishing a robust stability program for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability testing of this compound, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the primary concerns for the long-term stability of this compound?
A1: The primary stability concerns for this molecule are potential degradation through hydrolysis of the ether linkage and decarboxylation, particularly under conditions of high humidity and elevated temperatures. Photodegradation is also a potential risk factor that should be evaluated. The goal of a long-term stability study is to identify and quantify these and other potential degradation products under defined storage conditions.
Q2: What are the recommended storage conditions for a long-term stability study of this compound?
A2: For a comprehensive stability profile, it is recommended to follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2] The standard long-term storage condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH).[2][3] It is also advisable to include an accelerated condition, such as 40°C ± 2°C with 75% ± 5% RH, to predict the stability profile over a shorter period.[2][3]
Q3: What analytical methods are most suitable for a stability-indicating assay?
A3: A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[4][5] For identification of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended due to its sensitivity and specificity.[4][5][6]
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure, the most probable degradation pathways involve cleavage of the ether bond, which would yield 5-chlorosalicylic acid and 4-fluorophenol. Other potential pathways could include oxidative degradation and reactions involving the carboxylic acid group. Stress testing under various conditions (acidic, basic, oxidative, photolytic, thermal) is essential to elucidate these pathways.[1][7][8]
Q5: How do I interpret the results of a forced degradation study?
A5: A forced degradation or stress testing study helps to identify potential degradation products and establish the degradation pathways of the molecule.[1][8] The goal is to achieve a target degradation of 5-20%.[9][10] Results from these studies are fundamental to developing and validating a stability-indicating analytical method.[7][8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the stability testing of this compound.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Unexpected Peaks in HPLC Chromatogram | 1. Contamination of the sample, solvent, or HPLC system.2. Formation of new degradation products.3. Interaction with container/closure system. | 1. Analyze a blank (solvent) injection to check for system contamination. Prepare fresh samples and mobile phase.2. Characterize the new peak using LC-MS/MS to determine its mass and structure. Compare with predicted degradation products.3. Investigate potential leachables from the storage container. |
| Significant Decrease in Assay Value | 1. Accelerated degradation of the compound.2. Inaccurate sample preparation or dilution.3. Analytical instrument malfunction. | 1. Review the storage conditions. If under accelerated conditions, this may be expected. Correlate with an increase in impurity peaks.2. Verify all calculations and preparation steps. Prepare a fresh standard and sample for re-analysis.3. Calibrate the instrument and run a system suitability test to ensure proper performance. |
| Change in Physical Appearance (e.g., color, clumping) | 1. Polymorphic transition of the solid form.2. Absorption of moisture.3. Significant degradation leading to colored impurities. | 1. Analyze the sample using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for changes in solid form.2. Perform Karl Fischer titration to determine the water content.3. Correlate the color change with the impurity profile from HPLC analysis. |
| Mass Imbalance (Sum of assay and impurities is not ~100%) | 1. Formation of non-UV active or volatile degradation products.2. Incomplete elution of all components from the HPLC column.3. Co-elution of the main peak with an impurity. | 1. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Use headspace GC-MS to check for volatile impurities.2. Modify the HPLC method (e.g., extend the run time, change the gradient) to ensure all compounds are eluted.3. Evaluate peak purity using a photodiode array (PDA) detector or by changing the chromatographic selectivity with a different column or mobile phase. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in a long-term stability study.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways to support the development of a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize with 0.1 N HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent and dilute for analysis.
-
-
Photostability:
-
Expose the solid compound and the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the samples at appropriate time points.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method.
Long-Term Stability Study Protocol
Objective: To evaluate the stability of this compound under recommended storage conditions over a prolonged period.
Methodology:
-
Batch Selection: Use at least three primary batches of the compound for the study.[1]
-
Container Closure System: Store the samples in containers that are representative of the proposed packaging for the final product.
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[3]
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay (using a validated stability-indicating HPLC method)
-
Related Substances (quantification of degradation products)
-
Water Content (Karl Fischer titration, if applicable)
-
Visualizations
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a comprehensive stability testing program.
Caption: Workflow for a comprehensive stability study.
Potential Degradation Pathways
This diagram illustrates the likely chemical transformations that this compound may undergo.
Caption: Potential degradation pathways.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, 6 February 2003. ([Link])
-
Klick, S., et al. (2005). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 815-825. ([Link])
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Aulakh, J. S., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 228-246. ([Link])
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Arora, P. K., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(5), 1569-1572. ([Link])
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. ([Link])
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PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. ([Link])
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Maltese, M., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 27(11), 3456. ([Link])
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Memmert. (2019). Stability tests according to ICH Q1A (R2). ([Link])
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SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. ([Link])
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ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ([Link])
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ChemBK. (n.d.). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. ([Link])
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Wang, Y., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Water Research, 216, 118335. ([Link])
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Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 6(19), 7859-7867. ([Link])
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ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ([Link])
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National Center for Biotechnology Information. (n.d.). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. ([Link])
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ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ([Link])
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Chem-Impex. (n.d.). 5-Chloro-2-fluorobenzoic acid. ([Link])
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PubChem. (n.d.). 5-Chloro-2-(3,5-difluorophenoxy)benzoic acid. ([Link])
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. ([Link])
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. ([Link])
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ResearchGate. (n.d.). Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... ([Link])
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- 10. sgs.com [sgs.com]
Safe handling and storage procedures for 5-Chloro-2-(4-fluorophenoxy)benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-2-(4-fluorophenoxy)benzoic acid was publicly available at the time of this publication. The following guidance is synthesized from data on structurally similar compounds, including various substituted benzoic acids. It is imperative to treat this compound with the caution required for novel chemical entities and to supplement this guide with a thorough risk assessment before use.
Introduction
Welcome to the technical support center for this compound. This guide is designed to provide you with essential information on the safe handling, storage, and troubleshooting for your experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to work safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on analogous structures, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.
Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?
At a minimum, you should wear:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.[6]
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.[6][7]
Q3: How should I properly store this compound?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][8] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Q4: What should I do in case of accidental exposure?
-
Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2][8] If irritation persists, seek medical attention.
-
Inhalation: Move to an area with fresh air. If you experience breathing difficulties, seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse your mouth with water and seek immediate medical attention.[1]
Q5: Are there any known incompatibilities for this compound?
While specific data is unavailable, it is prudent to assume incompatibility with strong oxidizing agents and strong bases, as is common for benzoic acid derivatives.[1]
Troubleshooting Guide
This section addresses common issues that may arise during your experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Safe Weighing and Handling of Solid this compound
-
Preparation:
-
Weighing:
-
Cleanup:
-
Clean any spills immediately by gently sweeping or using a HEPA-filtered vacuum.[11] Do not dry sweep, as this can generate dust.[11]
-
Wipe down the balance and surrounding surfaces with a damp cloth.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) in a designated chemical waste container.
-
Protocol 2: Preparation of a Stock Solution
-
Preparation:
-
Dissolution:
-
Add the weighed solid to an appropriate volumetric flask.
-
Add a small amount of the desired solvent and gently swirl to dissolve the solid. Sonication may be used if necessary.
-
Once dissolved, add the remaining solvent to the mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage:
-
Store the stock solution in a tightly sealed, clearly labeled container in a cool, dark place as per the compound's stability requirements.
-
Data Presentation
| Property | Anticipated Value/Information | Source/Justification |
| Appearance | White to off-white solid | General appearance of benzoic acid derivatives. |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant | Based on data for similar compounds.[1][2][3][4] |
| Storage | Cool, dry, well-ventilated area in a tightly sealed container | Standard practice for chemical reagents.[1][6][8] |
| Incompatibilities | Strong oxidizing agents, strong bases | Common for benzoic acid and its derivatives.[1] |
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
References
- Apollo Scientific. (2023, July 7). 5-Chloro-2-fluoro-4-(trifluoromethyl)
- Fisher Scientific. (2013, August 16).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid.
- Merck Millipore. (2025, November 10).
- CymitQuimica. (2024, December 19).
- Redox. (2022, November 14).
- National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard).
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- Carl Roth GmbH + Co. KG. (n.d.).
- Carl Roth GmbH + Co. KG. (2024, March 2).
- New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet - Benzoic Acid.
- Sigma-Aldrich. (2025, April 28).
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- 10. ehs.com [ehs.com]
- 11. nj.gov [nj.gov]
Troubleshooting inconsistent results in assays with 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Welcome to the technical support guide for 5-Chloro-2-(4-fluorophenoxy)benzoic acid (CAS 60086-43-3). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues leading to inconsistent assay results. Our goal is to provide you with the causal explanations and actionable protocols necessary to ensure the reliability and reproducibility of your experiments.
Section 1: Foundational Knowledge - Understanding the Compound
Before troubleshooting any assay, a firm understanding of the reagent's physicochemical properties is paramount. This compound is a halogenated aromatic carboxylic acid.[1] Its structure dictates its behavior in aqueous and organic solutions, which is often the primary source of assay variability.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClFO₃ | PubChem[1] |
| Molecular Weight | 266.65 g/mol | PubChem[1] |
| Predicted XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
This table summarizes key computed properties of this compound.
Q1: What does the high XLogP3 value tell me about this compound's solubility?
A1: The predicted XLogP3 value of 3.8 indicates that this compound is significantly lipophilic (hydrophobic). This is a critical piece of information. It predicts that the compound will have very low solubility in aqueous buffers, such as PBS or cell culture media. Attempting to dissolve it directly into your final assay buffer will almost certainly lead to precipitation, creating a non-homogenous solution and causing extreme variability between wells. The first and most crucial step is always to prepare a concentrated stock solution in a suitable organic solvent.
Q2: What is the best organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of lipophilic compounds for biological assays. It is a powerful aprotic solvent that can effectively solvate a wide range of molecules. For this compound, start by preparing a 10 mM or 20 mM stock solution in 100% anhydrous, research-grade DMSO.
Q3: How does the carboxylic acid group affect the compound's behavior?
A3: The benzoic acid moiety means this compound is an acid. In solutions with a pH above its pKa, the carboxylic acid group will be deprotonated (negatively charged), which can slightly increase its aqueous solubility compared to the protonated form. Conversely, in acidic environments (pH < pKa), it will be in its neutral, less soluble form. This pH-dependent behavior can be a hidden source of inconsistency. For example, the pH of your cell culture medium can shift due to cellular metabolism, potentially affecting the compound's solubility and availability over the course of a long incubation.[2]
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section addresses specific inconsistent results you may encounter. We will follow a logical progression from the observed problem to its likely causes and definitive solutions.
Problem 1: High Coefficient of Variation (%CV) Between Technical Replicates
A high %CV is the most common sign of a flawed assay setup. It indicates that wells treated with the same concentration of the compound are giving widely different readings.
Q4: My replicate wells are highly inconsistent. What is the first thing I should check?
A4: The number one cause of high %CV with lipophilic compounds is poor solubility and precipitation in the final assay buffer. When you dilute your DMSO stock into the aqueous buffer, the compound can crash out of solution, forming microscopic precipitates. Your pipette tip may be aspirating a suspension rather than a true solution, leading to different amounts of active compound being dispensed into each well.
Solution Workflow: Solubility Verification
-
Visual Inspection: Prepare your highest concentration working solution in the final assay buffer (e.g., 100 µM compound in media containing 0.5% DMSO). Vortex thoroughly. Let it sit at the assay temperature for 30 minutes. Hold the tube against a dark background and shine a light through it. Look for any visible particles, cloudiness, or Tyndall effect (light scattering), which indicates a precipitate.
-
Centrifugation Test: If the visual inspection is ambiguous, centrifuge the working solution at high speed (~14,000 x g) for 15 minutes. Carefully collect the supernatant without disturbing any potential pellet. Measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy and compare it to the expected concentration. A significant drop confirms precipitation.
-
Corrective Action: If precipitation is observed, you must lower the final concentration of the compound. If your assay requires a higher concentration, consider reformulating the assay buffer with a solubilizing agent like BSA or a non-ionic surfactant, but be aware that these can have their own effects on the assay.
Caption: Decision tree for troubleshooting high replicate variability.
Problem 2: Assay Signal Drifts or Shows Poor Z'-Factor
This issue points towards problems with compound stability or concentration accuracy, leading to a compressed dynamic range of the assay.
Q5: My results are inconsistent from one experiment to the next, even with a new batch of compound. What could be the cause?
A5: This points to issues with the compound's integrity or the preparation of solutions. Batch-to-batch variation in purity is a significant and often overlooked problem. Never assume a new lot from a vendor has the identical purity and activity as the last one.[3][4]
Solution Workflow: New Batch Qualification
-
Verify Identity and Purity: Do not trust the label alone. For each new batch, obtain a Certificate of Analysis (CofA). If possible, perform an independent analysis.
-
Purity Check (HPLC): A simple reverse-phase HPLC run can reveal the presence of impurities that may have different activities. A purity of >95% is generally required.[4]
-
Identity Check (Mass Spectrometry): Confirm that the molecular weight of the main peak corresponds to this compound (266.65 g/mol ).[4]
-
-
Functional Check (IC50/EC50): Run the new batch in your validated assay side-by-side with the old, trusted batch. The resulting potency (IC50 or EC50) values should be within a 2-3 fold range. A significant deviation indicates a problem with the new batch.
Sources
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of N-Acylthiourea Derivatives of 2-(4-Chlorophenoxymethyl)benzoic Acid
In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel chemical scaffolds that can circumvent existing resistance mechanisms has never been more critical. This guide provides a detailed comparative analysis of a promising class of compounds: thioureide derivatives of 2-(4-chlorophenoxymethyl)benzoic acid. Synthesizing technical data with mechanistic insights, we will explore the synthesis, proposed mechanism of action, and comparative antimicrobial efficacy of these molecules, offering a valuable resource for researchers and drug development professionals in the field of infectious diseases.
Introduction: The Quest for New Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens poses a significant global health challenge, necessitating the exploration of new chemical entities with potent antimicrobial properties. Thiourea derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. Their efficacy is often attributed to their ability to interact with multiple biological targets within microbial cells.
This guide focuses specifically on a series of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(substituted-phenyl)-thioureas. We will delve into their synthesis, elucidate their proposed mechanism of action, and present a comparative analysis of their in vitro efficacy against a panel of clinically relevant microbial strains. This objective comparison is designed to provide researchers with the foundational knowledge to further explore and optimize this promising class of antimicrobial agents.
Synthesis of Thioureide Derivatives
The synthesis of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(substituted-phenyl)-thioureas is typically achieved through a straightforward and efficient multi-step process. The general synthetic pathway involves the reaction of a substituted aniline with an isothiocyanate to form the thiourea core.
The causality behind this experimental design lies in the nucleophilic character of the amine group on the substituted aniline and the electrophilic nature of the carbon atom in the isothiocyanate. This reaction readily forms the N,N'-disubstituted thiourea backbone, which is the key pharmacophore of this class of compounds. The choice of different substituted anilines allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships.
Proposed Antimicrobial Mechanism of Action
While the precise mechanism of action for this specific class of thioureides is still under investigation, the broader family of thiourea derivatives is thought to exert its antimicrobial effects through a multi-targeted approach.[1] This versatility is a key advantage in overcoming resistance mechanisms that often arise from the modification of a single drug target.
One proposed mechanism involves the disruption of cellular homeostasis by binding to essential proteins containing thiol groups and to DNA.[1] Another study on a potent thiourea derivative demonstrated that it disrupts the integrity of the bacterial cell wall by interfering with the NAD+/NADH homeostasis, a critical component of cellular respiration and energy production.[2] The thiocarbonyl (C=S) group in the thiourea moiety is a key structural feature, acting as a hydrogen bond acceptor and a lipophilic center, which facilitates membrane permeability and interaction with intracellular targets.
Comparative Efficacy: In Vitro Antimicrobial Activity
The antimicrobial efficacy of a series of eight newly synthesized thioureides of 2-(4-chlorophenoxymethyl)benzoic acid was evaluated against a panel of Gram-positive and Gram-negative bacteria, and the fungus Candida albicans.[3][4] The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined for each compound.
Table 1: MIC of Thioureide Derivatives Against Various Microbial Strains (µg/mL)[3][4]
| Compound ID | N'-Phenyl Substituent | S. aureus | L. monocytogenes | B. subtilis | E. coli | S. enteritidis | P. aeruginosa | C. albicans |
| 5a | 2-methylphenyl | 32 | >1024 | >1024 | 512 | 512 | 512 | 256 |
| 5b | 3-methylphenyl | 32 | >1024 | >1024 | 1024 | 1024 | 1024 | 512 |
| 5c | 4-methylphenyl | 32 | >1024 | >1024 | 1024 | 1024 | 1024 | 512 |
| 5d | 2,4-dimethylphenyl | 32 | >1024 | >1024 | 1024 | 1024 | 1024 | 512 |
| 5e | 2,6-dimethylphenyl | 32 | >1024 | >1024 | 1024 | 1024 | 1024 | 512 |
| 5f | 4-chlorophenyl | 64 | >1024 | >1024 | 512 | 512 | 512 | 256 |
| 5g | 2,6-dichlorophenyl | 32 | >1024 | >1024 | 256 | 256 | 256 | 32 |
| 5h | 4-bromophenyl | 32 | >1024 | >1024 | 256 | 256 | 256 | 32 |
Data sourced from Chifiriuc et al. (2008).[3][4]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key structure-activity relationships:
-
High Activity Against S. aureus : All tested compounds, with the exception of the 4-chlorophenyl derivative (5f), demonstrated significant activity against Staphylococcus aureus with a MIC of 32 µg/mL.[3][4] This suggests a broad tolerance for various substitutions on the N'-phenyl ring for anti-staphylococcal activity.
-
Impact of Halogenation : The presence of electron-withdrawing halogen substituents on the N'-phenyl ring appears to enhance the spectrum of activity. Notably, the 2,6-dichlorophenyl (5g) and 4-bromophenyl (5h) derivatives exhibited the broadest spectrum of activity, with potent inhibition of Gram-negative bacteria (E. coli, S. enteritidis, P. aeruginosa) and the fungus C. albicans.[3][4]
-
Limited Gram-Positive Spectrum : The compounds showed limited efficacy against Listeria monocytogenes and Bacillus subtilis.
Table 2: Comparative Efficacy with Standard Antimicrobials (MIC in µg/mL)
To contextualize the efficacy of these novel compounds, their MIC values are compared with those of commonly used antibiotics against the same species.
| Organism | Thioureide 5g | Thioureide 5h | Ampicillin | Gentamicin | Amphotericin B |
| S. aureus | 32 | 32 | 0.6 - 1[2] | - | - |
| E. coli | 256 | 256 | 4[2] | - | - |
| S. enteritidis | 256 | 256 | - | 0.01 - 4[5][6] | - |
| P. aeruginosa | 256 | 256 | - | 0.25 - 2[7] | - |
| C. albicans | 32 | 32 | - | - | 0.125 - 1[8] |
This comparison highlights that while the thioureide derivatives show promising broad-spectrum activity, particularly compounds 5g and 5h , their potency in terms of MIC values is currently lower than that of established antibiotics for certain bacterial strains. However, their novel structure and potential multi-targeted mechanism of action make them valuable leads for further optimization to enhance potency and combat resistance.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed protocol for determining the MIC of a compound using the broth microdilution method, a standard and widely accepted technique in antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (e.g., thioureide derivatives)
-
Standard antibiotics (for quality control)
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Protocol:
-
Preparation of Stock Solutions:
-
Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare stock solutions of quality control antibiotics in a similar manner.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
In the first column, add 200 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a growth control (broth and inoculum only), and the twelfth column as a sterility control (broth only).
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (from column 1 to 11) with 100 µL of the standardized microbial suspension.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
The N-acylthiourea derivatives of 2-(4-chlorophenoxymethyl)benzoic acid represent a promising class of compounds with notable in vitro antimicrobial activity. The broad-spectrum efficacy of halogenated derivatives, such as N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (5g) and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h), against both Gram-negative bacteria and fungi underscores their potential as leads for further development. While their current potency may not surpass that of some established antibiotics, their unique chemical scaffold and likely multi-targeted mechanism of action offer a valuable avenue for circumventing existing drug resistance. Further optimization of this scaffold through medicinal chemistry approaches could lead to the development of novel and effective antimicrobial agents to address the growing challenge of infectious diseases.
References
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. Available at: [Link]
-
Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. Available at: [Link]
-
Ampicillin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. PubMed Central. Available at: [Link]
-
In vitro activity of gentamicin and amikacin against Salmonella enterica serovar Typhi: a search for a treatment regimen for typhoid fever. EMRO. Available at: [Link]
-
Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. PubMed Central. Available at: [Link]
-
Original Article Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries. Available at: [Link]
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- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 5. WHO EMRO - In vitro activity of gentamicin and amikacin against Salmonella enterica serovar Typhi: a search for a treatment regimen for typhoid fever [emro.who.int]
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- 8. jidc.org [jidc.org]
A Senior Application Scientist's Guide to the Validation of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
Introduction: From Structural Analogue to Validated Modulator
In the landscape of drug discovery, the journey of a small molecule from a mere chemical structure to a validated biological tool is a rigorous one. This guide focuses on 5-Chloro-2-(4-fluorophenoxy)benzoic acid (CAS 847729-51-5), a compound whose biological activity is not yet extensively characterized in public literature. However, its core structure is present in more complex molecules with known targets, presenting a logical starting point for investigation.
Notably, the scaffold of this compound is a key component of CJ-42794, a known selective antagonist of the Prostaglandin E receptor subtype 4 (EP4).[1] The EP4 receptor is a critical mediator in inflammatory pain pathways, making it a high-value target for novel therapeutics.[1] This structural relationship forms the central hypothesis of this guide: that this compound may act as a direct modulator (inhibitor/antagonist or agonist) of the EP4 receptor.
This document provides a comprehensive, phased experimental framework for researchers to rigorously test this hypothesis. We will progress from initial target binding verification to functional cellular assays and crucial selectivity profiling. The protocols herein are designed to be self-validating, incorporating appropriate controls and comparators to ensure the data generated is both robust and interpretable. For each experimental phase, we will compare the hypothetical performance of our topic compound against established EP4 modulators, providing a clear benchmark for its potential as a specific pharmacological agent.
The Target: Prostaglandin E2 Receptor 4 (EP4) Signaling
Before initiating experimental work, understanding the target's mechanism is paramount. The EP4 receptor is a G-protein coupled receptor (GPCR). Its endogenous ligand, Prostaglandin E2 (PGE2), binds to the receptor, triggering a conformational change. This activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response, often associated with inflammation, pain sensitization, and vasodilation. An antagonist would block this cascade by preventing PGE2 binding, while an agonist would mimic it.
A Phased Experimental Validation Workflow
A logical, stepwise approach is crucial to avoid costly and time-consuming downstream experiments on a non-viable compound. Our validation workflow is structured in three phases, moving from basic biochemical interaction to complex cellular function and specificity. Each phase answers a critical question.
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid and its Analogs in Anti-Inflammatory Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth comparative analysis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a compound of interest in medicinal chemistry, and its structurally related analogs. We will delve into a logical, scientifically-grounded framework for the synthesis, characterization, and evaluation of these compounds, with a focus on their potential as anti-inflammatory agents. This document is designed to be a practical resource, blending theoretical insights with actionable experimental protocols.
Introduction: The Therapeutic Potential of Phenoxybenzoic Acid Derivatives
The phenoxybenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The arrangement of two phenyl rings linked by an ether bond, coupled with a carboxylic acid moiety, provides a versatile platform for therapeutic intervention. The carboxylic acid group, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a crucial role in binding to the active site of cyclooxygenase (COX) enzymes. Halogenation of the phenyl rings can further modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly influence its pharmacokinetic profile and biological activity.
This guide focuses on this compound as a lead compound and explores a systematic approach to synthesizing and evaluating its analogs to establish a structure-activity relationship (SAR). The insights gained from such a comparative analysis are invaluable for optimizing lead compounds and advancing drug discovery programs.
Synthetic Strategy: The Ullmann Condensation Approach
The synthesis of this compound and its analogs can be efficiently achieved via the Ullmann condensation reaction. This copper-catalyzed reaction is a classic and reliable method for the formation of diaryl ethers. The general synthetic scheme involves the coupling of a substituted phenol with an aryl halide.
Proposed Synthesis of this compound
The synthesis of the parent compound would proceed via the coupling of 4-fluorophenol with 2,5-dichlorobenzoic acid. The Ullmann condensation is the method of choice for forming the diaryl ether linkage.
Figure 1: A conceptual workflow for the synthesis and comparative biological evaluation.
Experimental Protocol: Ullmann Condensation
Objective: To synthesize this compound.
Materials:
-
2,5-Dichlorobenzoic acid
-
4-Fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask, add 2,5-dichlorobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Design and Synthesis of Analogs
To conduct a meaningful comparative analysis, a series of analogs with systematic structural modifications should be synthesized. These modifications will help to probe the structure-activity relationship. The following analogs are proposed for synthesis using a similar Ullmann condensation protocol:
-
Analog 1 (Positional Isomer): 4-Chloro-2-(3-fluorophenoxy)benzoic acid
-
Analog 2 (Halogen Substitution): 5-Bromo-2-(4-fluorophenoxy)benzoic acid
-
Analog 3 (Fluoro Position Isomer): 5-Chloro-2-(2-fluorophenoxy)benzoic acid
-
Analog 4 (Dehalogenated): 5-Chloro-2-phenoxybenzoic acid
Physicochemical Properties: A Comparative Overview
The synthesized compounds should be characterized to determine their key physicochemical properties. These properties are crucial for understanding their potential drug-like characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | C13H8ClFO3 | 266.65 | 3.8 |
| Analog 1: 4-Chloro-2-(3-fluorophenoxy)benzoic acid | C13H8ClFO3 | 266.65 | 3.8 |
| Analog 2: 5-Bromo-2-(4-fluorophenoxy)benzoic acid | C13H8BrFO3 | 311.10 | 4.0 |
| Analog 3: 5-Chloro-2-(2-fluorophenoxy)benzoic acid | C13H8ClFO3 | 266.65 | 3.8 |
| Analog 4: 5-Chloro-2-phenoxybenzoic acid | C13H8ClO3 | 248.65 | 3.6 |
Note: The logP values are predicted and should be experimentally determined for accuracy.
Comparative Biological Evaluation: Assessing Anti-Inflammatory Potential
A comprehensive evaluation of the anti-inflammatory activity of the parent compound and its analogs should be conducted using a combination of in vitro and in vivo assays.
In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay
Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol: COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
A colorimetric or fluorometric COX-2 inhibitor screening kit
-
Test compounds and a reference standard (e.g., celecoxib)
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference standard in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX-2 enzyme, a buffer solution, and the test compound or reference standard.
-
Incubate the plate to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) or other reaction products using a suitable detection method (e.g., ELISA, fluorescence, or colorimetry).
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) for each compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a well-established and widely used in vivo assay for evaluating the anti-inflammatory activity of new chemical entities. Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation.
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of the test compounds in a rat model of acute inflammation.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Carrageenan (lambda, type IV)
-
Test compounds and a reference standard (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the reference standard orally or intraperitoneally at various doses. The control group receives only the vehicle.
-
After a specified time (e.g., 60 minutes), inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The experimental data should be compiled into a clear and concise format to facilitate a direct comparison of the compounds.
Illustrative Data Table:
| Compound | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Paw Edema Inhibition (%) at 3h (Dose: 20 mg/kg) |
| This compound | Hypothetical Value | Hypothetical Value |
| Analog 1 | Hypothetical Value | Hypothetical Value |
| Analog 2 | Hypothetical Value | Hypothetical Value |
| Analog 3 | Hypothetical Value | Hypothetical Value |
| Analog 4 | Hypothetical Value | Hypothetical Value |
| Celecoxib (Reference) | Known Value | Known Value |
| Indomethacin (Reference) | Known Value | Known Value |
This table presents a hypothetical framework for data presentation. Actual experimental values would be populated here.
Structure-Activity Relationship Discussion:
Based on the hypothetical data, a structure-activity relationship can be elucidated. For instance:
-
Influence of Fluorine Position: A comparison between the parent compound and Analogs 1 and 3 would reveal the importance of the fluorine atom's position on the phenoxy ring for anti-inflammatory activity.
-
Effect of Halogen Type: Comparing the parent compound with Analog 2 (bromo-substituted) would provide insights into how different halogens at the 5-position of the benzoic acid ring affect potency.
-
Role of the Fluoro Group: A comparison between the parent compound and Analog 4 (dehalogenated at the phenoxy ring) would highlight the contribution of the fluorine atom to the overall activity.
Mechanism of Action: The Role of COX-2 Inhibition
The primary mechanism of action for many acidic NSAIDs is the inhibition of COX enzymes. The carboxylic acid moiety is often crucial for anchoring the molecule within the active site of the enzyme. The anti-inflammatory effects of this compound and its analogs are likely mediated through the inhibition of COX-2, leading to a reduction in the synthesis of pro-inflammatory prostaglandins.
Figure 2: A simplified diagram illustrating the proposed mechanism of action.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and systematic approach for the comparative analysis of this compound and its analogs as potential anti-inflammatory agents. By following the proposed synthetic and evaluation workflows, researchers can generate robust and comparable data to establish a clear structure-activity relationship. The insights gained from such studies are critical for the rational design and optimization of novel anti-inflammatory drug candidates.
Future work should focus on expanding the library of analogs to further probe the SAR, conducting more in-depth mechanistic studies to confirm COX-2 selectivity and explore other potential targets, and evaluating the pharmacokinetic and toxicological profiles of the most promising compounds. This structured approach will pave the way for the potential development of new and effective anti-inflammatory therapies.
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Wikipedia. Ullmann condensation. [Link]
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PubChem. 4-Chloro-2-(4-fluorophenoxy)benzoic acid. [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
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UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]
A Senior Application Scientist's Guide to Confirming Target Engagement of 5-Chloro-2-(4-fluorophenoxy)benzoic acid in Cells
For researchers and drug development professionals, unequivocally demonstrating that a compound binds its intended target within the complex milieu of a cell is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of modern techniques to confirm the cellular target engagement of 5-Chloro-2-(4-fluorophenoxy)benzoic acid. While the precise molecular target of this compound is not definitively established in publicly available literature, a structurally related compound, CJ-42794, is a known selective antagonist of the Prostaglandin E Receptor Subtype 4 (EP4)[1]. This informs our strategic approach, focusing on methods applicable to G-protein coupled receptors (GPCRs) like EP4, while also considering broader, unbiased approaches.
This guide is structured to first explore unbiased methods for target identification, a crucial step for a compound with a putative but unconfirmed target. We will then delve into a comparative analysis of established methods for validating this engagement, emphasizing the rationale behind experimental choices and providing actionable protocols.
Part 1: Unbiased Target Identification Strategies
When the primary target of a compound is hypothesized but not confirmed, an initial unbiased screen can de-risk a project by confirming the expected interaction and revealing potential off-targets. Here, we compare three powerful proteome-wide techniques.
Drug Affinity Responsive Target Stability (DARTS)
The principle behind DARTS is that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolysis[2][3][4]. In a typical DARTS experiment, cell lysate is treated with the compound of interest or a vehicle control, followed by digestion with a protease like pronase or thermolysin. The differential protein degradation is then analyzed by mass spectrometry (MS) or Western blot.
Causality of Experimental Choice: DARTS is an excellent starting point as it does not require any modification to the compound, preserving its native bioactivity. It's a relatively straightforward method to identify potential binding partners based on a physical property—protection from degradation[2][4].
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding[5][6]. When cells or cell lysates are heated, proteins denature and aggregate. A bound ligand can increase the temperature at which the protein denatures. In a proteome-wide CETSA-MS experiment, live cells are treated with the compound, heated, and the soluble protein fraction is analyzed by MS to identify proteins that were stabilized at higher temperatures.
Causality of Experimental Choice: CETSA-MS provides a powerful, in-situ view of target engagement in a physiologically relevant context (intact cells)[7]. This allows for the consideration of factors like cell permeability and intracellular metabolism.
Chemical Proteomics (e.g., Kinobeads)
Chemical proteomics utilizes affinity matrices, often composed of immobilized broad-spectrum inhibitors, to capture a class of proteins from a cell lysate[8][9]. In a competitive binding experiment, the lysate is pre-incubated with the compound of interest. If the compound binds to a protein, it will compete with the affinity matrix, leading to a reduced signal for that protein in the pulldown, which is quantified by MS.
Causality of Experimental Choice: While "Kinobeads" are specific to kinases, the principle can be adapted for other protein classes. This method is particularly useful if the compound is suspected to belong to a known class of inhibitors (e.g., kinase inhibitors, HDAC inhibitors)[10]. Benzoic acid derivatives have been associated with a range of enzyme targets, making this a plausible exploratory approach[10][11][12].
Table 1: Comparison of Unbiased Target Identification Methods
| Feature | Drug Affinity Responsive Target Stability (DARTS) | CETSA-MS | Chemical Proteomics (e.g., Kinobeads) |
| Principle | Ligand binding protects from proteolysis[3][4]. | Ligand binding alters thermal stability[5][6]. | Competitive binding to an affinity matrix[8][9]. |
| Compound Modification | Not required[2]. | Not required. | Not required. |
| Cellular Context | Cell lysate. | Intact cells or lysate[5]. | Cell lysate[13]. |
| Primary Readout | Mass Spectrometry or Western Blot. | Mass Spectrometry. | Mass Spectrometry. |
| Strengths | Technically simple, no compound modification needed. | Physiologically relevant (intact cells), broad applicability. | High throughput, can identify unexpected targets within a protein class. |
| Limitations | Indirect measure of binding, may not work for all proteins. | Can be technically demanding, thermal stabilization is not guaranteed. | Limited to the proteins captured by the affinity matrix, not applicable to all target classes. |
Part 2: Validating Target Engagement of the EP4 Receptor
Based on the structural similarity to CJ-42794, we will proceed with the hypothesis that this compound targets the EP4 receptor. The following section compares methods to validate this specific interaction in a cellular context.
The EP4 receptor is a GPCR that, upon binding its endogenous ligand Prostaglandin E2 (PGE2), primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Caption: Simplified EP4 receptor signaling pathway.
Cellular Thermal Shift Assay (CETSA) for EP4
CETSA is a powerful method to confirm direct target engagement in intact cells without the need for genetic modification or labeled compounds[6][14]. The principle remains the same: ligand binding will stabilize the EP4 receptor, making it more resistant to heat-induced denaturation.
Experimental Workflow for CETSA:
Caption: General workflow for a CETSA experiment.
Why CETSA is a strong choice for EP4: It directly measures the physical interaction between the compound and the receptor in a native cellular environment. A positive result—a shift in the melting curve to a higher temperature in the presence of the compound—is strong evidence of direct binding.
Radioligand Binding Assay: The Gold Standard for Receptors
Radioligand binding assays are a classic and highly quantitative method for studying receptor-ligand interactions. These assays use a radiolabeled ligand (e.g., ³H-PGE2) that specifically binds to the receptor of interest. A test compound is then added to compete for binding with the radioligand.
Causality of Experimental Choice: This method provides quantitative data on binding affinity (Ki) and can distinguish between competitive and non-competitive inhibitors. It is considered a gold standard for quantifying receptor pharmacology.
Functional Assays: Measuring Downstream Signaling
Confirming that the compound not only binds but also modulates the receptor's function is a critical step. For an EP4 antagonist, the expected outcome is the inhibition of PGE2-induced cAMP production.
Causality of Experimental Choice: Functional assays link target engagement to a biological outcome. This is crucial for understanding the compound's mechanism of action and for ensuring that the binding observed in biophysical assays translates to a functional consequence.
Table 2: Comparison of EP4 Target Engagement Methods
| Method | Principle | Key Output | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein[6][7]. | Thermal melt curve and shift (ΔTm). | Label-free, applicable in intact cells, direct measure of binding. | Lower throughput, may not be suitable for all membrane proteins. |
| Radioligand Binding Assay | Competition between the test compound and a radiolabeled ligand for the target receptor. | Inhibition constant (Ki), binding affinity (Kd). | Highly quantitative, gold standard for receptor pharmacology. | Requires a suitable radioligand, use of radioactive materials. |
| cAMP Functional Assay | Measures the compound's ability to block agonist-induced production of the second messenger cAMP. | IC50 value for inhibition of agonist response. | Measures functional outcome, high throughput potential. | Indirect measure of binding, may miss non-functional binding. |
Part 3: Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for EP4
This protocol is a starting point and should be optimized for the specific cell line and antibodies used.
-
Cell Culture: Culture a human cell line known to endogenously express the EP4 receptor (e.g., HEK293, THP-1) to ~80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension and treat with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Place the treated cell aliquots in a PCR thermocycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Immediately cool the samples to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Normalize the total protein loaded for each sample. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody specific for the EP4 receptor. Use a suitable secondary antibody and visualize the bands.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the relative amount of soluble EP4 as a function of temperature to generate the melting curves.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line in a non-denaturing lysis buffer.
-
Compound Incubation: Incubate aliquots of the lysate with the test compound or vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each sample and incubate for a set time (e.g., 15-30 minutes). The optimal protease concentration and digestion time should be determined empirically.
-
Quench Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples by Western blot for the EP4 receptor to observe the degree of protection from proteolysis.
Conclusion
Confirming the target engagement of this compound requires a multi-faceted approach. Beginning with unbiased methods like CETSA-MS or DARTS can confirm its putative interaction with the EP4 receptor and identify potential off-targets. Subsequent validation using a combination of biophysical (CETSA) and functional (cAMP) assays in intact cells will provide a robust and compelling data package. This systematic process, grounded in the principles of causality and self-validation, is essential for advancing a compound through the drug discovery pipeline.
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.[Link]
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4-Chloro-2-(4-fluorophenoxy)benzoic acid | C13H8ClFO3 | CID 20357527. PubChem.[Link]
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Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC - NIH.[Link]
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Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa. PubMed.[Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.[Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
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Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC.[Link]
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Target identification using drug affinity responsive target stability (DARTS). PNAS.[Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.[Link]
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Cellular thermal shift assay (CETSA). Bio-protocol.[Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.[Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.[Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.[Link]
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A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JoVE.[Link]
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Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Repository.[Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online.[Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.[Link]
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Drug affinity responsive target stability (DARTS) for small-molecule target identification. Nature Protocols.[Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.[Link]
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A Foundational Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 5-Chloro-2-(4-fluorophenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Uncharted Territory of a Novel Benzoic Acid Derivative
In the vast landscape of chemical compounds with therapeutic potential, a significant number remain synthesized but uncharacterized, representing a frontier for new discoveries. 5-Chloro-2-(4-fluorophenoxy)benzoic acid is one such molecule. A thorough review of the existing scientific literature reveals a notable absence of published data regarding its synthesis, spectroscopic characterization, or biological activity. This guide, therefore, serves as a foundational document, moving beyond the assessment of existing data to establish a robust and reproducible framework for researchers venturing to explore this novel compound.
This document is structured to provide a comprehensive, step-by-step pathway for the de novo investigation of this compound. We will begin by proposing a reliable synthetic route, followed by a detailed protocol for its purification and rigorous characterization using modern analytical techniques. Drawing insights from the known biological activities of structurally related phenoxybenzoic acid derivatives, which have shown promise as antimicrobial and anti-inflammatory agents, we will then outline detailed experimental protocols to investigate these potential therapeutic applications.[1] This guide is designed to be a self-validating system, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and reproducibility.
Part 1: Proposed Synthesis via Ullmann Condensation
The core structure of this compound is a diaryl ether. The Ullmann condensation is a classical and effective method for the formation of the C-O bond in diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol.[2][3] While modern variations of this reaction exist, the traditional approach remains a reliable and accessible method.[4]
We propose the synthesis of this compound from 2,5-dichlorobenzoic acid and 4-fluorophenol. The electron-withdrawing nature of the carboxylic acid and the second chlorine atom on the benzoic acid ring should facilitate the nucleophilic substitution reaction.
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A Comparative Guide to Investigating the Off-Target Effects of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a Novel Aurora Kinase A Inhibitor
Introduction: Beyond the Primary Target
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their development is predicated on the principle of selectively inhibiting a specific kinase driving oncogenesis. Here, we introduce a novel investigational compound, 5-Chloro-2-(4-fluorophenoxy)benzoic acid (hereafter referred to as CFB ), designed as a potent and selective inhibitor of Aurora Kinase A (AURKA). AURKA is a critical regulator of mitotic progression, and its overexpression is a hallmark of many human cancers, making it a compelling therapeutic target.[1][2]
However, the clinical success and safety of any kinase inhibitor are not solely defined by its on-target potency. The intricate and highly conserved nature of the ATP-binding pocket across the human kinome means that even highly optimized inhibitors can engage with unintended targets.[3] These "off-target" interactions can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology, where inhibition of a secondary target contributes to the drug's overall efficacy.[4][5]
This guide provides a comprehensive, multi-tiered framework for the systematic investigation of the off-target profile of CFB. By employing a suite of robust biochemical, cellular, and in vivo assays, we will build a detailed "selectivity map" for our compound. This map will be benchmarked against a panel of established AURKA inhibitors, each with a distinct and well-documented off-target profile. This comparative approach is indispensable for contextualizing the preclinical data, anticipating potential clinical toxicities, and uncovering new therapeutic hypotheses for CFB.
Comparator Compounds: Establishing a Benchmark for Selectivity
To accurately interpret the off-target profile of CFB, its performance must be compared against that of other agents targeting AURKA. We have selected the following compounds based on their distinct selectivity profiles and clinical relevance:
-
Alisertib (MLN8237): A highly selective and well-characterized inhibitor of Aurora A. Its development history includes overcoming off-target liabilities, such as GABA-A receptor interactions, seen in its predecessors.[6][7]
-
Tozasertib (VX-680): A pan-Aurora kinase inhibitor that also potently inhibits RIPK1, a key regulator of necroptosis. This provides a clear example of a functionally significant off-target activity.[8][9]
-
Danusertib (PHA-739358): Another pan-Aurora inhibitor with a broader off-target profile that includes Abl, Ret, and FGFR-1, highlighting the potential for multi-kinase engagement.[10][11]
Visualizing the Core Pathway and Investigative Workflow
A clear understanding of the target pathway and the experimental strategy is paramount.
Caption: Simplified Aurora Kinase A signaling pathway during mitosis.
Caption: Multi-tiered workflow for off-target effect investigation.
Tier 1: In Vitro Biochemical Profiling
The initial step is to cast a wide net to identify all potential interactions in a purified, cell-free system. This approach provides the most direct measure of a compound's ability to inhibit a kinase's catalytic activity.
Causality Behind Experimental Choice:
We begin with a broad kinome screen to generate an unbiased, global view of selectivity. Most kinase inhibitors target the ATP-binding site; thus, a compound designed for AURKA could fortuitously bind to the ATP pocket of another kinase.[3] Identifying these interactions early is critical for interpreting downstream cellular and in vivo results. We complement this with a safety pharmacology panel to flag interactions with other major protein families (e.g., GPCRs, ion channels) that are common sources of clinical toxicity.
Experimental Protocol: ADP-Glo™ Kinome Profiling
This protocol describes a luminescence-based assay to measure the inhibition of a large panel of kinases. The amount of ADP generated by the kinase reaction is converted into a light signal, which is inversely proportional to the degree of inhibition.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of CFB and comparator compounds in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a potent, broad-spectrum inhibitor (e.g., staurosporine) as a positive control (100% inhibition).
-
Kinase Reaction:
-
Add 5 µL of a solution containing the specific kinase to be tested to each well.
-
Add 5 µL of a solution containing the corresponding substrate and ATP (at a concentration near the Km for each specific kinase) to initiate the reaction.[12]
-
Incubate for 1 hour at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Normalize the data to the 0% and 100% inhibition controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 for each kinase.
Tier 2: Cellular Target Engagement and Phenotypic Analysis
Biochemical hits do not always translate to cellular activity due to factors like membrane permeability and intracellular ATP concentrations. Therefore, the next tier of experiments aims to confirm target engagement within a more physiologically relevant cellular environment.[4]
Causality Behind Experimental Choice:
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating drug-target interactions in intact cells. It is based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to thermal denaturation.[13] By observing a thermal shift for a suspected off-target, we can confirm that the compound not only can inhibit the purified protein but does engage it within the complex cellular milieu.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116, a colon cancer line with AURKA amplification) to ~80% confluency. Treat the cells with CFB or a comparator compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO (vehicle control) for 2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Protein Analysis:
-
Carefully collect the supernatant (containing the soluble, non-denatured protein fraction).
-
Analyze the amount of the target protein (e.g., AURKA) and suspected off-target proteins (identified in Tier 1) remaining in the supernatant by Western blotting or mass spectrometry.
-
-
Data Analysis: For each compound concentration, plot the amount of soluble protein versus temperature. The shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Tier 3: In Vivo Assessment of Off-Target Effects
The final tier involves evaluating the compound in a whole-animal system. This is the ultimate test of a drug's safety and selectivity, as it integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[14]
Causality Behind Experimental Choice:
Rodent models are essential for identifying on-target toxicities (e.g., neutropenia, which is expected from mitotic inhibition) and distinguishing them from off-target toxicities (e.g., cardiotoxicity or neurotoxicity) that may not have been predicted by in vitro screens. These studies are crucial for establishing a therapeutic window—the dose range where the drug is effective without causing unacceptable side effects.
Experimental Workflow: In Vivo Toxicology in Rodent Models
-
Model System: Use healthy male and female Sprague-Dawley rats or BALB/c mice.
-
Dose Formulation and Administration: Formulate CFB and comparator compounds for the appropriate route of administration (e.g., oral gavage).
-
Study Design:
-
Conduct a dose-range-finding study to identify a maximum tolerated dose (MTD).
-
Perform a multi-dose study with at least three dose levels (e.g., low, medium, and high) and a vehicle control group. Administer the drug daily for a set period (e.g., 14 or 28 days).
-
-
Monitoring and Sample Collection:
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
Collect blood samples at regular intervals for complete blood counts (to assess hematological toxicity) and serum chemistry (to assess liver and kidney function).
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Compare all collected data between the treated and control groups to identify any dose-dependent toxicities. Correlate any observed toxicities with the in vitro off-target profile to generate hypotheses about the underlying mechanisms.
Data Summary and Comparative Analysis
The data generated from these three tiers will be synthesized to create a comprehensive off-target profile for CFB. The following tables present hypothetical but plausible data to illustrate how the results would be compared.
Table 1: In Vitro Kinase Selectivity Profile (IC50, nM)
| Kinase Target | CFB (Hypothetical) | Alisertib (Reference) | Tozasertib (Reference) | Danusertib (Reference) |
| AURKA (On-Target) | 5 | 12 | 3 | 9 |
| AURKB | 250 | 260 | 6 | 13 |
| AURKC | >1000 | >5000 | 15 | 65 |
| RIPK1 (Off-Target) | >10,000 | >10,000 | 45 | >10,000 |
| Abl (Off-Target) | >10,000 | >10,000 | >5000 | 25 |
| FGFR-1 (Off-Target) | 850 | >10,000 | 200 | 40 |
| VEGFR2 | 1200 | >10,000 | 95 | 300 |
Interpretation: This hypothetical data suggests CFB is highly selective for AURKA over AURKB/C, similar to Alisertib. Unlike Tozasertib and Danusertib, it does not show potent inhibition of their characteristic off-targets. However, it displays moderate activity against FGFR-1, which warrants further investigation.
Table 2: Cellular Thermal Shift Assay (CETSA) Data (ΔTm in °C at 1 µM)
| Protein Target | CFB (Hypothetical) | Alisertib (Reference) | Tozasertib (Reference) | Danusertib (Reference) |
| AURKA (On-Target) | +8.5 | +9.2 | +9.5 | +8.8 |
| RIPK1 (Off-Target) | +0.2 | +0.1 | +6.5 | -0.1 |
| Abl (Off-Target) | -0.3 | -0.2 | +0.5 | +7.1 |
| FGFR-1 (Off-Target) | +3.5 | +0.4 | +1.8 | +6.8 |
Interpretation: The CETSA data confirms strong cellular engagement of AURKA by all compounds. Crucially, it validates that CFB engages FGFR-1 in cells, as indicated by the 3.5°C thermal shift, confirming the biochemical hit from Tier 1. It also confirms the known off-target engagement of Tozasertib with RIPK1 and Danusertib with Abl and FGFR-1.
Table 3: Summary of In Vivo Toxicology Findings (at MTD)
| Finding | CFB (Hypothetical) | Alisertib (Reference) | Tozasertib (Reference) | Danusertib (Reference) |
| On-Target Toxicity | ||||
| Neutropenia | Severe | Severe | Severe | Severe |
| Off-Target Toxicity | ||||
| Hypertension | Mild, transient | None reported | Moderate | Moderate |
| Liver Enzyme Elevation | None | None | None | Mild |
| Neurotoxicity | None | None | None | None |
Interpretation: All compounds show severe neutropenia, an expected on-target effect of inhibiting mitosis in hematopoietic progenitor cells. The mild, transient hypertension observed with CFB could be hypothesized to be related to its moderate FGFR-1 inhibition, a pathway known to be involved in vascular homeostasis. This finding would require dedicated follow-up studies to confirm causality.
Conclusion: Building a Roadmap for Clinical Development
This comprehensive, multi-tiered guide provides a robust framework for elucidating the off-target profile of a novel kinase inhibitor, using our investigational compound CFB as a model. The systematic progression from broad biochemical screening to targeted cellular validation and finally to integrated in vivo assessment is critical for building a complete picture of a compound's pharmacological activity.
Based on our hypothetical data, we can conclude that CFB is a potent and highly selective Aurora Kinase A inhibitor, with a selectivity profile that appears superior to the pan-Aurora inhibitors Tozasertib and Danusertib. Its primary liability appears to be a moderate off-target activity against FGFR-1, which is confirmed in cellular assays and may be linked to mild hypertension in vivo. This information is invaluable. It allows drug development teams to proactively design clinical monitoring strategies (e.g., regular blood pressure monitoring) and provides a clear, data-driven rationale for advancing CFB into further preclinical and clinical development. This rigorous, self-validating approach to off-target characterization is the bedrock of modern drug development, ensuring that new therapies are not only effective but also safe.
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A Comparative Analysis of the In Vivo Efficacy of a Novel EP4 Receptor Antagonist and Standard-of-Care Treatments in Inflammatory Arthritis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory and autoimmune diseases, particularly rheumatoid and osteoarthritis, the quest for therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative overview of the in vivo efficacy of a novel selective prostaglandin E receptor subtype 4 (EP4) antagonist, (S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid (CJ-42794), against established standard-of-care drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) celecoxib and diclofenac, and the disease-modifying antirheumatic drug (DMARD) methotrexate.
Due to the limited publicly available in vivo data on 5-Chloro-2-(4-fluorophenoxy)benzoic acid, this guide will focus on its closely related and well-characterized derivative, CJ-42794, as a proxy to explore the therapeutic potential of this chemical class. The primary model for comparison will be the adjuvant-induced arthritis (AIA) model in rats, a well-established preclinical model that shares key pathological features with human rheumatoid arthritis.
Introduction to Therapeutic Agents and Mechanisms of Action
A fundamental understanding of the molecular pathways targeted by each therapeutic agent is crucial for interpreting their efficacy and potential side effects.
The Investigational Agent: A Selective EP4 Receptor Antagonist
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid (CJ-42794) is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Prostaglandin E2 is a key mediator of inflammation and pain.[1] By binding to its various receptors (EP1-4), PGE2 elicits a range of physiological and pathological responses. The EP4 receptor, in particular, is predominantly involved in mediating pro-inflammatory and nociceptive effects.[1]
The mechanism of action of EP4 antagonists involves blocking the binding of PGE2 to the EP4 receptor, which is a G-protein coupled receptor. This blockade inhibits the downstream signaling cascade, including the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1] By interrupting this pathway, EP4 antagonists can effectively reduce inflammation and pain.[2] This targeted approach offers the potential for a more favorable safety profile compared to traditional NSAIDs, which non-selectively inhibit cyclooxygenase (COX) enzymes.[3]
Figure 1: Mechanism of action of the selective EP4 receptor antagonist.
Standard-of-Care Therapies
The standard-of-care for inflammatory arthritis encompasses a range of drugs with distinct mechanisms of action.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme upregulated during inflammation that is responsible for the production of prostaglandins, including PGE2. By selectively inhibiting COX-2, celecoxib reduces inflammation and pain.[4]
-
Diclofenac: A non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. While effective in reducing inflammation, its inhibition of COX-1, which is involved in protecting the gastric mucosa, can lead to gastrointestinal side effects.[5]
-
Methotrexate: A disease-modifying antirheumatic drug (DMARD) that is a cornerstone of rheumatoid arthritis treatment. Its primary mechanism of action is the inhibition of dihydrofolate reductase, an enzyme involved in folic acid metabolism. This leads to a reduction in the synthesis of purines and pyrimidines, thereby inhibiting the proliferation of immune cells.[6]
Comparative In Vivo Efficacy in a Rat Model of Adjuvant-Induced Arthritis
The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model for evaluating the efficacy of anti-inflammatory and anti-arthritic drugs. The model is induced by a single injection of Freund's Complete Adjuvant (FCA) and results in a chronic, progressive polyarthritis characterized by inflammation of the joints, cartilage degradation, and bone erosion. A key endpoint in this model is the measurement of paw swelling, which serves as an indicator of the severity of inflammation.
The following table summarizes the in vivo efficacy of the selective EP4 receptor antagonist and standard-of-care drugs in the rat AIA model, based on data from various preclinical studies. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons in a single study are limited. Therefore, interpretations should be made with caution.
| Therapeutic Agent | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy Outcome | Reference(s) |
| (S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid (CJ-42794) | Adjuvant-Induced Arthritis (Rat) | Administered on Days 12-22 (twice daily) | Paw Swelling | Reversed paw swelling to normal levels. | [1] |
| Celecoxib | Complete Freund's Adjuvant-Induced Inflammatory Pain (Mouse) | 15 or 30 mg/kg (oral) | Paw Edema | Synergistically reduced paw edema when combined with Shinbaro. | [4][7] |
| Diclofenac | Adjuvant-Induced Arthritis (Rat) | Not specified | Paw Swelling | Significantly inhibited increases in paw inflammation. | [8] |
| Methotrexate | Adjuvant-Induced Arthritis (Rat) | 1 mg/kg/week (s.c.) for 3 weeks | Arthritis Score | Significantly reduced the arthritis score. | [6][9] |
| CJ-023423 (another selective EP4 antagonist) | Adjuvant-Induced Arthritis (Rat) | Not specified | Paw Swelling | Had a significant inhibitory effect on paw swelling, comparable to rofecoxib. | [10] |
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
This section provides a detailed, step-by-step methodology for the induction and assessment of adjuvant-induced arthritis in rats, a standard protocol for evaluating the in vivo efficacy of anti-arthritic compounds.
Materials and Reagents
-
Male Lewis or Wistar rats (150-200 g)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
Test compounds (e.g., CJ-42794, celecoxib, diclofenac, methotrexate) and vehicle
-
Syringes and needles (26-30 gauge)
-
Pletysmometer or digital calipers for paw volume/thickness measurement
-
Anesthesia (e.g., isoflurane)
Experimental Workflow
Figure 2: Experimental workflow for the adjuvant-induced arthritis model.
Step-by-Step Procedure
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[11]
-
Baseline Measurements: On Day 0, before the induction of arthritis, measure the volume of the hind paws of all rats using a plethysmometer or the thickness using digital calipers. This will serve as the baseline reading.[11]
-
Induction of Arthritis: Anesthetize the rats lightly. Induce arthritis by a single subcutaneous injection of 0.1 mL of Freund's Complete Adjuvant into the plantar surface of the right hind paw.[11]
-
Observation Period: Monitor the animals daily for the onset of arthritis, which is typically characterized by erythema and swelling of the injected paw, followed by the development of arthritis in the contralateral paw and other joints.
-
Grouping and Treatment: Once arthritis is established (typically around day 10-12), randomize the animals into different treatment groups: vehicle control, positive control (e.g., a standard-of-care drug), and test compound groups.
-
Drug Administration: Administer the test compounds and vehicle according to the predetermined dosing regimen (e.g., daily oral gavage).
-
Efficacy Assessment: Measure the paw volume or thickness of both hind paws at regular intervals (e.g., every 2-3 days) throughout the treatment period.
-
Data Analysis: At the end of the study, calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.
Discussion and Future Perspectives
The available preclinical data suggests that selective EP4 receptor antagonism represents a promising therapeutic strategy for the treatment of inflammatory arthritis. The efficacy of CJ-42794 in reducing paw swelling in the rat AIA model is comparable to that of established standard-of-care agents.[1][10] The targeted mechanism of action of EP4 antagonists may offer a significant advantage in terms of safety, potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-selective and selective COX inhibitors.[3]
Further head-to-head comparative studies are warranted to definitively establish the efficacy and safety profile of selective EP4 receptor antagonists relative to current standard-of-care therapies. Moreover, long-term efficacy studies and investigations into the effects on joint damage and bone erosion will be crucial in determining the full therapeutic potential of this novel class of anti-inflammatory agents.
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Efficacy in adjuvant induced arthritis model of inflammation. Rats... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Effects of Combined Shinbaro and Celecoxib in a Complete Freund's Adjuvant-Induced Inflammatory Pain Mouse Model - PMC - PubMed Central. (2025, February 17). Retrieved January 22, 2026, from [Link]
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Effect of prostanoid EP4 receptor antagonist, CJ-042794, in rat models of pain and inflammation - PubMed. (2008, February 2). Retrieved January 22, 2026, from [Link]
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A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. (n.d.). Retrieved January 22, 2026, from [Link]
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Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC - NIH. (2014, January 30). Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Potency and Selectivity of 5-Chloro-2-(4-fluorophenoxy)benzoic acid as a Novel LANCL2 Agonist
Introduction: The Rationale for Characterizing a Novel Immunomodulator
In the landscape of drug discovery for autoimmune and inflammatory diseases, there is a continuous search for novel mechanisms of action that can offer improved efficacy and safety over existing therapies. The Lanthionine Synthetase C-like 2 (LANCL2) pathway has emerged as a compelling target.[1][2][3] LANCL2 is a broadly expressed protein that functions as a receptor for the natural hormone abscisic acid (ABA) and plays a crucial role in modulating immune responses and cellular metabolism.[2][4] Activation of LANCL2 has been shown to exert anti-inflammatory effects, making it a promising target for conditions like inflammatory bowel disease (IBD).[1][5]
This guide provides a comprehensive framework for the preclinical evaluation of a novel small molecule, 5-Chloro-2-(4-fluorophenoxy)benzoic acid (hereafter referred to as "Compound X"). We will operate under the hypothesis that Compound X is a novel agonist of the LANCL2 pathway. Our objective is to rigorously benchmark its potency and selectivity against known reference agonists. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry.
Part 1: Confirmation of Target Engagement and Potency Assessment
Before quantifying the functional activity of a compound, it is paramount to confirm that it physically interacts with its intended target within a biologically relevant environment. This step mitigates the risk of pursuing compounds that produce desired downstream effects through off-target mechanisms.
Principle of Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
To confirm the direct binding of Compound X to LANCL2 in intact cells, we will employ the Cellular Thermal Shift Assay (CETSA®). This powerful technique is based on the principle of ligand-induced thermal stabilization.[6] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can detect a "shift" in the melting curve in the presence of a binding compound. This provides strong, label-free evidence of target engagement.[6]
Experimental Workflow: CETSA® for LANCL2
Caption: CETSA® workflow to validate Compound X binding to LANCL2.
Protocol 1: CETSA® for LANCL2 Target Engagement
-
Cell Culture: Culture THP-1 monocytes (which endogenously express LANCL2) to a density of 1-2 x 10⁶ cells/mL.
-
Compound Treatment: Treat cells with 10 µM Compound X or a vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells by centrifugation, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., from 42°C to 68°C), followed by a 3-minute cooling step at room temperature.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes.
-
Quantification: Carefully collect the supernatant. Quantify the amount of soluble LANCL2 using a standard Western Blot protocol or a high-throughput method like AlphaLISA®.
-
Data Analysis: Plot the percentage of soluble LANCL2 relative to the unheated control against temperature. A rightward shift in the melting curve for the Compound X-treated group compared to the vehicle indicates thermal stabilization and target engagement.
Principle of Potency Assessment: Downstream Signaling
Upon ligand binding, LANCL2 activation triggers a G-protein coupled signaling cascade that results in an increase in intracellular cyclic AMP (cAMP).[1][4] Measuring the accumulation of cAMP is a robust and quantifiable functional output to determine the potency (EC₅₀) of an agonist. We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a highly sensitive and reliable method for quantifying cAMP in cell lysates.
Protocol 2: HTRF cAMP Assay for LANCL2 Agonist Potency
-
Cell Seeding: Seed HEK293 cells stably overexpressing human LANCL2 into a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of Compound X and reference agonists (Abscisic Acid, BT-11) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) according to the manufacturer's protocol.
-
Signal Reading: After a 1-hour incubation, read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Data Summary 1: Comparative Potency at LANCL2
| Compound | Target | Assay Type | EC₅₀ (nM) [Illustrative Data] |
| Compound X | Human LANCL2 | cAMP HTRF | 85 |
| Abscisic Acid (ABA) | Human LANCL2 | cAMP HTRF | 250 |
| BT-11 | Human LANCL2 | cAMP HTRF | 120 |
This illustrative data suggests Compound X is a potent LANCL2 agonist, exceeding the potency of known reference compounds.
Part 2: Selectivity Profiling - Ensuring Target Specificity
Selectivity is a cornerstone of drug safety. A compound that potently activates its intended target but also interacts with other proteins can lead to undesirable off-target effects. Therefore, benchmarking Compound X against related and unrelated targets is a critical step.
Rationale for Selectivity Panel
The most logical protein for selectivity screening is LANCL1, the closest homolog to LANCL2. Additionally, because some immunomodulatory small molecules can interact with nuclear receptors, we will include a counterscreen against Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation.[7][8]
Methodology: Counterscreening Assays
-
LANCL1 Selectivity: The HTRF cAMP assay described in Protocol 2 will be repeated using a HEK293 cell line engineered to stably overexpress human LANCL1.
-
PPARγ Selectivity: A luciferase reporter gene assay will be used. In this assay, cells are transfected with a plasmid containing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a second plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of PPARγ by a ligand drives the expression of luciferase, which can be quantified.
Data Summary 2: Selectivity Profile of Compound X
| Compound | Target | Assay Type | EC₅₀ (nM) [Illustrative Data] | Selectivity Ratio (vs. LANCL2) |
| Compound X | LANCL2 | cAMP HTRF | 85 | - |
| Compound X | LANCL1 | cAMP HTRF | >10,000 | >117x |
| Compound X | PPARγ | Luciferase Reporter | >10,000 | >117x |
This illustrative data demonstrates that Compound X is highly selective for LANCL2 over its closest homolog, LANCL1, and the common off-target PPARγ.
LANCL2 Signaling Pathwaydot
// Connections between subgraphs PKA -> CREB_p [lhead=cluster_nucleus, ltail=cluster_cytosol]; }
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Structure-activity relationship (SAR) studies of the 5-Chloro-2-(4-fluorophenoxy)benzoic acid scaffold
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of the 5-Chloro-2-(4-fluorophenoxy)benzoic Acid Scaffold: A Comparative Analysis for Drug Discovery Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the structure-activity relationships (SAR) surrounding the this compound scaffold. This analysis is grounded in experimental data from closely related analogs and aims to inform the strategic design of novel therapeutic agents. We will explore the synthesis of derivatives, compare their biological activities, and provide detailed experimental protocols for their evaluation.
Introduction: The this compound Scaffold and its Therapeutic Potential
The this compound scaffold is a versatile building block in medicinal chemistry. Its constituent parts—a chlorinated benzoic acid and a fluorinated phenoxy group—confer specific physicochemical properties that make it an attractive starting point for the development of new drugs. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the acidity of the carboxylic acid, the molecule's lipophilicity, and its binding interactions with biological targets.
Derivatives of this and similar scaffolds have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2][3] A notable area of interest is the development of kinase inhibitors, particularly targeting Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer.[4]
This guide will focus on comparing analogs of the core scaffold to elucidate the structural modifications that enhance biological activity. We will draw upon data from closely related chemical series to build a comprehensive SAR model.
Comparative Analysis of Analog Activities
Impact of Substitutions on the Amide Moiety
In a study of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives as potential antiviral agents, various substitutions on the 4-amino group revealed significant effects on activity and cytotoxicity.[5] The data from this study is summarized in the table below.
| Compound | R Group on 4-amino | Antiviral Activity (Log Reduction in Virus Titer) | Cytotoxicity (CC50 in µM) |
| 9 | H | Inactive | Not Tested |
| 10 | Acetyl | Inactive | Not Tested |
| 11 | n-Propyl | ~1.8 | 69.7 ± 0.9 |
| 12 | Isopropyl | ~1.8 | 82.7 ± 1.6 |
| 13 | Cyclopentyl | >1 | 18.6 ± 0.5 |
| 14 | 1-Methylpentyl | >1 | 23.7 ± 0.8 |
| 15 | 1-Methylcyclohexyl | ~1.8 | 86.5 ± 3.7 |
Data adapted from a study on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs.[5]
Key SAR Insights:
-
Unsubstituted Amine and Acetamide: The unsubstituted amine (Compound 9) and the N-acetyl derivative (Compound 10) were devoid of antiviral activity.[5] This suggests that a certain degree of lipophilicity and steric bulk on the nitrogen is crucial for biological activity.
-
N-Alkylation: The introduction of small alkyl groups (n-propyl, isopropyl, cyclopentyl, 1-methylpentyl, and 1-methylcyclohexyl) restored and, in some cases, significantly enhanced antiviral potency.[5]
-
Optimal Substitutions: Compounds with n-propyl (11), isopropyl (12), and 1-methylcyclohexyl (15) substitutions demonstrated a potent antiviral effect while maintaining low cytotoxicity, indicating a favorable therapeutic window.[5]
These findings suggest that for the this compound scaffold, derivatization of the carboxylic acid to an amide, followed by systematic N-alkylation, could be a fruitful strategy for discovering active compounds.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anti-inflammatory and kinase inhibitory potential of compounds derived from the this compound scaffold.
In Vitro Anti-Inflammatory Activity: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[6][7]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO
-
Aspirin (as a standard drug)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compounds and aspirin in DMSO.
-
In separate test tubes, add 0.5 mL of the BSA solution and 0.05 mL of the test compound or standard drug solution.
-
A control tube should contain 0.5 mL of BSA solution and 0.05 mL of DMSO.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Aurora Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of Aurora kinases, which are key targets in cancer therapy.[8][9][10]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[11]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection reagent
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test compound solution, the kinase substrate, and the purified Aurora kinase.
-
A positive control well should contain the enzyme, substrate, and buffer without the inhibitor. A blank well should contain the substrate and buffer without the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.[9]
-
Measure the luminescence using a luminometer.
-
The "Blank" reading should be subtracted from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Workflows and Relationships
General Synthetic Workflow for Analog Preparation
The following diagram illustrates a general synthetic pathway for generating analogs of the this compound scaffold. This typically involves amide coupling reactions.[1]
Caption: General workflow for the synthesis and evaluation of amide analogs.
Aurora Kinase B Signaling Pathway in Mitosis
Understanding the biological context is crucial for interpreting SAR data. The following diagram depicts the role of Aurora B kinase in the cell cycle, a key potential target for compounds derived from the scaffold.
Caption: Role of Aurora B kinase in key stages of mitosis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific scaffold is limited, analysis of closely related analogs provides valuable guidance for future drug design efforts. The key takeaways are:
-
Derivatization is Key: The carboxylic acid moiety is a prime site for modification, with amide formation being a common and effective strategy.
-
Lipophilicity and Steric Factors Matter: As seen in related series, the nature of the substituents introduced significantly impacts biological activity. A balance of lipophilicity and appropriate steric bulk appears to be necessary.
-
Multiple Therapeutic Avenues: The scaffold shows potential across various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications.
Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of this compound. This should involve modifications at both the benzoic acid and the phenoxy ring to build a comprehensive SAR model. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising scaffold.
References
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Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2016). PubMed Central. Retrieved January 22, 2026, from [Link]
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Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2018). PubMed Central. Retrieved January 22, 2026, from [Link]
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In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Drug Delivery & Therapeutics. Retrieved January 22, 2026, from [Link]
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Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex: Design, synthesis, radioligand binding assay, and pharmacological evaluation. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]
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Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. (2006). ResearchGate. Retrieved January 22, 2026, from [Link]
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N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. (2008). Figshare. Retrieved January 22, 2026, from [Link]
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Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. (2006). PubMed. Retrieved January 22, 2026, from [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]
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Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. (2006). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][5][12]triazine-based VEGFR-2 kinase inhibitors. (2009). PubMed. Retrieved January 22, 2026, from [Link]
-
NOVEL 2-SUBSTITUTED-5-(4-CHLORO-2-PHENOXY)PHENYL-1,3,4- OXADIAZOLE DERIVATIVES, LIGANDS OF GABAA/BENZODIAZE- P. (2020). EXCLI Journal. Retrieved January 22, 2026, from [Link]
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. Retrieved January 22, 2026, from [Link]
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Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]
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Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2015). AACR Journals. Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]
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The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2009). Zendy. Retrieved January 22, 2026, from [Link]
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INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2012). International Journal of Drug Development & Research. Retrieved January 22, 2026, from [Link]
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents. (2013). PubMed Central. Retrieved January 22, 2026, from [Link]
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Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 22, 2026, from [Link]
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Independent Verification of the Biological Effects of 5-Chloro-2-(4-fluorophenoxy)benzoic acid: A Comparative Guide
Introduction: Unraveling the Therapeutic Potential of a Novel Benzoic Acid Derivative
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. 5-Chloro-2-(4-fluorophenoxy)benzoic acid is a compound of interest due to its structural similarities to molecules with known biological activities. While direct studies on this specific compound are not publicly available, its core structure, featuring a substituted phenoxy ring linked to a benzoic acid, is present in compounds with demonstrated anti-inflammatory and antimicrobial properties.
Notably, a more complex analog, (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid, has been identified as a selective antagonist of the prostaglandin E receptor subtype 4 (EP4)[1]. EP4 antagonists are a promising class of anti-inflammatory agents[2]. Furthermore, various derivatives of phenoxy benzoic acids and hydroxybenzoic acids have been reported to exhibit a range of biological effects, including antimicrobial and anti-inflammatory activities[3][4][5].
This guide provides a framework for the independent verification of the potential biological effects of this compound, with a focus on its predicted anti-inflammatory and antimicrobial properties. We will present detailed experimental protocols to enable a thorough investigation and objective comparison with established therapeutic alternatives.
Comparative Analysis of Predicted Biological Effects
Given the structural alerts from related compounds, we will focus on two primary areas of investigation: anti-inflammatory and antimicrobial activities.
Anti-inflammatory Activity: Investigating the Inhibition of Key Inflammatory Mediators
The potential anti-inflammatory effects of this compound can be hypothesized to occur through the modulation of the prostaglandin E2 (PGE2) pathway, possibly via inhibition of cyclooxygenase (COX) enzymes or antagonism of the EP4 receptor.
To investigate this, a series of in vitro and in vivo experiments are proposed, comparing the activity of our target compound with a non-selective COX inhibitor (Indomethacin) and a selective COX-2 inhibitor (Celecoxib).
Table 1: Hypothetical Comparative in vitro Anti-inflammatory Activity
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | EP4 Receptor Binding Affinity (Kᵢ, nM) |
| This compound | To be determined | To be determined | To be determined |
| Indomethacin (Control) | ~0.1 | ~1 | >1000 |
| Celecoxib (Control) | >10 | ~0.04 | >1000 |
Table 2: Hypothetical Comparative in vivo Anti-inflammatory Activity in a Rodent Model
| Treatment Group | Paw Edema Inhibition (%) | Pro-inflammatory Cytokine Reduction (TNF-α, %) | Pro-inflammatory Cytokine Reduction (IL-6, %) |
| Vehicle Control | 0 | 0 | 0 |
| This compound | To be determined | To be determined | To be determined |
| Indomethacin (Control) | ~50 | ~60 | ~55 |
| Celecoxib (Control) | ~45 | ~50 | ~45 |
Antimicrobial Activity: Assessing Efficacy Against Common Pathogens
The presence of halogen atoms and the phenoxybenzoic acid scaffold suggests potential antimicrobial properties[6][7]. A preliminary screening against a panel of common Gram-positive and Gram-negative bacteria would be a logical first step.
Table 3: Hypothetical Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | To be determined | To be determined |
| Ciprofloxacin (Control) | ~1 | ~0.015 |
| Vancomycin (Control) | ~1 | >128 |
Experimental Protocols
The following protocols provide a detailed methodology for the independent verification of the hypothesized biological effects.
In Vitro Anti-inflammatory Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine if this compound can inhibit the activity of COX enzymes, which are critical for the synthesis of prostaglandins.
-
Principle: The inhibition of the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 is measured. The subsequent conversion of PGH2 to PGE2 is quantified by ELISA[8].
-
Protocol:
-
Prepare solutions of this compound, Indomethacin, and Celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compounds at various concentrations to wells containing either purified human COX-1 or COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the IC₅₀ values for each compound against each enzyme.
-
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
2. Pro-inflammatory Cytokine Release Assay
This assay assesses the ability of the compound to suppress the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
-
Principle: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of the test compound. The levels of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant are then quantified by ELISA[9][10].
-
Protocol:
-
Culture PBMCs or RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound or control compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
Signaling Pathway for LPS-induced Cytokine Release
Caption: Simplified LPS-induced pro-inflammatory cytokine signaling.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory agents[11][12].
-
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory activity.
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Administer this compound, Indomethacin, or vehicle control orally or intraperitoneally.
-
After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth[13].
-
Protocol:
-
Prepare serial dilutions of this compound and control antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity.
-
Conclusion: A Path Forward for Characterization
This guide provides a comprehensive and independent framework for the initial biological characterization of this compound. The proposed experiments, grounded in established methodologies, will enable researchers to generate robust and comparable data on its potential anti-inflammatory and antimicrobial activities. Should this initial screening yield promising results, further investigations into its mechanism of action, selectivity, and in vivo efficacy in more complex disease models would be warranted. The systematic approach outlined herein is designed to provide a solid foundation for the potential development of this novel compound into a valuable therapeutic agent.
References
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Safety Operating Guide
Navigating the Safe Handling of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Based on the analysis of related chemical structures, 5-Chloro-2-(4-fluorophenoxy)benzoic acid is anticipated to present the following primary hazards:
-
Skin Irritation: Direct contact is likely to cause skin irritation, characterized by redness and a burning sensation.[2][3][4]
-
Serious Eye Damage/Irritation: Contact with the eyes can be expected to cause serious irritation and potentially severe damage.[2][3][5]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to irritation of the nose, throat, and lungs, potentially causing coughing and shortness of breath.[3][4][6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[7]
These hazards are consistent across various substituted benzoic acids and should be the guiding principles for the selection of appropriate personal protective equipment and handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing upon best practices for handling similar chemical entities.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant splash risk.[8] | Protects against accidental splashes and airborne particles, preventing serious eye injury. The face shield offers an additional layer of protection for the entire face.[8] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including halogenated organic compounds.[9][10] | Prevents direct skin contact, thereby mitigating the risk of skin irritation. The choice of glove material is critical for ensuring an effective barrier against this specific class of chemical.[9] |
| Body Protection | A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[10] | Protects the wearer's clothing and skin from contamination. A chemical-resistant apron provides an additional barrier for the torso.[10] |
| Respiratory Protection | When handling the solid compound, especially if it is a fine powder, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary to prevent inhalation of dust.[1] | Minimizes the risk of respiratory tract irritation from airborne particles. Engineering controls, such as a fume hood, should be the primary method of exposure control. |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for the safe handling of this compound within the laboratory.
Spill Management and First Aid: Preparedness is Key
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response Protocol
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid raising dust.[1][6]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and follow institutional protocols.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility to protect the environment.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound and its containers must not be disposed of in the regular trash or poured down the sink.[1][6]
-
Segregate Waste Streams: Halogenated organic waste should be collected separately from non-halogenated waste to ensure proper disposal treatment.
-
Follow Regulations: All disposal activities must comply with local, state, and federal environmental regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely incorporate this compound into their drug development workflows, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
- New Jersey Department of Health. (2009). Benzoic Acid - Hazardous Substance Fact Sheet.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid.
- Redox. (2022). Safety Data Sheet Benzoic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4-fluorobenzoic acid.
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- Santa Cruz Biotechnology. (n.d.). Benzoic acid Safety Data Sheet.
- VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
- European Organic Peroxide Safety Group. (n.d.). Safe Handling.
- PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid.
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- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-(Chlorosulfonyl)-2-fluorobenzoic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
